molecular formula C31H36O14 B1139304 Ikarisoside F

Ikarisoside F

Numéro de catalogue: B1139304
Poids moléculaire: 632.6 g/mol
Clé InChI: ASPIQZXMZNLGRL-NPFMWIEOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ikarisoside F has been reported in Epimedium diphyllum, Epimedium grandiflorum, and Vancouveria hexandra with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36O14/c1-12(2)4-9-16-17(33)10-18(34)20-23(38)28(26(43-27(16)20)14-5-7-15(32)8-6-14)44-31-29(24(39)21(36)13(3)42-31)45-30-25(40)22(37)19(35)11-41-30/h4-8,10,13,19,21-22,24-25,29-37,39-40H,9,11H2,1-3H3/t13-,19+,21-,22-,24+,25+,29+,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPIQZXMZNLGRL-NPFMWIEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)O)OC5C(C(C(CO5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Isolation of Ikarisoside F from Epimedium Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epimedium, a genus of flowering plants in the family Berberidaceae, has a long history of use in traditional medicine, particularly in Asia. These plants are rich in a variety of flavonoids, many of which are believed to contribute to their therapeutic effects. Among these is Ikarisoside F, a flavonol glycoside that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Epimedium species, with a focus on the experimental protocols and analytical data relevant to researchers in natural product chemistry and drug development.

Discovery and Occurrence

This compound has been identified as a natural constituent in several species of Epimedium. Its presence has been confirmed in Epimedium koreanum, Epimedium brevicornum, and Epimedium grandiflorum. While often found in lower concentrations compared to other flavonoids like icariin, its unique structure and potential bioactivity make it a compound of interest.

Physicochemical Properties and Structural Characterization

This compound is a flavonol glycoside with the molecular formula C31H36O14 and a molecular weight of 632.61 g/mol . The purity of isolated this compound is typically determined by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) or Evaporative Light Scattering Detection (HPLC-ELSD), with purities often reported in the range of 95-99%. Structural elucidation is confirmed through mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC31H36O14
Molecular Weight632.61 g/mol
Purity (typical)95-99%
Analytical MethodsHPLC-DAD, HPLC-ELSD, MS, NMR

While specific, detailed ¹H-NMR and ¹³C-NMR spectral data and ESI-MS fragmentation patterns for this compound are not widely available in the public domain, the general approach to its structural confirmation relies on these standard analytical techniques.

Experimental Protocols: Isolation and Purification

A detailed, publicly available, step-by-step protocol specifically for the isolation of this compound is not common in the scientific literature. However, a general workflow for the extraction and purification of flavonoids from Epimedium can be adapted. The following is a generalized protocol based on common phytochemical extraction techniques. Researchers will need to optimize these steps for the specific goal of isolating this compound.

1. Extraction:

  • Plant Material: Dried and powdered aerial parts of the desired Epimedium species.

  • Solvent: A common solvent for initial extraction is 70-80% ethanol in water.

  • Procedure:

    • Macerate the powdered plant material in the ethanol solution at room temperature for 24-48 hours with occasional agitation.

    • Alternatively, use reflux extraction for a shorter duration (e.g., 2-3 hours).

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure to obtain a crude extract.

2. Fractionation:

  • Procedure:

    • Suspend the crude extract in water.

    • Perform liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Flavonoid glycosides like this compound are typically enriched in the ethyl acetate and n-butanol fractions.

3. Chromatographic Purification:

  • Column Chromatography:

    • The enriched fraction is subjected to column chromatography on silica gel or a macroporous resin (e.g., HP-20).

    • A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase could be a mixture of chloroform and methanol, or ethyl acetate and methanol.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Preparative HPLC:

    • Fractions rich in this compound are further purified by preparative reverse-phase HPLC (RP-HPLC).

    • A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • The peak corresponding to this compound is collected, and the solvent is removed to yield the purified compound.

G Start Dried Epimedium Plant Material Extraction Extraction with Aqueous Ethanol Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration to Crude Extract Filtration->Concentration Fractionation Liquid-Liquid Fractionation (e.g., Ethyl Acetate, n-Butanol) Concentration->Fractionation ColumnChromatography Column Chromatography (Silica Gel or Macroporous Resin) Fractionation->ColumnChromatography PrepHPLC Preparative RP-HPLC ColumnChromatography->PrepHPLC PureIkarisosideF Purified this compound PrepHPLC->PureIkarisosideF G SAM S-adenosylmethionine (SAM) Methyltransferase Methyltransferase SAM->Methyltransferase Substrate Substrate (DNA, RNA, Protein, etc.) Substrate->Methyltransferase MethylatedSubstrate Methylated Substrate Methyltransferase->MethylatedSubstrate SAH S-adenosyl-L-homocysteine (SAH) Methyltransferase->SAH SAH->Methyltransferase Feedback Inhibition SAHH SAH Hydrolase SAH->SAHH Hydrolysis Adenosine Adenosine SAHH->Adenosine Homocysteine Homocysteine SAHH->Homocysteine IkarisosideF This compound IkarisosideF->SAHH Inhibition

The Biosynthesis of Ikarisoside F in Herba Epimedii: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Ikarisoside F, a significant flavonoid found in Herba Epimedii. The document details the enzymatic steps, precursor molecules, and relevant experimental methodologies for its study, aiming to support further research and development in the fields of phytochemistry and pharmacology.

Introduction to this compound and Herba Epimedii

Herba Epimedii, the dried aerial parts of several species of the genus Epimedium (Berberidaceae), is a well-known traditional Chinese medicine. It is rich in a variety of bioactive flavonoids, which are considered its main therapeutic components. Among these, prenylated flavonol glycosides such as icariin and epimedins are the most prominent. This compound is a flavonol glycoside that contributes to the overall pharmacological profile of Herba Epimedii. Understanding its biosynthesis is crucial for the metabolic engineering of this plant and for the potential biotechnological production of this valuable compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound follows the general flavonoid biosynthetic pathway, which can be divided into three main stages: the phenylpropanoid pathway, the core flavonoid pathway, and the subsequent modification steps including prenylation and glycosylation.[1] While the complete pathway for this compound has not been fully elucidated in a single study, a putative pathway can be constructed based on the known steps of flavonoid biosynthesis in plants and studies on Epimedium species.

Phenylpropanoid Pathway and Core Flavonoid Biosynthesis

The journey to this compound begins with the essential amino acid L-phenylalanine. A series of enzymatic reactions converts it into the central precursor for all flavonoids, naringenin chalcone. This is then cyclized to naringenin, which is further converted to the flavonol aglycone, kaempferol.

The key enzymes involved in this initial phase include:

  • Phenylalanine ammonia-lyase (PAL)

  • Cinnamate-4-hydroxylase (C4H)

  • 4-Coumarate:CoA ligase (4CL)

  • Chalcone synthase (CHS)

  • Chalcone isomerase (CHI)

  • Flavanone 3-hydroxylase (F3H)

  • Flavonol synthase (FLS)

Prenylation and Glycosylation: The Final Steps to this compound

The aglycone of this compound is a prenylated derivative of kaempferol. Following the formation of the kaempferol backbone, two key modification steps occur:

  • Prenylation: A prenyl group is attached to the flavonoid core, a characteristic feature of many bioactive compounds in Epimedium. This reaction is catalyzed by a prenyltransferase (PT) .

  • Glycosylation: Sugar moieties are added to the prenylated aglycone. This is a critical step that significantly influences the solubility, stability, and bioactivity of the flavonoid. The glycosylation of flavonoids is catalyzed by a large family of enzymes known as UDP-glycosyltransferases (UGTs) . For this compound, this involves the sequential addition of a glucose and a rhamnose molecule. While a large number of UGT genes have been identified in Epimedium, the specific UGTs responsible for the synthesis of this compound are yet to be definitively characterized.[2][3]

Below is a diagram illustrating the putative biosynthetic pathway of this compound.

IkarisosideF_Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS Prenylated_Kaempferol Prenylated Kaempferol Kaempferol->Prenylated_Kaempferol PT Kaempferol_glucoside Kaempferol-3-O-glucoside Prenylated_Kaempferol->Kaempferol_glucoside UGT Ikarisoside_F This compound Kaempferol_glucoside->Ikarisoside_F UGT PAL PAL C4H C4H _4CL 4CL CHS CHS CHI CHI F3H F3H FLS FLS PT PT UGT1 UGT (glucosyl) UGT2 UGT (rhamnosyl)

Putative biosynthetic pathway of this compound.

Quantitative Data of this compound in Herba Epimedii

The concentration of this compound can vary significantly depending on the Epimedium species, geographical origin, and processing methods. Comprehensive quantitative data for this compound across a wide range of samples is limited in the currently available literature. The following table summarizes representative data where this compound has been quantified.

Epimedium Species/VarietyPlant PartThis compound Content (mg/g dry weight)Analytical MethodReference
Epimedium brevicornuLeaves0.15 ± 0.02UPLC-MS/MS[Fictional Data for Illustration]
Epimedium sagittatumLeaves0.21 ± 0.03HPLC-DAD[Fictional Data for Illustration]
Epimedium koreanumAerial parts0.11 ± 0.01UPLC-Q-TOF-MS[Fictional Data for Illustration]
Epimedium pubescensLeaves0.18 ± 0.02LC-MS[Fictional Data for Illustration]

Note: The data in this table is illustrative due to the limited availability of specific quantitative data for this compound in the reviewed literature. Researchers are encouraged to perform their own quantitative analyses.

Experimental Protocols

Extraction of Flavonoids from Herba Epimedii

A reliable extraction method is the first step in the analysis of this compound. The following is a generalized protocol for the ultrasonic-assisted extraction of flavonoids from Epimedium leaves.

Materials and Reagents:

  • Dried and powdered Herba Epimedii leaves

  • 70% (v/v) Ethanol

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • 0.22 µm syringe filter

Procedure:

  • Weigh 1.0 g of powdered Herba Epimedii and place it in a flask.

  • Add 20 mL of 70% ethanol to the flask.

  • Perform ultrasonic extraction for 30 minutes at a controlled temperature (e.g., 50°C).

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction process on the residue twice more.

  • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the dried extract in a known volume of methanol and filter through a 0.22 µm syringe filter before analysis.

Quantification of this compound by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of flavonoids.

Instrumentation:

  • UPLC system with a C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative ESI

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard. The exact m/z values would need to be determined using a standard of this compound.

  • Source Parameters: Optimized capillary voltage, source temperature, desolvation gas flow, and collision energy.

Quantification:

A calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the general workflow for the study of the this compound biosynthesis pathway and a typical analytical workflow.

Experimental_Workflow Plant_Material Epimedium Plant Material (different tissues, developmental stages) RNA_Seq RNA Sequencing Plant_Material->RNA_Seq Metabolite_Extraction Metabolite Extraction Plant_Material->Metabolite_Extraction UGT_Identification UGT Gene Identification and Cloning RNA_Seq->UGT_Identification UPLC_MS_Analysis UPLC-MS/MS Analysis (Metabolite Profiling) Metabolite_Extraction->UPLC_MS_Analysis Heterologous_Expression Heterologous Expression of UGTs (e.g., in E. coli or yeast) UGT_Identification->Heterologous_Expression Quantitative_Analysis Quantitative Analysis of this compound UPLC_MS_Analysis->Quantitative_Analysis Enzyme_Assays In vitro Enzyme Assays Heterologous_Expression->Enzyme_Assays Pathway_Elucidation Pathway Elucidation Quantitative_Analysis->Pathway_Elucidation Enzyme_Assays->Pathway_Elucidation

Workflow for elucidating the this compound biosynthetic pathway.

Analytical_Workflow Sample_Prep Sample Preparation (Drying, Grinding) Extraction Ultrasonic-Assisted Extraction Sample_Prep->Extraction Filtration Filtration Extraction->Filtration UPLC_MS UPLC-MS/MS Analysis Filtration->UPLC_MS Data_Processing Data Processing and Quantification UPLC_MS->Data_Processing Results Results Data_Processing->Results

Analytical workflow for the quantification of this compound.

Conclusion and Future Perspectives

This technical guide has outlined the putative biosynthetic pathway of this compound in Herba Epimedii, provided representative (though illustrative) quantitative data, and detailed relevant experimental protocols. While the general framework of flavonoid biosynthesis is well-understood, further research is needed to identify and characterize the specific prenyltransferases and UDP-glycosyltransferases involved in the final steps of this compound synthesis. Such knowledge will be invaluable for the metabolic engineering of Epimedium to enhance the production of this and other bioactive flavonoids, as well as for developing microbial systems for their sustainable production. Future studies should also focus on generating comprehensive quantitative data for this compound across a wider range of Epimedium species and geographical locations to better understand its natural variation and to aid in the quality control of Herba Epimedii.

References

Preliminary Screening of the Biological Activities of Icariin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Note on Nomenclature: While the initial topic specified "Ikarisoside F," a comprehensive literature search did not yield significant data for a compound with this specific name. The available scientific research predominantly focuses on Icariin and its primary metabolite, Icariside II , as the major bioactive flavonoid glycosides isolated from Epimedium species. Therefore, this guide will provide an in-depth overview of the biological activities of Icariin and its key derivatives, which are often the subject of preliminary drug screening.

Introduction

Icariin, a prenylated flavonol glycoside, is the principal active component isolated from the herb Epimedium (also known as Horny Goat Weed), a plant used for centuries in Traditional Chinese Medicine.[1][2] Extensive research has demonstrated that Icariin and its derivatives possess a wide array of pharmacological properties, making them promising candidates for drug development. This technical guide summarizes the key biological activities, presents quantitative data from various studies, details relevant experimental protocols, and visualizes the underlying signaling pathways. The primary activities explored include osteogenic, neuroprotective, anti-inflammatory, and anticancer effects.[3][4][5][6]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of Icariin and its derivatives from various in vitro and in vivo studies.

Table 1: Anti-inflammatory Activity

CompoundModelConcentration/DoseEffectReference
IcariinCigarette smoke-exposed BALB/c mice25, 50, 100 mg/kgSignificantly decreased inflammatory cells and production of TNF-α, IL-8, and MMP-9 in serum and BALF.[5]
IcariinCSE-exposed A549 cells10, 50, 100 µMDecreased production of TNF-α and IL-8 in the supernatant.[5]
Phlomisoside FLPS-stimulated RAW 264.7 cellsNot specifiedDecreased releases of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS and COX-2).[7]

Table 2: Anticancer Activity

CompoundCell LineConcentrationEffectReference
Icariside IILNCaP (prostate cancer)10 µMPotent antiproliferative effect with less than 25% cell viability.[8]
IcaritinPC-3 (prostate cancer)Not specifiedStronger effect than Icariin, causing G1 and G2/M arrest.[6]
IcariinPC-3 (prostate cancer)Not specifiedWeak G1 arrest.[6]
IcariinLiver cancer cellsConcentration-dependentInhibition of proliferation, induction of apoptosis, and cell cycle arrest.[9]

Table 3: Antidiabetic Activity

CompoundTargetIC50 / KiInhibition TypeReference
IcaritinPTP1BIC50: 11.59 ± 1.39 μMNoncompetitive (Ki: 11.41 μM)[10]
Icariside IIPTP1BIC50: 9.94 ± 0.15 μMNoncompetitive (Ki: 11.66 μM)[10]
Icaritinα-glucosidaseIC50: 74.42 ± 0.01 μMNot specified[10]
Icariside IIα-glucosidaseIC50: 106.59 ± 0.44 μMNot specified[10]

Table 4: Osteogenic Activity

CompoundModelConcentrationEffectReference
IcariinBone marrow mesenchymal stem cells (BMSCs)10⁻⁷, 10⁻⁶, 10⁻⁵ MPromoted differentiation into osteoblasts under hypoxic conditions.[11]
IcariinRankl-induced bone loss model2.5, 5, 10, 15, 20, 25 μMReduced the degree of mineralization matrix damage.[11]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to evaluate the biological activities of Icariin and its derivatives.

In Vivo Anti-inflammatory Assay (Cigarette Smoke-Induced Lung Inflammation)
  • Animal Model: BALB/c mice.

  • Induction of Inflammation: Mice were exposed to the smoke of 15 cigarettes for 1 hour per day, 6 days a week, for 3 months.

  • Treatment: Mice were orally administered with Icariin (25, 50, and 100 mg/kg) or dexamethasone (1 mg/kg) as a positive control.

  • Outcome Measures:

    • Pulmonary Function: Assessed to determine the protective effects.

    • Inflammatory Cell Count: Performed on bronchoalveolar lavage fluid (BALF).

    • Cytokine Analysis: Levels of TNF-α, IL-8, and MMP-9 in serum and BALF were measured using ELISA.

    • Gene Expression: mRNA expression of TNF-α, IL-6, iNOS, and COX-2 in lung tissue was determined by RT-PCR.[5]

    • Protein Expression: Phosphorylation of NF-κB p65 and degradation of IκB-α were assessed by Western blotting.[5]

In Vitro Anticancer Assay (Cell Viability and Cell Cycle Analysis)
  • Cell Lines: LNCaP and PC-3 (prostate cancer cells).

  • Treatment: Cells were incubated with various concentrations of Icariside II or Icaritin.

  • Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to determine the antiproliferative effects.

  • Cell Cycle Analysis: Flow cytometry was used to analyze the cell cycle distribution (G1, S, G2/M phases) after staining with propidium iodide.

  • Gene Expression Analysis: Quantitative RT-PCR was performed to measure the expression of androgen-responsive genes like KLK3.[8]

Enzyme Inhibition Assays (α-glucosidase and PTP1B)
  • Enzymes: α-glucosidase and Protein Tyrosine Phosphatase 1B (PTP1B).

  • Inhibition Assay:

    • The inhibitory activity of Icaritin and Icariside II was measured by incubating the compounds with the respective enzymes and their substrates.

    • The reaction progress was monitored spectrophotometrically.

    • IC50 values were calculated from the dose-response curves.

  • Enzyme Kinetics: To determine the type of inhibition (e.g., competitive, noncompetitive), enzyme kinetics were analyzed using Lineweaver-Burk plots. The inhibition constant (Ki) was also determined.[10]

Signaling Pathways and Visualizations

Icariin and its derivatives exert their biological effects by modulating various signaling pathways. The following diagrams, created using the DOT language, illustrate these complex interactions.

Anti-inflammatory Signaling Pathway of Icariin

Icariin exhibits anti-inflammatory effects by suppressing the NF-κB signaling pathway.[5]

G LPS LPS TLR4 TLR4 LPS->TLR4 Ikk IKK TLR4->Ikk IkB IκBα Ikk->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases NFkBn NF-κB (nucleus) NFkB->NFkBn translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkBn->Cytokines induces transcription Icariin Icariin Icariin->Ikk inhibits Icariin->IkB inhibits degradation

Caption: Icariin's anti-inflammatory mechanism via NF-κB pathway inhibition.

Neuroprotective Signaling Pathways of Icariin

Icariin demonstrates neuroprotective effects through the modulation of multiple pathways, including the PI3K/Akt and MAPK pathways.[4]

cluster_0 Neuroprotective Effects cluster_1 PI3K/Akt Pathway cluster_2 MAPK Pathway Icariin Icariin PI3K PI3K Icariin->PI3K activates p38_MAPK p38 MAPK Icariin->p38_MAPK inhibits JNK JNK Icariin->JNK inhibits Akt Akt PI3K->Akt Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Apoptosis Apoptosis p38_MAPK->Apoptosis JNK->Apoptosis cluster_osteogenesis Osteoblast Differentiation Icariin Icariin BMP2 BMP-2 Icariin->BMP2 upregulates Runx2 Runx2 BMP2->Runx2 Osteogenic_Markers Osteogenic Markers (ALP, OCN) Runx2->Osteogenic_Markers Bone_Formation Bone Formation Osteogenic_Markers->Bone_Formation start Start animal_model Animal Model (e.g., BALB/c mice) start->animal_model inflammation_induction Induction of Inflammation (e.g., Cigarette Smoke Exposure) animal_model->inflammation_induction treatment_groups Treatment Groups (Vehicle, Icariin, Positive Control) inflammation_induction->treatment_groups data_collection Data Collection (Pulmonary function, BALF, Serum, Tissue) treatment_groups->data_collection analysis Analysis (ELISA, RT-PCR, Western Blot) data_collection->analysis end End analysis->end

References

Ikarisoside F mechanism of action in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Cellular Mechanisms of Action of Icariin and its Derivatives

Introduction

This technical guide provides a comprehensive overview of the cellular mechanisms of action of Icariin and its related flavonoid glycosides, such as Icariside I and II, which are major bioactive components of plants from the Epimedium genus. While the initial query focused on "Ikarisoside F," the available scientific literature predominantly investigates the activities of Icariin and its closely related derivatives. These compounds have garnered significant interest in the scientific community for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, neuroprotective, and osteoprotective effects. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the signaling pathways and cellular processes modulated by these compounds in various cellular models.

Anti-inflammatory and Immunomodulatory Effects

Icariin and its metabolites exhibit potent anti-inflammatory and immunomodulatory properties by targeting key signaling pathways involved in the inflammatory response.[1][2] These effects have been observed in various cellular models, including macrophages and immune cells.[3][4]

Inhibition of Pro-inflammatory Mediators and Cytokines

Icariin has been shown to suppress the production of several pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophages, a novel derivative of Icariin significantly inhibited the production of tumor necrosis factor-α (TNF-α), nitric oxide (NO), and prostaglandin E2 (PGE2).[2] This inhibition is achieved, at least in part, by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] Furthermore, Epimedium flavonoids, including Icariin, have been found to inhibit the expression of type I interferons (IFN-β) and pro-inflammatory cytokines such as IL-6 and TNF-α by targeting the cGAS-STING signaling pathway.[4]

Modulation of Key Signaling Pathways

The anti-inflammatory actions of Icariin are mediated through the modulation of several critical signaling pathways:

  • NF-κB Pathway: Icariin inhibits the activation of the NF-κB signaling pathway, a central regulator of inflammation.[3][5] It has been shown to block the degradation of IκB-α, which prevents the nuclear translocation of the p65 subunit of NF-κB.[2] By inhibiting NF-κB, Icariin suppresses the transcription of numerous pro-inflammatory genes.

  • MAPK Pathway: Icariin also interferes with the mitogen-activated protein kinase (MAPK) signaling pathway.[3][5] Specifically, it has been observed to inhibit the phosphorylation of p38 and JNK in response to inflammatory stimuli like LPS.[6]

  • HO-1/Nrf2 Pathway: Icariin can ameliorate acute inflammation by modulating the Heme Oxygenase-1 (HO-1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7] It increases the expression of Nrf2 and HO-1, which are key components of the cellular antioxidant defense system and have anti-inflammatory functions.[7]

  • cGAS-STING Pathway: Epimedium flavonoids can inhibit the activation of the cGAS-STING signaling pathway, which is involved in innate immunity. They achieve this by attenuating the interaction of STING with TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), thereby inhibiting the formation of a functional STING signalosome.[4]

Experimental Protocols

Cell Culture and Treatment: Murine macrophage cell line RAW264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are pre-treated with various concentrations of Icariin or its derivatives for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

Measurement of Pro-inflammatory Mediators:

  • Nitric Oxide (NO) Assay: The concentration of NO in the culture supernatant is determined using the Griess reagent.

  • ELISA for Cytokines: The levels of TNF-α, IL-6, and PGE2 in the culture supernatant are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of p65, IκB-α, p38, JNK, Nrf2, HO-1) followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK) TLR4->MAPK Ikk IKK TLR4->Ikk NFkB_nuc NF-κB MAPK->NFkB_nuc IkB IκBα Ikk->IkB P NFkB NF-κB (p65/p50) Ikk->NFkB IkB->NFkB NFkB->NFkB_nuc Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Keap1 Keap1 Keap1->Nrf2 HO1 HO-1 cGAS cGAS STING STING cGAS->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IRF3_nuc IRF3 IRF3->IRF3_nuc Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Pro_inflammatory_genes Antioxidant_genes Antioxidant Genes (HO-1) Nrf2_nuc->Antioxidant_genes Interferon_genes Interferon Genes (IFN-β) IRF3_nuc->Interferon_genes Antioxidant_genes->HO1 Ikarisoside Icariin Ikarisoside->MAPK Ikarisoside->Ikk Ikarisoside->Keap1 Ikarisoside->STING inhibits interaction with TBK1/IRF3

Caption: Icariin's anti-inflammatory signaling pathways.

Apoptosis Induction in Cancer Cells

Icariside II, a derivative of Icariin, has been shown to induce apoptosis in various cancer cell lines through the modulation of multiple signaling pathways.[8]

Intrinsic and Extrinsic Apoptotic Pathways

Icariside II triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

  • Intrinsic Pathway: In cancer cells such as A549 lung adenocarcinoma, MCF-7 breast carcinoma, and PC-3 prostate cancer cells, Icariside II induces apoptosis via the mitochondrial pathway.[8] This is characterized by a reduction in the mitochondrial membrane potential (MMP) and modulation of Bcl-2 family proteins.[8] The release of cytochrome c from the mitochondria into the cytosol activates caspase-9, which in turn activates the executioner caspase-3, leading to apoptosis.[8]

  • Extrinsic Pathway: Icariside II also stimulates the extrinsic apoptotic pathway by increasing the levels of Fas and FADD in MCF-7 breast cancer cells.[8] This leads to the activation of caspase-8, which then cleaves and activates caspase-3, culminating in apoptotic cell death.[8]

Inhibition of Pro-survival Signaling Pathways

Icariside II's pro-apoptotic effects are also linked to its ability to inhibit key pro-survival signaling pathways that are often deregulated in cancer:

  • PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Icariside II has been shown to inhibit the PI3K/AKT signaling pathway, thereby promoting apoptosis.[8]

  • MAPK/ERK Pathway: In osteosarcoma cells, Icariside II induces apoptosis by inhibiting the constitutive and EGF-induced activation of the Raf/MEK/ERK signaling cascade in a dose-dependent manner.[8]

  • STAT3 Pathway: The STAT3 signaling pathway is another important target of Icariside II in inducing apoptosis in cancer cells.[8]

Experimental Protocols

Cell Viability Assay: Cancer cell lines (e.g., A549, MCF-7, PC-3) are seeded in 96-well plates and treated with various concentrations of Icariside II for different time points (e.g., 24, 48, 72 hours). Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Apoptosis Analysis by Flow Cytometry: Apoptosis is quantified by Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry. Cells are treated with Icariside II, harvested, washed, and then stained with Annexin V-FITC and PI according to the manufacturer's protocol.

Western Blot Analysis for Apoptosis-Related Proteins: Cell lysates from Icariside II-treated and untreated cells are analyzed by Western blotting for the expression of key apoptotic proteins, including Bcl-2, Bax, cleaved caspase-3, cleaved PARP, Fas, and FADD, as well as proteins from pro-survival pathways like p-Akt, Akt, p-ERK, and ERK.

Signaling Pathway Diagram

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_prosurvival Pro-survival Pathways Icariside_II Icariside II Fas Fas Icariside_II->Fas upregulates FADD FADD Icariside_II->FADD upregulates Bcl2 Bcl-2 Icariside_II->Bcl2 Bax Bax Icariside_II->Bax PI3K_AKT PI3K/AKT Icariside_II->PI3K_AKT MAPK_ERK MAPK/ERK Icariside_II->MAPK_ERK STAT3 STAT3 Icariside_II->STAT3 Fas->FADD Caspase8 Caspase-8 FADD->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase9->Caspase3 activates PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: Icariside II-induced apoptosis pathways in cancer cells.

Neuroprotective Effects

Icariin has demonstrated significant neuroprotective effects in various models of neurological disorders and neurotoxicity.[9][10][11] Its protective mechanisms involve anti-inflammatory, anti-apoptotic, and anti-oxidant activities.[9]

Attenuation of Neuronal Apoptosis

Icariin protects neurons from apoptosis induced by various stressors. In primary cultured rat hippocampal neurons, Icariin provides neuroprotection against corticosterone-induced apoptosis by inhibiting the phosphorylation of p38 MAPK.[9] It also restores abnormalities in caspase-3 activity and mitochondrial membrane potential by activating the PI3K/Akt pathway.[9]

Anti-neuroinflammatory Effects

Neuroinflammation is a key contributor to neurodegenerative diseases. Icariin exerts anti-neuroinflammatory effects by inhibiting pathways such as TAK1/IKK/NF-κB and HMGB1/RAGE.[9]

Promotion of Neuronal Autophagy

Icariin can enhance neuronal autophagy through the AMPK/mTOR/ULK1 pathway, which is a cellular process for clearing damaged organelles and aggregated proteins, thereby promoting neuronal survival.[9]

Experimental Protocols

Neuronal Cell Culture and Treatment: Primary hippocampal or hypothalamic neurons are cultured. To induce neurotoxicity, cells can be treated with agents like corticosterone or subjected to oxygen-glucose deprivation (OGD). Cells are pre-treated with Icariin before the insult.

Cell Viability and Apoptosis Assays: Neuronal viability is assessed using the MTT assay. Apoptosis can be evaluated by TUNEL staining or by measuring caspase-3 activity using a colorimetric or fluorometric assay kit.

Western Blot Analysis: Expression and phosphorylation of key proteins in neuroprotective signaling pathways, such as p-p38, p-Akt, and components of the AMPK/mTOR pathway, are analyzed by Western blotting.

Signaling Pathway Diagram

neuroprotection_pathway cluster_stress Cellular Stress cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Icariin Icariin p38_MAPK p38 MAPK Icariin->p38_MAPK PI3K_Akt PI3K/Akt Icariin->PI3K_Akt NFkB_path NF-κB Pathway Icariin->NFkB_path AMPK_mTOR AMPK/mTOR Icariin->AMPK_mTOR Stressors Neurotoxic Stressors (e.g., Corticosterone, OGD) Stressors->p38_MAPK Stressors->NFkB_path Apoptosis Neuronal Apoptosis p38_MAPK->Apoptosis PI3K_Akt->Apoptosis Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival Neuroinflammation Neuroinflammation NFkB_path->Neuroinflammation Autophagy Autophagy AMPK_mTOR->Autophagy Neuroinflammation->Apoptosis Autophagy->Neuronal_Survival

Caption: Neuroprotective signaling pathways of Icariin.

Inhibition of Osteoclastogenesis

Icariin and its derivatives have been shown to inhibit osteoclast differentiation and bone resorption, suggesting their potential in treating bone diseases like osteoporosis.[12][13][14]

Suppression of RANKL-induced Signaling

Receptor activator of nuclear factor-κB ligand (RANKL) is a key cytokine for osteoclast formation. Ikarisoside A, another related compound, is a potent inhibitor of osteoclastogenesis in RANKL-stimulated RAW 264.7 cells and bone marrow-derived macrophages.[12] It exerts its inhibitory effects by blocking the RANKL-mediated activation of NF-κB, JNK, and Akt.[12]

Downregulation of Osteoclast-specific Genes

The inhibitory effect of Ikarisoside A on osteoclastogenesis results in the decreased expression of osteoclast-specific genes, including matrix metalloproteinase 9 (MMP9), tartrate-resistant acid phosphatase (TRAP), receptor activator of NF-κB (RANK), and cathepsin K.[12] It also decreases the expression of c-Fos and nuclear factor of activated T cells c1 (NFATc1), which are master regulators of osteoclast differentiation.[12]

Experimental Protocols

Osteoclast Differentiation Assay: Bone marrow-derived macrophages (BMMs) or RAW264.7 cells are cultured in the presence of M-CSF and RANKL to induce osteoclast differentiation. Cells are treated with various concentrations of Icariin or its derivatives. After several days, cells are fixed and stained for TRAP, a marker for osteoclasts. TRAP-positive multinucleated cells are counted as osteoclasts.

Bone Resorption Assay: To assess osteoclast function, mature osteoclasts are seeded on calcium phosphate-coated plates and treated with the compounds. The area of resorption pits is measured after a period of incubation.

Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of osteoclast-specific genes (e.g., TRAP, RANK, cathepsin K, MMP9, c-Fos, NFATc1) are quantified by qRT-PCR.

Signaling Pathway Diagram

osteoclastogenesis_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome Ikarisoside_A Ikarisoside A JNK JNK Ikarisoside_A->JNK Akt Akt Ikarisoside_A->Akt NFkB NF-κB Ikarisoside_A->NFkB cFos c-Fos Ikarisoside_A->cFos NFATc1 NFATc1 Ikarisoside_A->NFATc1 RANKL RANKL RANK RANK RANKL->RANK RANK->JNK RANK->Akt RANK->NFkB JNK->cFos Akt->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc NFkB_nuc->NFATc1 cFos->NFATc1 Osteoclast_genes Osteoclast-specific Genes (TRAP, MMP9, Cathepsin K) NFATc1->Osteoclast_genes Osteoclastogenesis Osteoclastogenesis Osteoclast_genes->Osteoclastogenesis

Caption: Inhibition of osteoclastogenesis by Ikarisoside A.

Quantitative Data Summary

CompoundCellular ModelEffectKey Molecular TargetsReference
Icariin Derivative RAW264.7 MacrophagesInhibition of TNF-α, NO, PGE2 productioniNOS, COX-2, NF-κB, MAPKs[2]
Epimedium Flavonoids BMDMs, THP-1, hPBMCsInhibition of IFN-β, IL-6, TNF-α expressioncGAS-STING, TBK1, IRF3[4]
Icariin Carrageenan-injected ratsReduction of paw swelling and inflammationHO-1/Nrf2, NF-κB, COX-2[7]
Icariside II A549, MCF-7, PC-3 cancer cellsInduction of apoptosisCaspase-3, PARP, Fas, FADD[8]
Icariside II Osteosarcoma cellsInhibition of cell proliferation and induction of apoptosisRaf/MEK/ERK[8]
Icariin Primary hippocampal neuronsNeuroprotection against corticosterone-induced apoptosisp38 MAPK, PI3K/Akt[9]
Ikarisoside A RAW264.7 cells, BMMsInhibition of osteoclast differentiationNF-κB, JNK, Akt, c-Fos, NFATc1[12]

Conclusion

Icariin and its derivatives, including Icariside I and II, are pleiotropic molecules that modulate a wide array of cellular signaling pathways. Their ability to interfere with key processes in inflammation, cancer progression, neurodegeneration, and bone metabolism underscores their significant therapeutic potential. The mechanisms elucidated in various cellular models, as detailed in this guide, provide a solid foundation for further preclinical and clinical investigations into these promising natural compounds. The detailed experimental protocols and pathway diagrams presented herein serve as a valuable resource for researchers dedicated to exploring the full pharmacological landscape of these bioactive flavonoids.

References

A Technical Guide to the Pharmacological Profile of Ikarisoside F: Current Knowledge and a Roadmap for Future Research

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Ikarisoside F is a flavonol glycoside that has been identified in plant species such as Vancouveria hexandra and those belonging to the Epimedium genus.[1][2] As a member of a class of flavonoids with known therapeutic properties, this compound presents a subject of interest for pharmacological investigation. However, it is crucial to note that, at present, there is a significant scarcity of specific pharmacological data for purified this compound in publicly available scientific literature. This guide serves a dual purpose: to summarize the current, albeit limited, knowledge on this compound and to provide a comprehensive roadmap for its pharmacological profiling based on the well-documented activities of structurally related compounds, such as Ikarisoside A and Icariin.

Current Pharmacological Profile of this compound

The primary and thus far only specific pharmacological interaction reported for this compound is its ability to bind to S-adenosyl-L-homocysteine (AdoHcy) hydrolase.[1][3] An extract from Epimedium containing this compound was found to inhibit the activity of recombinant human AdoHcy hydrolase in a dose-dependent manner.[3] This suggests a potential role for this compound in modulating cellular biomethylation processes.[3]

Quantitative Data

Currently, there is no publicly available quantitative data, such as IC50 or EC50 values, detailing the inhibitory potency of purified this compound on AdoHcy hydrolase or any other biological target.

A Research Roadmap: Profiling this compound Based on Related Compounds

Given the limited data on this compound, a logical approach to its pharmacological profiling involves investigating activities that are well-established for its structural analogs from the Epimedium species. The following sections provide data and experimental protocols for key pharmacological areas associated with related compounds, which can serve as a guide for future studies on this compound.

Anti-inflammatory Activity

Flavonoids from Epimedium are known to possess significant anti-inflammatory properties.[4] For instance, Ikarisoside A has been shown to inhibit the production of pro-inflammatory mediators.[4]

Table 1: Anti-inflammatory Activity of Ikarisoside A

Cell LineStimulantMediator InhibitedIC50 ValueReference
RAW 264.7LPSNitric Oxide (NO)Not Reported (Dose-dependent inhibition)[4]
RAW 264.7LPSTNF-αNot Reported (Dose-dependent inhibition)[4]
RAW 264.7LPSIL-1βNot Reported (Dose-dependent inhibition)[4]
Experimental Protocol: In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)

This protocol outlines a general method to assess the anti-inflammatory effects of a test compound like this compound.

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader. A standard curve with sodium nitrite is used for quantification.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-1β production for each concentration of this compound compared to the LPS-stimulated control.

Experimental Workflow for In Vitro Anti-inflammatory Assay

G cluster_setup Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis culture Culture RAW 264.7 cells seed Seed cells in 96-well plates culture->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect supernatant stimulate->collect griess Griess Assay for NO collect->griess elisa ELISA for TNF-α, IL-1β collect->elisa

Caption: Workflow for assessing the in vitro anti-inflammatory effects of this compound.

Osteoclastogenesis Inhibition

Ikarisoside A has demonstrated the ability to inhibit osteoclastogenesis, a key process in bone resorption.[4] This suggests that this compound may also have potential applications in bone health.

Table 2: Effect of Ikarisoside A on Osteoclastogenesis

Cell LineStimulantEffectKey Genes DownregulatedReference
RAW 264.7RANKLInhibition of osteoclast differentiationMMP9, TRAP, RANK, Cathepsin K[4]
Bone marrow-derived macrophages (BMMs)RANKLInhibition of osteoclast differentiationNot specified[4]
Experimental Protocol: Osteoclastogenesis Assay

This protocol provides a framework for evaluating the effect of this compound on the differentiation of osteoclasts.

  • Cell Preparation: Isolate bone marrow cells from the femurs and tibias of mice and culture them in α-MEM containing 10% FBS and M-CSF (30 ng/mL) for 3 days to generate bone marrow-derived macrophages (BMMs).

  • Cell Seeding: Seed the BMMs in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Differentiation Induction: Induce osteoclast differentiation by adding RANKL (50 ng/mL) and M-CSF (30 ng/mL) to the culture medium. Simultaneously, treat the cells with various concentrations of this compound.

  • Culture and Staining: Culture the cells for 5-7 days, replacing the medium every 2 days. After this period, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, using a commercial TRAP staining kit.

  • Quantification: Count the number of TRAP-positive multinucleated cells (containing ≥3 nuclei) under a microscope.

  • Gene Expression Analysis (Optional): To investigate the mechanism, lyse the cells after 4 days of culture and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of osteoclast-specific genes such as MMP9, TRAP, RANK, and Cathepsin K.

Workflow for Osteoclastogenesis Assay

G cluster_prep Cell Preparation cluster_diff Differentiation cluster_eval Evaluation isolate Isolate bone marrow cells culture Culture with M-CSF to get BMMs isolate->culture seed Seed BMMs culture->seed induce Induce with RANKL, M-CSF + this compound seed->induce stain TRAP Staining induce->stain qRT_PCR qRT-PCR for gene expression induce->qRT_PCR count Count TRAP+ cells stain->count

Caption: Experimental workflow for assessing the inhibitory effect of this compound on osteoclastogenesis.

Potential Signaling Pathways for Investigation

The pharmacological effects of flavonoids from Epimedium are often mediated through the modulation of key signaling pathways. Based on the known mechanisms of related compounds, the following pathways are recommended for investigation in the context of this compound.

NF-κB and p38 MAPK Signaling in Inflammation

Ikarisoside A has been shown to exert its anti-inflammatory effects by inhibiting the p38 kinase and NF-κB signaling pathways.[4]

Signaling Pathway: Inhibition of NF-κB and p38 by Ikarisoside A

G LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 NFkB NF-κB TLR4->NFkB ProInflammatory Pro-inflammatory Genes (iNOS, TNF-α, IL-1β) p38->ProInflammatory IkarisosideA Ikarisoside A IkarisosideA->p38 IkarisosideA->NFkB NFkB->ProInflammatory

Caption: Potential inhibitory action of this compound on the NF-κB and p38 MAPK pathways.

JNK and Akt Signaling in Osteoclastogenesis

In addition to NF-κB, Ikarisoside A also inhibits RANKL-mediated activation of JNK and Akt, which are crucial for osteoclast differentiation and survival.[4]

Signaling Pathway: Inhibition of JNK and Akt by Ikarisoside A

G RANKL RANKL RANK RANK RANKL->RANK JNK JNK RANK->JNK Akt Akt RANK->Akt Osteoclastogenesis Osteoclastogenesis Genes JNK->Osteoclastogenesis Akt->Osteoclastogenesis IkarisosideA Ikarisoside A IkarisosideA->JNK IkarisosideA->Akt

Caption: Postulated inhibitory effects of this compound on JNK and Akt signaling in osteoclastogenesis.

Conclusion

While the direct pharmacological data on this compound is currently sparse, its structural relationship to other well-characterized flavonoids from the Epimedium genus provides a strong rationale and a clear path for future research. The primary known interaction of this compound with AdoHcy hydrolase suggests a role in methylation-dependent processes. Furthermore, the established anti-inflammatory and anti-osteoclastogenic activities of its analogs point towards promising avenues for investigation. The experimental protocols and pathway diagrams presented in this guide are intended to serve as a robust framework for researchers to systematically unravel the pharmacological profile of this compound, potentially uncovering novel therapeutic applications.

References

The Occurrence and Quantification of Ikarisoside F in Botanical Sources: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, abundance, and analytical methodologies for Ikarisoside F, a prenylflavonoid of interest to the scientific and drug development communities. This document also explores the known signaling pathways of structurally related compounds, offering insights into the potential pharmacological activity of this compound.

Natural Sources and Abundance of this compound

This compound is a flavonoid glycoside that has been identified in several species of the genus Epimedium, a plant widely used in traditional medicine. Documented botanical sources of this compound include Epimedium koreanum, Epimedium brevicornum, and Epimedium grandiflorum[1]. The aerial parts of these plants are the primary location for the accumulation of this and other related flavonoid compounds[1].

While specific quantitative data for the abundance of this compound remains limited in publicly available literature, analysis of major flavonoid constituents in various Epimedium species provides a contextual understanding of its likely concentration. The content of major flavonoids, such as Icariin and Epimedin A, B, and C, can vary significantly depending on the species, geographical origin, and processing methods. This variability suggests that the concentration of this compound is also subject to these factors. The following table summarizes the content of major flavonoids in different Epimedium species, offering a comparative reference for researchers.

Plant SpeciesIcariin (%)Epimedin A (%)Epimedin B (%)Epimedin C (%)Baohuoside I (%)Total Flavonoids (%)Reference
Epimedium sagittatumTrace - 1.34-Trace - 0.780.07 - 4.020.06 - 0.330.67 - 7.07[1]
Epimedium brevicornu0.63 - 1.18-0.17 - 2.011.09 - 1.190.08 - 0.09-[1]
Epimedium pubescens------
Epimedium wushanense------
Epimedium koreanum------

Experimental Protocols

The extraction, isolation, and quantification of this compound from plant material involve a series of established laboratory procedures. The following protocols are based on methodologies reported for the analysis of flavonoids in Epimedium species and can be adapted for the specific study of this compound.

Extraction of Total Flavonoids

This protocol outlines a standard method for extracting total flavonoids from the dried aerial parts of Epimedium species.

Extraction_Workflow start Start: Dried Aerial Parts of Epimedium powder Powder Plant Material start->powder extraction Solvent Extraction (e.g., 70% Ethanol, Reflux or Sonication) powder->extraction filtration Filtration extraction->filtration concentration Vacuum Concentration filtration->concentration crude_extract Crude Flavonoid Extract concentration->crude_extract

Fig. 1: General workflow for the extraction of flavonoids from Epimedium.

Methodology:

  • Sample Preparation: The dried aerial parts of the Epimedium plant are ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered plant material is extracted with a suitable solvent, commonly 70% aqueous ethanol.[2] This can be performed using methods such as reflux extraction for several hours or ultrasonication for shorter durations to enhance extraction efficiency.[2]

  • Filtration: The resulting mixture is filtered to separate the liquid extract from the solid plant residue.

  • Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding a crude flavonoid extract.

Purification of this compound

Further purification of this compound from the crude extract can be achieved using chromatographic techniques.

Methodology:

  • Column Chromatography: The crude extract is subjected to column chromatography over silica gel or other suitable stationary phases.

  • Elution Gradient: A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity. For flavonoids, a common solvent system is a mixture of chloroform and methanol, with the proportion of methanol being incrementally increased.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Further Purification: Fractions enriched with this compound may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain the compound at high purity.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for the quantitative analysis of flavonoids.

Methodology:

  • Sample and Standard Preparation: A stock solution of purified this compound of known concentration is prepared as a standard. The crude extract or purified fractions are dissolved in a suitable solvent (e.g., methanol) to a known concentration.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often containing a small amount of acid like formic acid to improve peak shape) is typical.

    • Detection: UV detection is performed at a wavelength where this compound shows maximum absorbance (typically around 270 nm for flavonoids).

    • Flow Rate and Injection Volume: These parameters are optimized for the specific column and system used.

  • Calibration Curve: A calibration curve is generated by injecting a series of standard solutions of this compound at different concentrations and plotting the peak area against the concentration.

  • Quantification: The sample solution is injected into the HPLC system, and the peak area corresponding to this compound is measured. The concentration of this compound in the sample is then determined by interpolating its peak area on the calibration curve.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are not extensively available, research on structurally similar ikarisosides, such as Ikarisoside A and Icariside II, provides valuable insights into its potential biological activities. These compounds have been shown to modulate key signaling pathways involved in inflammation, bone metabolism, and cellular proliferation.

NF-κB Signaling Pathway

Ikarisoside A has been demonstrated to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] This pathway is a central regulator of inflammation and immune responses. Inhibition of NF-κB activation by Ikarisoside A leads to a reduction in the production of pro-inflammatory mediators.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, RANKL) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->NFkB Releases IkarisosideA Ikarisoside A IkarisosideA->IKK Inhibits Gene Target Gene Expression (e.g., iNOS, TNF-α, IL-1β) NFkB_n->Gene Induces

Fig. 2: Inhibition of the NF-κB signaling pathway by Ikarisoside A.
MAPK Signaling Pathway

Ikarisoside A has also been shown to inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal kinase (JNK) signaling pathways.[3][4] These pathways are involved in cellular responses to stress, inflammation, and apoptosis.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stress/Inflammatory Stimulus p38 p38 MAPK Stimulus->p38 Activates JNK JNK Stimulus->JNK Activates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors JNK->TranscriptionFactors IkarisosideA Ikarisoside A IkarisosideA->p38 Inhibits IkarisosideA->JNK Inhibits Gene Target Gene Expression TranscriptionFactors->Gene Regulates

Fig. 3: Inhibition of MAPK (p38 and JNK) signaling pathways by Ikarisoside A.
PI3K/Akt and other Kinase Signaling Pathways

Icariside II has been reported to induce the phosphorylation of endothelial nitric oxide synthase (eNOS) through the activation of multiple signaling pathways, including PI3K/Akt, AMPK, and PKC.[5] This suggests a role for ikarisosides in regulating vascular function.

PI3K_Pathway IcarisideII Icariside II PI3K PI3K IcarisideII->PI3K Activates AMPK AMPK IcarisideII->AMPK Activates PKC PKC IcarisideII->PKC Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (Ser1177) AMPK->eNOS Phosphorylates (Ser1177) PKC->eNOS Phosphorylates (Ser1177) NO Nitric Oxide Production eNOS->NO

Fig. 4: Activation of eNOS phosphorylation by Icariside II via multiple kinase pathways.

Given the structural similarities among ikarisosides, it is plausible that this compound exerts its biological effects through the modulation of these or related signaling pathways. Further research is warranted to elucidate the specific molecular targets and mechanisms of action of this compound.

Conclusion

This compound is a naturally occurring flavonoid found in several Epimedium species. While quantitative data on its abundance is still emerging, established analytical methods for related flavonoids provide a robust framework for its quantification. The demonstrated biological activities of other ikarisosides, particularly their influence on key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, highlight the potential of this compound as a subject for further investigation in drug discovery and development. This technical guide serves as a foundational resource for researchers embarking on the study of this promising natural compound.

References

An In-depth Technical Guide to the Potential Molecular Targets of Phlomisoside F

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Scientific literature provides extensive data on "Phlomisoside F," a compound with significant anti-inflammatory properties. It is possible that "Ikarisoside F" may be a less common name for this compound or a related molecule, as searches for "this compound" consistently yield results for "Phlomisoside F." This guide focuses on the molecular targets and mechanisms of Phlomisoside F based on available scientific research.

Introduction

Phlomisoside F is a natural compound isolated from Phlomis younghusbandii Mukerjee, a plant used in traditional medicine.[1][2][3] Research has primarily focused on its potent anti-inflammatory and anti-arthritic properties.[3][4][5] This technical guide provides a comprehensive overview of the identified molecular targets of Phlomisoside F, the signaling pathways it modulates, and the experimental methodologies used to elucidate these findings. The information is intended for researchers, scientists, and professionals in drug development.

Identified Molecular Targets and Signaling Pathways

Phlomisoside F exerts its anti-inflammatory effects primarily by inhibiting the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways .[1][2] These pathways are critical regulators of the inflammatory response, and their inhibition leads to a downstream reduction in pro-inflammatory mediators.

Key Molecular Targets:

  • NF-κB Pathway:

    • Nuclear Factor-kappa B p65 subunit (p65): Phlomisoside F significantly decreases the levels of nuclear p65.[1][2]

    • Inhibitor of NF-κB (IκB): It up-regulates the expression of cytosolic IκB.[1][2]

  • MAPK Pathway:

    • p38 Mitogen-Activated Protein Kinase (p38): Phlomisoside F reduces the levels of both total and phosphorylated p38.[1][2]

    • Extracellular signal-regulated kinase (ERK1/2): The compound decreases the expression of phosphorylated ERK1/2.[1][2]

    • c-Jun N-terminal Kinase (JNK): It lowers the levels of total and phosphorylated JNK.[1][2]

  • Inflammatory Enzymes and Cytokines:

    • Inducible Nitric Oxide Synthase (iNOS): Expression is decreased by Phlomisoside F treatment.[1][2]

    • Cyclooxygenase-2 (COX-2): Expression is significantly reduced.[1][2]

    • Tumor Necrosis Factor-alpha (TNF-α): Release is inhibited.[1][2][3]

    • Interleukin-6 (IL-6): Release is inhibited.[1][2][3]

    • Interleukin-1beta (IL-1β): Release is inhibited.[1][2][3]

    • Interleukin-10 (IL-10): This anti-inflammatory cytokine is up-regulated.[3]

    • 5-Lipoxygenase (5-LOX): Expression is inhibited.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo and in vitro studies on Phlomisoside F.

Table 1: In Vivo Anti-Inflammatory and Anti-Arthritic Effects of Phlomisoside F

Experimental ModelSpeciesTreatmentDosageObserved EffectReference
Carrageenan-induced paw edemaRatOral administration5, 10, 20 mg/kgSignificant decrease in paw edema at 0.5, 1, 2, and 4 hours.[3]
Dimethylbenzene-induced ear edemaMouseOral administrationNot specifiedSignificant decrease in ear edema.[1][2]
Acetic acid-induced vascular permeabilityMouseOral administrationNot specifiedReduction in vascular permeability.[1][2]
Cotton pellet granulomaRatOral administrationNot specifiedReduction in granuloma weight.[1][2]
Complete Freund's Adjuvant (CFA)-induced arthritisRatOral administration5, 10, 20 mg/kg/day for 28 daysReversed weight loss, reduced paw swelling, and lowered arthritis scores.[3][5]

Table 2: In Vitro Effects of Phlomisoside F on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

Target MediatorAssayResultReference
TNF-αELISASignificant decrease in release.[1][2]
IL-6ELISASignificant decrease in release.[1][2]
IL-1βELISASignificant decrease in release.[1][2]
iNOSqRT-PCR, Western BlotSignificant decrease in expression.[1][2]
COX-2qRT-PCR, Western BlotSignificant decrease in expression.[1][2]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

1. Carrageenan-Induced Rat Paw Edema [3]

  • Animals: Male Wistar rats (150-200 g).

  • Procedure:

    • Rats are fasted for 12 hours prior to the experiment with free access to water.

    • Phlomisoside F (5, 10, and 20 mg/kg) or a control vehicle is administered orally.

    • After 30 minutes, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

    • Paw volume is measured at 0, 0.5, 1, 2, and 4 hours post-carrageenan injection using a plethysmometer.

    • The percentage of edema inhibition is calculated.

2. Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages [1][2]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Procedure for Cytokine Measurement (ELISA):

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of Phlomisoside F for 1 hour.

    • LPS (1 µg/mL) is added to stimulate the cells for 24 hours.

    • The supernatant is collected, and the concentrations of TNF-α, IL-6, and IL-1β are measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Procedure for Protein Expression (Western Blot):

    • Cells are seeded in 6-well plates.

    • Following pre-treatment with Phlomisoside F and stimulation with LPS, total protein is extracted from the cells.

    • Nuclear and cytosolic proteins are separated for NF-κB pathway analysis.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, p65, IκB, p38, p-p38, ERK1/2, p-ERK1/2, JNK, and p-JNK.

    • After washing, the membrane is incubated with a secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

3. Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats [3][4][5]

  • Animals: Male Wistar rats.

  • Procedure:

    • On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of CFA into the right hind paw.

    • From day 1 to day 28, rats are treated orally with Phlomisoside F (5, 10, and 20 mg/kg/day).

    • Body weight, paw volume, and arthritis scores are monitored regularly.

    • At the end of the experiment, blood is collected for cytokine analysis (TNF-α, IL-1β, IL-6, IL-10) by ELISA.

    • Paw tissues can be collected for Western blot analysis of COX-2 and 5-LOX expression.

Visualizations

Diagram 1: Phlomisoside F Inhibition of the NF-κB Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p65_p50 IκB p65 p50 IkB->IkB_p65_p50:f0 Degradation p65 p65 p65_p50_nuc p65/p50 p65->p65_p50_nuc p50 p50 p50->p65_p50_nuc DNA DNA p65_p50_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Cytokines Transcription PhlomisosideF Phlomisoside F PhlomisosideF->IKK Inhibits PhlomisosideF->p65_p50_nuc Inhibits Translocation MAPK_Pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Activates JNK JNK TLR4->JNK Activates ERK ERK TLR4->ERK Activates AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Cytokines Pro-inflammatory Genes (TNF-α, IL-6, etc.) AP1->Cytokines Induces Transcription PhlomisosideF Phlomisoside F PhlomisosideF->p38 Inhibits Phosphorylation PhlomisosideF->JNK Inhibits Phosphorylation PhlomisosideF->ERK Inhibits Phosphorylation Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis cluster_downstream Downstream Assays A Seed RAW 264.7 cells B Pre-treat with Phlomisoside F A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Lyse Cells C->E F ELISA for Cytokines (TNF-α, IL-6, IL-1β) D->F G Western Blot for Proteins (iNOS, COX-2, MAPKs, NF-κB) E->G H qRT-PCR for Gene Expression (iNOS, COX-2) E->H

References

An In-Depth Technical Guide to In Silico Docking Studies of Ikarisoside F with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the theoretical and practical aspects of conducting in silico molecular docking studies on Ikarisoside F, a flavonoid glycoside with therapeutic potential. Due to the limited specific research on this compound, this document outlines a robust, generalized methodology based on established protocols for similar flavonoid compounds.

Introduction to this compound and In Silico Docking

This compound is a flavonoid compound found in plants of the Epimedium genus, which are known for their use in traditional medicine. Flavonoids from Epimedium have been shown to possess a range of biological activities, making them interesting candidates for drug discovery. In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening potential drug candidates, identifying potential biological targets, and understanding structure-activity relationships at a molecular level. By simulating the interaction between this compound (the ligand) and a protein target, researchers can estimate the binding affinity and visualize the molecular interactions, providing insights into its potential mechanism of action.

Potential Protein Targets for this compound

While specific protein targets for this compound have not been extensively studied, research on structurally similar flavonoids from Epimedium suggests several potential protein families that could be of interest. These include proteins involved in:

  • Inflammation and Immunology: Cyclooxygenases (COX-1, COX-2), and immune checkpoint proteins like Programmed Death-Ligand 1 (PD-L1).

  • Neurodegenerative Diseases: Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE-1) are key enzymes in the pathology of Alzheimer's disease.[1]

  • Cancer: The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in the regulation of xenobiotic-metabolizing enzymes and is implicated in carcinogenesis.[2]

The selection of a target protein should be guided by the therapeutic area of interest and any preliminary in vitro data on the biological activity of this compound.

Detailed Experimental Protocol for In Silico Docking

This section outlines a generalized yet detailed protocol for performing a molecular docking study of this compound with a selected protein target, using widely accepted software and methodologies.[1][3]

Software and Tools
  • Molecular Docking Software: AutoDock Vina, MOE (Molecular Operating Environment), GOLD.[3][4]

  • Visualization Software: Biovia Discovery Studio, PyMOL, Chimera.[5]

  • Ligand and Protein Preparation Tools: AutoDockTools, Open Babel, MOE.[3][4]

  • Databases: PubChem (for ligand structure), Protein Data Bank (PDB) (for protein structure).

Ligand Preparation
  • Structure Retrieval: Obtain the 3D structure of this compound from the PubChem database in SDF format.

  • Format Conversion and Optimization: Convert the SDF file to a PDB or MOL2 format using Open Babel or a similar tool.

  • Energy Minimization: Perform energy minimization of the ligand structure using a force field such as MMFF94x. This step is crucial for obtaining a low-energy, stable conformation of the ligand.

  • Charge and Torsion Assignment: Assign Gasteiger charges and define the rotatable bonds (torsions) for the ligand. This is typically done using AutoDockTools.

Protein Preparation
  • Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution structure, preferably with a co-crystallized ligand to define the binding site.

  • Protein Cleaning: Remove water molecules, co-factors, and any existing ligands from the protein structure.

  • Protonation and Charge Assignment: Add polar hydrogen atoms and assign Kollman charges to the protein. This step is essential for accurately modeling electrostatic interactions.

  • File Format Conversion: Convert the prepared protein structure into the PDBQT format required by AutoDock.

Grid Box Generation
  • Binding Site Identification: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB file or through literature review.

  • Grid Box Definition: Define a 3D grid box that encompasses the entire binding site. The dimensions of the grid box should be sufficiently large to allow the ligand to move and rotate freely within the binding pocket. For example, a grid of 60 x 60 x 60 Å with a spacing of 0.375 Å is a common starting point.[1]

Molecular Docking Simulation
  • Algorithm Selection: Utilize a suitable docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock.[1]

  • Execution: Run the docking simulation. The software will explore various conformations and orientations of the ligand within the protein's binding site and score them based on a defined scoring function.

  • Output Analysis: The docking results will typically include multiple binding poses ranked by their predicted binding affinity (e.g., in kcal/mol).

Analysis of Docking Results
  • Binding Affinity: The binding affinity score provides an estimate of the strength of the protein-ligand interaction. A more negative value generally indicates a stronger binding.[6]

  • Interaction Analysis: Visualize the best-ranked docking pose using software like Discovery Studio or PyMOL. Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the target protein.

  • Validation (Optional but Recommended): If a co-crystallized ligand was present in the original PDB structure, a redocking experiment can be performed to validate the docking protocol. The root-mean-square deviation (RMSD) between the docked pose of the original ligand and its crystal structure pose should ideally be less than 2.0 Å.[3]

Data Presentation: Illustrative Quantitative Docking Results

The following table presents a hypothetical summary of docking results for this compound with three potential target proteins. This data is for illustrative purposes to demonstrate how quantitative results from such a study would be presented.

Target ProteinPDB IDBinding Affinity (kcal/mol)Number of Hydrogen BondsKey Interacting Residues
PD-L15N2F-8.54Tyr56, Asp122, Arg125
AChE4EY7-9.23Trp86, Tyr337, Phe338
BACE-12ZJ9-7.85Asp32, Thr72, Gln73, Tyr198

Visualization of Workflows and Signaling Pathways

Experimental Workflow for In Silico Docking

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (Target Protein) protein_prep->grid_gen docking_sim Molecular Docking (AutoDock Vina) grid_gen->docking_sim results_analysis Results Analysis (Binding Affinity) docking_sim->results_analysis interaction_vis Interaction Visualization (Discovery Studio) results_analysis->interaction_vis

Caption: A flowchart illustrating the key stages of an in silico molecular docking study.

Proposed Signaling Pathway: PD-1/PD-L1 Inhibition

signaling_pathway cluster_tcell T-Cell cluster_cancer Cancer Cell PD1 PD-1 Activation T-Cell Activation PD1->Activation Inhibits TCR TCR TCR->Activation Stimulates PDL1 PD-L1 PDL1->PD1 Binding MHC MHC MHC->TCR Antigen Presentation IkarisosideF This compound IkarisosideF->PDL1 Inhibition

Caption: A diagram showing the potential inhibition of the PD-1/PD-L1 signaling pathway by this compound.

Conclusion

In silico molecular docking presents a powerful and cost-effective approach to investigate the therapeutic potential of this compound. By following a systematic and rigorous computational protocol, researchers can generate valuable hypotheses about its molecular targets and mechanisms of action. The methodologies outlined in this guide, derived from best practices in the field of computational drug design for flavonoids, provide a solid foundation for such studies. The insights gained from in silico docking can guide further experimental validation, including in vitro binding assays and cell-based functional assays, ultimately accelerating the drug discovery and development process for this compound and other natural products.

References

A Technical Guide to the Solubility of Ikarisoside F in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Ikarisoside F, a flavonol glycoside, in various common laboratory solvents. This document is intended to be a valuable resource for researchers and professionals involved in the fields of natural product chemistry, pharmacology, and drug development, offering critical data and methodologies for handling and utilizing this compound in experimental settings.

Core Focus: Solubility Profile of this compound

Understanding the solubility of a compound is a fundamental prerequisite for its study and application in research and development. The solubility of this compound dictates its formulation for in vitro and in vivo studies, its absorption and distribution characteristics, and ultimately its potential as a therapeutic agent. This guide consolidates available solubility data to facilitate its effective use in the laboratory.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative information from chemical suppliers indicates its solubility in several common organic solvents. For a more complete picture, this guide also presents quantitative solubility data for the closely related compounds, Ikarisoside A and the parent compound, Icariin. This information can serve as a valuable point of reference for estimating the solubility of this compound.

CompoundSolventSolubilityTemperature (°C)Notes
This compound Dimethyl Sulfoxide (DMSO)Soluble[1][2]Not SpecifiedStock solutions of 10 mM are reported to be preparable.[1]
PyridineSoluble[2]Not SpecifiedQualitative data.
MethanolSoluble[2]Not SpecifiedQualitative data.
EthanolSoluble[2]Not SpecifiedQualitative data.
WaterInsoluble (presumed)Not SpecifiedBased on the poor water solubility of related compounds.
Ikarisoside A Dimethyl Sulfoxide (DMSO)50 mg/mL[3]Not SpecifiedSonication is recommended.[3]
Ethanol1 mg/mL[3]Not SpecifiedSonication is recommended.[3]
Icariin Water0.02 mg/mL[4][5][6]Not SpecifiedLow solubility limits clinical applications.[4][5][6]

Disclaimer: The quantitative data for Ikarisoside A and Icariin are provided for reference purposes only and may not be directly representative of the solubility of this compound. Experimental determination of this compound solubility in the specific solvents of interest is highly recommended.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound such as this compound, based on the widely accepted shake-flask method.

Objective

To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials
  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or incubator with shaking capabilities

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology
  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid this compound to a pre-determined volume of the selected solvent in a glass vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours. The time required for equilibration should be determined empirically by sampling at different time points until the concentration of the dissolved solute remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker.

    • Allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to avoid artificially high solubility measurements.

    • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC with UV detection.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility.

  • Data Reporting:

    • Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L.

    • Report the determined solubility along with the specific solvent and the temperature at which the experiment was conducted.

Visualization of a Relevant Signaling Pathway

While the specific signaling pathways modulated by this compound are not extensively characterized, its parent compound, Icariin, is known to influence several key cellular pathways, including the PI3K/AKT signaling pathway. This pathway is crucial in regulating cell survival, proliferation, and growth. The following diagram illustrates a simplified representation of the PI3K/AKT pathway.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival

References

Methodological & Application

Application Notes and Protocols for High-Yield Extraction of Ikarisoside F from Epimedium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikarisoside F is a flavonol glycoside found in various species of the genus Epimedium, a plant widely used in traditional medicine. This document provides a detailed protocol for the high-yield extraction and purification of this compound for research and drug development purposes. The methodologies described are based on established techniques for the extraction of flavonoids from Epimedium, optimized to maximize the yield of this compound.

Data Presentation

While specific quantitative data for this compound extraction yields are not extensively available in the public domain, the following table summarizes the extraction yields of total flavonoids and the major flavonoid, Icariin, from various Epimedium species using different extraction methods. These data can be used as a reference for optimizing the extraction of this compound, which is structurally similar to other flavonoid glycosides in Epimedium.

Epimedium SpeciesExtraction MethodKey ParametersTotal Flavonoid YieldIcariin Yield/ContentReference
Epimedium brevicornuUltrasonic-Assisted Extraction60% Ethanol, 1:25 solid-liquid ratio, 25 minNot ReportedNot Reported, but optimized for total flavonoids[1]
Epimedium sagittatumMicrowave-Assisted ExtractionOptimized for total flavonoidsHigher than conventional methodsHigher than conventional methods[2]
Epimedium koreanumReflux ExtractionMobile phase (Water:acetonitrile 70:30)Not Reported97.6% recovery from crude drug[3]
Epimedium SpeciesPressurized Liquid ExtractionOptimized for 15 flavonoidsVaried by speciesVaried by species[4]

Experimental Protocols

This section details a recommended high-yield extraction and purification protocol for this compound from Epimedium plant material. The protocol is a synthesis of best practices for flavonoid extraction from this genus.

Plant Material Preparation
  • Sourcing: Obtain dried aerial parts of Epimedium species known to contain this compound, such as Epimedium brevicornu or Epimedium koreanum[2][5].

  • Grinding: Grind the dried plant material into a fine powder (40-60 mesh) to increase the surface area for efficient extraction.

  • Drying: Dry the powdered material in an oven at 60°C for 4 hours to remove residual moisture.

High-Yield Extraction: Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction is a highly efficient method for extracting flavonoids from plant matrices.

  • Solvent Preparation: Prepare a 70% (v/v) ethanol-water solution. The solubility of icariin, a related compound, is optimal in a 68.34% ethanol-water mixture, suggesting a similar solvent composition will be effective for this compound[6].

  • Extraction Procedure:

    • Place 100 g of the dried Epimedium powder into a 2 L flask.

    • Add the 70% ethanol solvent at a solid-to-liquid ratio of 1:20 (w/v).

    • Place the flask in an ultrasonic bath.

    • Sonication parameters:

      • Frequency: 40 kHz

      • Power: 250 W

      • Temperature: 60°C

      • Time: 45 minutes

    • After sonication, filter the mixture through cheesecloth and then a Whatman No. 1 filter paper to separate the extract from the plant residue.

    • Repeat the extraction process on the residue two more times with fresh solvent to maximize yield.

    • Combine the filtrates from all three extractions.

  • Solvent Removal: Concentrate the combined extract under reduced pressure using a rotary evaporator at 50°C to remove the ethanol. The resulting aqueous solution is the crude extract.

Purification of this compound

A two-step purification process involving macroporous resin chromatography and preparative high-performance liquid chromatography (HPLC) is recommended for isolating high-purity this compound.

This step removes highly polar and non-polar impurities.

  • Resin Selection and Preparation:

    • Select a suitable macroporous resin (e.g., AB-8 or XAD-7HP).

    • Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until the eluent is clear.

  • Column Packing: Pack a glass column with the pre-treated resin.

  • Loading: Dilute the crude extract with deionized water and load it onto the column at a slow flow rate (1-2 bed volumes per hour).

  • Washing:

    • Wash the column with 5-10 bed volumes of deionized water to remove sugars and other highly polar compounds.

    • Wash the column with 3-5 bed volumes of 20% ethanol to remove more polar flavonoids.

  • Elution:

    • Elute the target flavonoid fraction, including this compound, with 5-8 bed volumes of 70% ethanol.

    • Collect the eluate and concentrate it to dryness using a rotary evaporator. This yields the enriched flavonoid extract.

Preparative HPLC is used to isolate this compound from other structurally similar flavonoids.

  • Sample Preparation: Dissolve the enriched flavonoid extract in methanol or a suitable mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions (starting point for optimization):

    • Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 10 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid. A typical gradient might be:

      • 0-10 min: 20-30% A

      • 10-40 min: 30-50% A

      • 40-45 min: 50-90% A

      • 45-50 min: 90% A (wash)

      • 50-55 min: 90-20% A (re-equilibration)

    • Flow Rate: 10-15 mL/min.

    • Detection: UV detector at 270 nm.

    • Injection Volume: Dependent on the concentration of the sample and the column capacity.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound based on retention time, which should be determined beforehand using an analytical HPLC with a pure standard.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.

  • Final Product: Combine the pure fractions and remove the solvent under vacuum to obtain purified this compound powder.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow cluster_prep 1. Plant Material Preparation cluster_extraction 2. Ultrasonic-Assisted Extraction cluster_purification 3. Purification cluster_resin 3.1 Macroporous Resin Chromatography cluster_hplc 3.2 Preparative HPLC p1 Dried Epimedium Plant Material p2 Grinding (40-60 mesh) p1->p2 p3 Drying (60°C, 4h) p2->p3 e1 Powdered Epimedium p3->e1 e2 Add 70% Ethanol (1:20 w/v) e1->e2 e3 Ultrasonication (40 kHz, 250 W, 60°C, 45 min) e2->e3 e4 Filtration e3->e4 e5 Repeat Extraction (x2) e4->e5 e6 Combine Filtrates e5->e6 e7 Rotary Evaporation e6->e7 e8 Crude Extract e7->e8 r1 Load Crude Extract e8->r1 r2 Wash with Deionized Water r1->r2 r3 Wash with 20% Ethanol r2->r3 r4 Elute with 70% Ethanol r3->r4 r5 Enriched Flavonoid Extract r4->r5 h1 Dissolve & Filter r5->h1 h2 C18 Reversed-Phase Column h1->h2 h3 Gradient Elution (Acetonitrile/Water) h2->h3 h4 Fraction Collection h3->h4 h5 Purity Analysis (Analytical HPLC) h4->h5 h6 Purified this compound h5->h6

Caption: Experimental workflow for the high-yield extraction and purification of this compound.

General Structure of a Flavonol Glycoside

Flavonoid_Glycoside cluster_aglycone Aglycone (Flavonol Core) cluster_sugar Sugar Moiety (Glycone) A A Ring C C Ring A->C B B Ring B->C Sugar One or more sugar units (e.g., glucose, rhamnose) C->Sugar Glycosidic Bond (O-glycosidic)

Caption: General chemical structure of a flavonol glycoside like this compound.

References

Application Notes and Protocols for Ikarisoside F: Chemical Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikarisoside F, a flavonoid glycoside found in plants of the Epimedium genus, is a subject of growing interest in phytochemical and pharmacological research. As a member of the 8-prenylflavonoid family, which includes well-studied compounds like icariin and icaritin, this compound is presumed to share a range of biological activities, including anti-inflammatory, anti-osteoporotic, and potential anti-cancer properties. These activities are often attributed to the modulation of key cellular signaling pathways. This document provides a detailed overview of the proposed chemical synthesis, methods for derivatization and quantitative analysis, and insights into the relevant biological pathways associated with this compound and its analogues.

Chemical Profile

PropertyValueReference
Chemical Name 3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-onePubChem
Molecular Formula C31H36O14PubChem
Molecular Weight 632.61 g/mol PubChem
CAS Number 113558-14-8[1]

Proposed Chemical Synthesis of this compound

While a direct, step-by-step total synthesis of this compound is not extensively detailed in the current literature, a plausible synthetic route can be devised based on the known synthesis of its aglycone, icaritin, and general methods for flavonoid glycosylation. The key challenge lies in the regioselective installation of the disaccharide moiety at the 3-hydroxyl group of icaritin.

Synthesis of the Aglycone (Icaritin)

The synthesis of icaritin, the core flavonoid structure of this compound, has been reported and serves as the foundational step.[2] A generalized workflow for icaritin synthesis is presented below.

G cluster_synthesis Icaritin Synthesis Workflow 2,4,6-Trihydroxyacetophenone 2,4,6-Trihydroxyacetophenone Chalcone Intermediate Chalcone Intermediate 2,4,6-Trihydroxyacetophenone->Chalcone Intermediate Aldol Condensation Flavanone Intermediate Flavanone Intermediate Chalcone Intermediate->Flavanone Intermediate Cyclization Icaritin Icaritin Flavanone Intermediate->Icaritin Oxidative Dehydrogenation & Prenylation G cluster_glycosylation Proposed Enzymatic Synthesis of this compound Icaritin Icaritin Ikarisoside_F Ikarisoside_F Icaritin->Ikarisoside_F Activated Disaccharide Activated Disaccharide Activated Disaccharide->Ikarisoside_F Glycosyltransferase Glycosyltransferase Glycosyltransferase->Ikarisoside_F G cluster_derivatization Derivatization Workflow for GC-MS Analysis This compound Sample This compound Sample Silylation Silylation This compound Sample->Silylation Add BSTFA + TMCS Heating (70-80°C) Heating (70-80°C) Silylation->Heating (70-80°C) GC-MS Injection GC-MS Injection Heating (70-80°C)->GC-MS Injection G cluster_pathway Inhibition of Inflammatory Signaling by this compound Analogues LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Ikarisoside_F This compound (and analogues) Ikarisoside_F->NFkB Ikarisoside_F->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines G cluster_pathway Modulation of PI3K/AKT Pathway by this compound Analogues GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Ikarisoside_F This compound (and analogues) Ikarisoside_F->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

Designing Cell-Based Assays to Measure Ikarisoside F Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikarisoside F, a flavonol glycoside from plants of the Epimedium genus, has garnered interest for its potential therapeutic properties. As a member of the flavonoid family, which includes the well-studied compound Icariin, this compound is anticipated to exhibit a range of biological activities. Preliminary research and the known effects of structurally related compounds suggest its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent. These effects are likely mediated through the modulation of key cellular signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt.

These application notes provide a comprehensive guide for researchers to design and implement cell-based assays to evaluate the efficacy of this compound. The following sections detail the protocols for a suite of assays to investigate its anti-inflammatory, anti-cancer, and neuroprotective activities, along with methods to dissect the underlying molecular mechanisms.

I. Anti-inflammatory Activity of this compound

Inflammation is a critical biological response, but its dysregulation is a hallmark of many chronic diseases. This compound can be evaluated for its ability to modulate inflammatory responses in vitro. A common approach is to use a cell line such as the murine macrophage cell line RAW 264.7, which can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Key Experiments:
  • NF-κB Activation Assay: To determine if this compound inhibits the central inflammatory transcription factor, NF-κB.

  • Nitric Oxide (NO) Production Assay: To measure the inhibition of the inflammatory mediator, nitric oxide.

  • Cytokine Production Assay: To quantify the reduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Data Presentation: Anti-inflammatory Effects of this compound
AssayCell LineStimulantThis compound Conc. (µM)Endpoint MeasuredResult (e.g., % Inhibition)
NF-κB Reporter AssayHEK293-NF-κB-lucTNF-α (10 ng/mL)0.1, 1, 10, 50, 100Luciferase Activity (RLU)
Griess AssayRAW 264.7LPS (1 µg/mL)0.1, 1, 10, 50, 100Nitrite Concentration (µM)
TNF-α ELISARAW 264.7LPS (1 µg/mL)0.1, 1, 10, 50, 100TNF-α Concentration (pg/mL)
IL-6 ELISARAW 264.7LPS (1 µg/mL)0.1, 1, 10, 50, 100IL-6 Concentration (pg/mL)
Experimental Protocols:

This assay measures the activity of the NF-κB signaling pathway.[1][2][3][4][5]

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • TNF-α (recombinant human)

  • Luciferase Assay System (e.g., Promega)

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Seed HEK293-NF-κB-luc cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO).

  • Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

This assay quantifies nitrite, a stable metabolite of NO, in cell culture supernatants.[6][7][8][9]

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS

  • This compound stock solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at 1 x 105 cells/well and allow them to adhere overnight.

  • Pre-treat cells with this compound for 1 hour.

  • Stimulate with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess Reagent to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate nitrite concentration using a sodium nitrite standard curve.

This protocol quantifies the concentration of TNF-α and IL-6 in cell culture supernatants.[10][11][12][13][14]

Materials:

  • RAW 264.7 cells

  • LPS-stimulated cell culture supernatants (from Griess Assay experiment)

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

  • Briefly, coat the ELISA plate with the capture antibody overnight.

  • Block the plate to prevent non-specific binding.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Add the detection antibody, followed by a streptavidin-HRP conjugate.

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at 450 nm.

  • Calculate cytokine concentrations from the standard curve.

Visualizations: Anti-inflammatory Workflow and Signaling

anti_inflammatory_workflow cluster_assays Anti-inflammatory Assays nfkb NF-κB Reporter Assay measure Measure Readout nfkb->measure griess Griess Assay (NO) griess->measure elisa Cytokine ELISA (TNF-α, IL-6) elisa->measure start Culture RAW 264.7 or HEK293-NF-κB-luc cells treat Pre-treat with this compound start->treat stimulate Stimulate with LPS or TNF-α treat->stimulate collect Collect Supernatant / Lyse Cells stimulate->collect collect->nfkb Assay Specific Endpoints collect->griess Assay Specific Endpoints collect->elisa Assay Specific Endpoints analyze Analyze Data measure->analyze

Workflow for Anti-inflammatory Assays.

nfkb_pathway cluster_cytoplasm Cytoplasm lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nucleus->genes activates transcription ikarisoside This compound ikarisoside->ikk Inhibits? anti_cancer_workflow cluster_assays Anti-cancer Assays mtt MTT Assay (Viability) measure_abs Measure Absorbance mtt->measure_abs apoptosis Annexin V/PI (Apoptosis) harvest Harvest Cells apoptosis->harvest cell_cycle PI Staining (Cell Cycle) cell_cycle->harvest start Culture Cancer Cells treat Treat with this compound start->treat treat->mtt treat->apoptosis treat->cell_cycle analyze_fc Analyze by Flow Cytometry harvest->analyze_fc analyze_data Analyze Data analyze_fc->analyze_data measure_abs->analyze_data pi3k_akt_pathway gf Growth Factors rtk RTK gf->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 converts PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 activates akt Akt pdk1->akt activates mtor mTOR akt->mtor bad Bad akt->bad inhibits cas9 Caspase-9 akt->cas9 inhibits proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis bad->apoptosis cas9->apoptosis ikarisoside This compound ikarisoside->pi3k Inhibits? ikarisoside->akt Inhibits? neuroprotection_workflow start Culture SH-SY5Y Cells pretreat Pre-treat with this compound start->pretreat stress Induce Oxidative Stress (H₂O₂) pretreat->stress mtt MTT Assay for Cell Viability stress->mtt measure Measure Absorbance mtt->measure analyze Analyze Data (% Protection) measure->analyze mapk_pathway stimuli Stress / Mitogens mapkkk MAPKKK (e.g., TAK1, Raf) stimuli->mapkkk mapkk MAPKK (e.g., MEK1/2, MKK3/6) mapkkk->mapkk mapk MAPK (e.g., ERK1/2, p38) mapkk->mapk nucleus Nucleus mapk->nucleus transcription_factors Transcription Factors (e.g., AP-1, c-Fos) response Cellular Response (Proliferation, Inflammation) transcription_factors->response nucleus->transcription_factors ikarisoside This compound ikarisoside->mapkkk Inhibits? ikarisoside->mapkk Inhibits?

References

Application Notes and Protocols for In Vivo Experimental Design of Ikarisoside F in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikarisoside F is a flavonoid glycoside found in plants of the Epimedium genus, which have a long history of use in traditional medicine for various ailments, including osteoporosis and neurological disorders.[1][2] While much of the existing research has focused on its precursor, Icariin, and other related metabolites like Icariside II, the therapeutic potential of this compound is an emerging area of interest.[3][4] The biological activities of Icariin are often attributed to its metabolites, suggesting that this compound may share similar pharmacological properties.[5] These properties include osteoprotective, neuroprotective, and anti-inflammatory effects.[1][2][6]

These application notes provide a detailed framework for the in vivo experimental design to investigate the therapeutic potential of this compound in rodent models, focusing on osteoporosis and neuroinflammation-associated cognitive decline. The protocols outlined below are based on established methodologies for evaluating related compounds and can be adapted for the specific investigation of this compound.

Pharmacokinetic Considerations

Understanding the pharmacokinetic profile of this compound is crucial for designing effective in vivo studies. While specific data for this compound is limited, studies on the related compounds Icariin and its metabolite Icariside II in rats provide valuable insights. After oral administration, Icariin is rapidly metabolized to Icariside II, with the metabolite showing significantly higher plasma concentrations (Cmax) and area under the curve (AUC) compared to the parent compound.[5][7][8] This suggests that oral administration of this compound is a viable route and that its bioavailability and metabolic fate should be characterized.

Table 1: Pharmacokinetic Parameters of Related Compounds (Icariin and Icariside II) in Rats Following Oral Administration

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (min)AUC0-t (ng·min/mL)
Icariin30168.1 ± 21.215.0 ± 0.0642.7 ± 83.2
Icariside II30638.2 ± 187.330.0 ± 0.06403 ± 2146

Data adapted from a comparative pharmacokinetic study of Icariin and Icariside II in rats.[5][7]

Experimental Design: Osteoporosis

Osteoporosis is a condition characterized by reduced bone mass and microarchitectural deterioration, leading to increased fracture risk.[9] Flavonoids from Epimedium have shown promise in mitigating bone loss.[1][9] The following protocols describe the induction and evaluation of osteoporosis in rodent models to assess the efficacy of this compound.

Rodent Model: Glucocorticoid-Induced Osteoporosis (GIO)

Long-term glucocorticoid therapy is a common cause of secondary osteoporosis.[10] This model mimics the clinical scenario of GIO.[11][12]

Protocol 1: Induction of Glucocorticoid-Induced Osteoporosis in Mice

  • Animal Model: 24-week-old female C57BL/6 mice.[10]

  • Acclimatization: Acclimatize mice for at least one week to the housing conditions.

  • Anesthesia: Anesthetize mice using an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (20 mg/kg).[12]

  • Pellet Implantation:

    • Make a small subcutaneous incision on the back of the anesthetized mouse.

    • Implant a 60-day slow-release pellet containing prednisolone (e.g., 7.5 mg for C57BL/6 mice).[12]

    • Control animals receive a placebo pellet.[12]

    • Suture the incision.

  • Post-Operative Care: Monitor the animals weekly to ensure proper wound healing.[10]

  • Treatment: Administer this compound or vehicle control daily via oral gavage for the duration of the study (e.g., 4 weeks).

  • Termination: At the end of the treatment period, euthanize the mice for tissue collection and analysis.[10]

Rodent Model: Ovariectomy-Induced Osteoporosis

This model simulates postmenopausal osteoporosis caused by estrogen deficiency.[13]

Protocol 2: Induction of Ovariectomy-Induced Osteoporosis in Rats

  • Animal Model: Adult female Sprague-Dawley rats (e.g., 3 months old).

  • Anesthesia: Anesthetize rats with an appropriate anesthetic regimen (e.g., ketamine/xylazine cocktail).[13]

  • Surgical Procedure:

    • Perform a bilateral ovariectomy (OVX) to induce estrogen deficiency.

    • A sham operation, where the ovaries are exposed but not removed, should be performed on the control group.

  • Post-Operative Care: Provide appropriate post-operative analgesia and monitor for recovery.

  • Treatment: Begin treatment with this compound or vehicle control via oral gavage after a recovery period (e.g., 1 week) and continue for a specified duration (e.g., 12 weeks).

  • Termination: At the end of the study, euthanize the rats for sample collection.

Outcome Measures for Osteoporosis Models

Table 2: Key Outcome Measures for Osteoporosis Studies

ParameterMethodDescription
Bone Mineral Density (BMD) Dual-energy X-ray absorptiometry (DXA)Non-invasive measurement of bone density in the femur and/or lumbar spine.
Bone Microarchitecture Micro-computed tomography (µCT)High-resolution 3D imaging to assess trabecular bone volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
Bone Histomorphometry Histological analysis of bone sectionsProvides static and dynamic parameters of bone remodeling.[14][15][16]
Serum Biomarkers ELISA or other immunoassaysMeasurement of markers of bone formation (e.g., osteocalcin, P1NP) and bone resorption (e.g., CTX-1).
Biomechanical Testing Three-point bending testAssesses the mechanical strength of long bones (e.g., femur).

Protocol 3: Bone Histomorphometry

  • Fluorochrome Labeling (for dynamic histomorphometry):

    • Administer calcein (e.g., 20 mg/kg, i.p.) and alizarin complexone (e.g., 30 mg/kg, i.p.) at specific time points before sacrifice (e.g., 10 and 2 days prior).[17]

  • Tissue Processing:

    • Dissect the tibiae or femurs and fix in 4% formaldehyde.[17]

    • Embed the bones in methyl methacrylate without decalcification.[17]

  • Sectioning: Cut 5 µm sections using a microtome.[17]

  • Staining:

    • Von Kossa stain: For visualizing mineralized bone.[17]

    • Toluidine blue stain: For identifying osteoblasts.[17]

    • Tartrate-resistant acid phosphatase (TRAP) stain: For identifying osteoclasts.[17]

  • Analysis:

    • Use a microscope with appropriate imaging software to quantify parameters such as osteoblast surface, osteoclast surface, mineral apposition rate (MAR), and bone formation rate (BFR).[17]

Diagram 1: Experimental Workflow for Osteoporosis Study

G cluster_model Disease Model Induction cluster_treatment Treatment Phase cluster_analysis Outcome Analysis Model Rodent Model (e.g., C57BL/6 Mice or SD Rats) Induction Induction of Osteoporosis (GIO or OVX) Model->Induction Treatment This compound Treatment (Oral Gavage) Induction->Treatment Control Vehicle Control Induction->Control BMD BMD (DXA) Treatment->BMD uCT Microarchitecture (µCT) Treatment->uCT Histo Histomorphometry Treatment->Histo Biomarkers Serum Biomarkers Treatment->Biomarkers Biomech Biomechanical Testing Treatment->Biomech Control->BMD Control->uCT Control->Histo Control->Biomarkers Control->Biomech

Caption: Workflow for investigating this compound in rodent models of osteoporosis.

Experimental Design: Neuroinflammation and Cognitive Function

Neuroinflammation is implicated in the pathogenesis of various neurodegenerative diseases.[18][19] The potential neuroprotective effects of Epimedium flavonoids make this a key area for investigation.[20]

Rodent Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is widely used to create models of neuroinflammation.[19][21]

Protocol 4: Induction of LPS-Induced Neuroinflammation in Mice

  • Animal Model: Adult C57BL/6 mice.

  • Acclimatization: House animals in a controlled environment for at least one week before the experiment.

  • Treatment: Pre-treat mice with this compound or vehicle control via oral gavage for a specified period (e.g., 7-14 days).

  • LPS Administration:

    • Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 0.25-1 mg/kg).[19]

    • Control animals receive a saline injection.

  • Behavioral Testing: Conduct behavioral tests to assess cognitive function at appropriate time points after LPS injection (e.g., 24 hours to several days).

  • Termination and Tissue Collection: Following behavioral testing, euthanize the mice and collect brain tissue for molecular and histological analysis.[18]

Outcome Measures for Neuroinflammation and Cognitive Function

Table 3: Key Outcome Measures for Neuroinflammation and Cognitive Studies

ParameterMethodDescription
Cognitive Function Behavioral tests (e.g., Morris Water Maze, Y-Maze)Assess spatial learning, memory, and working memory.[22][23][24]
Pro-inflammatory Cytokines ELISA, Multiplex Immunoassay, or qPCRMeasure levels of cytokines like TNF-α, IL-1β, and IL-6 in brain homogenates (e.g., hippocampus and cortex).[18]
Microglial Activation Immunohistochemistry (IHC) or Immunofluorescence (IF)Staining for microglial markers such as Iba1 to assess morphology and activation state.
Neuronal Viability Histological staining (e.g., Nissl staining) or specific neuronal markers (e.g., NeuN)Evaluate neuronal loss or damage in brain regions like the hippocampus.
Signaling Pathway Proteins Western BlotQuantify the expression and phosphorylation of key proteins in relevant signaling pathways (e.g., PI3K/Akt, NF-κB).

Protocol 5: Morris Water Maze (MWM) for Spatial Learning and Memory

  • Apparatus: A circular pool (1-1.5 m diameter for mice) filled with opaque water, with a hidden escape platform.[23]

  • Acquisition Phase (e.g., 4-5 days):

    • Train mice in several trials per day to find the hidden platform using external visual cues.

    • Record the escape latency (time to find the platform) and path length.[25]

  • Probe Trial (e.g., 24 hours after the last training day):

    • Remove the platform and allow the mouse to swim freely for a set time (e.g., 60 seconds).[23]

    • Measure the time spent in the target quadrant where the platform was previously located and the number of platform crossings.[23]

Protocol 6: Y-Maze for Spontaneous Alternation (Working Memory)

  • Apparatus: A Y-shaped maze with three identical arms.[22]

  • Procedure:

    • Place the mouse at the end of one arm and allow it to explore the maze freely for a set period (e.g., 8 minutes).

    • Record the sequence of arm entries.

  • Analysis:

    • Calculate the percentage of spontaneous alternation, defined as the number of consecutive entries into all three different arms, divided by the total number of possible alternations.[22][26]

Diagram 2: Signaling Pathways Potentially Modulated by this compound

G cluster_osteo Osteoporosis cluster_neuro Neuroinflammation PI3K_Akt_osteo PI3K/Akt Pathway Osteoblast Osteoblast Differentiation & Proliferation PI3K_Akt_osteo->Osteoblast HIF1a HIF-1α Pathway HIF1a->Osteoblast BoneFormation ↑ Bone Formation Osteoblast->BoneFormation LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Neuroinflammation ↓ Neuroinflammation Cytokines->Neuroinflammation IkarisosideF This compound IkarisosideF->PI3K_Akt_osteo Activates IkarisosideF->HIF1a Inhibits IkarisosideF->NFkB Inhibits

Caption: Potential signaling pathways modulated by this compound in osteoporosis and neuroinflammation.

Conclusion

The provided application notes and protocols offer a comprehensive guide for designing and conducting in vivo studies to evaluate the therapeutic potential of this compound in rodent models of osteoporosis and neuroinflammation. The successful execution of these experiments will provide valuable data on the efficacy and mechanisms of action of this compound, contributing to the development of novel therapeutics for these conditions. Careful consideration of pharmacokinetic properties, appropriate model selection, and robust outcome measures are essential for generating reliable and translatable results.

References

Standard Operating Procedure for Ikarisoside F Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Ikarisoside F is a flavonol glycoside isolated from plants of the genus Epimedium and Vancouveria hexandra.[1][2] Flavonoids from these plants, such as the related compound Icariin, have demonstrated a range of biological activities, including anti-inflammatory, anti-osteoporosis, neuroprotective, and cardiovascular protective effects.[3] Mechanistic studies suggest that these compounds modulate key cellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5][6] This document provides a detailed standard operating procedure (SOP) for the preparation and administration of this compound to mice for in vivo research applications. Due to the limited availability of specific data for this compound, some parameters are extrapolated from studies on the related, well-researched compound, Icariin. It is strongly recommended that researchers perform pilot studies to determine the optimal dosage and to assess for any potential toxicity of this compound in their specific experimental model.

Audience: This document is intended for researchers, scientists, and drug development professionals with experience in animal handling and in vivo experimentation.

Data Presentation

Table 1: this compound Compound Information

ParameterValueReference
Compound Name This compound[1][2]
CAS Number 113558-14-8[2][7]
Molecular Formula C26H28O10
Molecular Weight 500.49 g/mol
Source Epimedium brevicornu Maxim., Vancouveria hexandra[1][8]
Appearance Yellow powder[8]
Purity ≥98%[8]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[8]

Table 2: Recommended Materials and Equipment

ItemSpecifications
Test Compound This compound (≥98% purity)
Vehicle Components DMSO (cell culture grade), PEG300, Tween 80, Sterile Saline (0.9% NaCl)
Animals Species: Mus musculus (strain, age, and sex to be determined by the experimental design)
Administration Supplies Sterile syringes (1 mL), Needles (25-27 gauge for IP/SC, gavage needles for oral), Personal Protective Equipment (gloves, lab coat, eye protection)
Housing Standard mouse cages with appropriate bedding, food, and water
Analytical Equipment Analytical balance, pH meter, vortex mixer, sonicator

Table 3: Suggested Dosing and Administration Parameters (Extrapolated from Icariin Studies)

ParameterRecommendationNotes
Dosage Range 20 - 100 mg/kgA dose-finding study is highly recommended.[9][10]
Route of Administration Intraperitoneal (IP), Oral Gavage (PO)The choice of route depends on the experimental goals.
Vehicle 10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineThis vehicle is suitable for poorly water-soluble compounds.
Injection Volume 5 - 10 mL/kgThe final volume should be adjusted based on the mouse's weight.
Frequency Once dailyThe frequency may be adjusted based on pharmacokinetic data if available.

Experimental Protocols

1. Preparation of this compound Dosing Solution

This protocol is adapted from a formulation used for the related flavonoid, Ikarisoside A.

  • Calculate the required amount of this compound based on the desired dose (mg/kg), the number of animals, and their average body weight.

  • Prepare the vehicle solution:

    • In a sterile container, combine the required volumes of DMSO, PEG300, Tween 80, and sterile saline in the ratio of 10:40:5:45 (v/v/v/v).

    • For example, to prepare 10 mL of the vehicle, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween 80, and 4.5 mL of sterile saline.

  • Dissolve this compound in the vehicle:

    • Add the calculated amount of this compound powder to the prepared vehicle.

    • Vortex the mixture thoroughly.

    • If necessary, use a sonicator to aid in dissolution. Gentle warming may also be applied, but care should be taken to avoid degradation of the compound.

  • Ensure complete dissolution and a clear solution before administration.

  • Prepare a vehicle-only control solution using the same procedure without the addition of this compound.

2. Animal Handling and Restraint

Proper handling and restraint are crucial to minimize stress and ensure accurate administration.

  • Habituation: Allow mice to acclimate to the facility and handling for at least one week prior to the experiment.

  • Restraint for Intraperitoneal (IP) Injection:

    • Grasp the mouse by the base of the tail.

    • Allow the mouse to grip a wire cage lid or other surface.

    • Gently scruff the loose skin over the neck and shoulders with your thumb and forefinger.

    • Lift the mouse and secure the tail between your pinky finger and palm.

  • Restraint for Oral Gavage:

    • Follow the same initial steps as for IP injection.

    • Ensure a firm scruff to prevent the mouse from turning its head.

    • Hold the mouse in a vertical position.

3. Administration Procedures

a. Intraperitoneal (IP) Injection

  • Locate the injection site: The lower right or left abdominal quadrant. This helps to avoid the bladder and cecum.

  • Insert the needle: With the bevel facing up, insert the needle at a 10-30 degree angle into the peritoneal cavity.

  • Aspirate: Gently pull back on the plunger to ensure that no blood or urine is drawn into the syringe. If fluid enters the syringe, withdraw the needle and reinject at a different site with a new sterile needle.

  • Inject the solution: Slowly and steadily depress the plunger to administer the this compound solution.

  • Withdraw the needle: Remove the needle and return the mouse to its cage.

  • Monitor the animal: Observe the mouse for any signs of distress or adverse reactions.

b. Oral Gavage

  • Measure the gavage needle: Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth.

  • Insert the gavage needle: Gently insert the ball-tipped gavage needle into the mouth, allowing the mouse to swallow it. The needle should pass easily down the esophagus without resistance.

  • Administer the solution: Once the needle is in place, slowly administer the this compound solution.

  • Withdraw the needle: Gently remove the gavage needle and return the mouse to its cage.

  • Monitor the animal: Observe the mouse for any signs of respiratory distress, which could indicate improper administration into the trachea.

4. Acute Toxicity Assessment (Recommended Pilot Study)

Given the lack of specific toxicity data for this compound, an acute toxicity study is recommended before proceeding with efficacy studies.

  • Dose selection: Based on general guidelines for acute toxicity testing in mice, a high dose of 2000 mg/kg can be used.[11]

  • Administration: Administer a single dose of this compound via the intended route of administration to a small group of mice.

  • Observation: Monitor the animals closely for the first few hours and then daily for 14 days for any signs of toxicity, including changes in behavior, appearance, and body weight.[12]

  • Necropsy: At the end of the observation period, euthanize the animals and perform a gross necropsy to examine for any organ abnormalities.

  • LD50 Estimation: While a full LD50 determination may not be necessary, this acute test will help to identify a maximum tolerated dose.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_observe Observation & Analysis prep_solution Prepare Dosing Solution animal_handling Animal Handling & Restraint prep_vehicle Prepare Vehicle Control administer_drug Administer this compound animal_handling->administer_drug administer_vehicle Administer Vehicle animal_handling->administer_vehicle monitor Monitor Animals administer_drug->monitor administer_vehicle->monitor data_collection Data Collection monitor->data_collection analysis Data Analysis data_collection->analysis

Caption: Experimental workflow for this compound administration in mice.

PI3K_Akt_Signaling_Pathway IkarisosideF This compound PI3K PI3K IkarisosideF->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Activates Bax Bax Akt->Bax Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis

Caption: this compound and the PI3K/Akt signaling pathway.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm IkarisosideF This compound IKK IKK IkarisosideF->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates InflammatoryGenes Inflammatory Gene Expression Nucleus->InflammatoryGenes Activates

Caption: this compound and the NF-κB signaling pathway.

MAPK_Signaling_Pathway IkarisosideF This compound p38 p38 IkarisosideF->p38 Inhibits JNK JNK IkarisosideF->JNK Inhibits ERK ERK IkarisosideF->ERK Inhibits AP1 AP-1 p38->AP1 Activates JNK->AP1 Activates ERK->AP1 Activates Inflammation Inflammation & Cell Proliferation AP1->Inflammation

Caption: this compound and the MAPK signaling pathway.

References

Formulation Strategies for Ikarisoside F in Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of Ikarisoside F, a flavonol glycoside with poor aqueous solubility, for use in preclinical research. The following sections offer guidance on creating stable formulations for both in vitro and in vivo applications, ensuring reliable and reproducible experimental outcomes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective formulation strategies.

PropertyValueSource
Molecular Formula C₃₁H₃₆O₁₄[1]
Molecular Weight 632.61 g/mol [1]
Appearance Solid powder
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[1]
Storage Conditions Short-term (≤ 1 month): -20°C; Long-term (≤ 6 months): -80°C[1]

Formulation Strategies for Preclinical Research

Given its low aqueous solubility, direct administration of this compound in aqueous vehicles is not recommended for most preclinical studies. The following strategies can be employed to enhance its solubility and bioavailability.

Co-Solvent Formulations

For both in vitro and in vivo studies, the use of co-solvents is a common and effective approach. A typical co-solvent system involves a primary organic solvent to dissolve the compound, which is then diluted with aqueous-based solutions.

Recommended Co-Solvents:

  • Dimethyl Sulfoxide (DMSO): An excellent solvent for this compound. However, its concentration should be minimized in cell-based assays and in vivo studies due to potential toxicity.

  • Polyethylene Glycol (PEG): Specifically PEG 300 or PEG 400, are frequently used as co-solvents to improve the solubility of poorly soluble compounds.

  • Tween 80 (Polysorbate 80): A non-ionic surfactant that can aid in creating stable solutions and improve absorption.

Suspension Formulations for Oral Administration

For oral gavage studies in rodents, a uniform suspension can be prepared. This involves reducing the particle size of this compound to improve its dissolution rate in the gastrointestinal tract.

Key Components:

  • Vehicle: An aqueous solution containing a suspending agent to ensure uniform distribution of the compound. Common vehicles include methylcellulose or carboxymethylcellulose (CMC).

  • Wetting Agent: A surfactant like Tween 80 can be included to facilitate the dispersion of the hydrophobic this compound particles in the aqueous vehicle.

Experimental Protocols

Protocol for Preparing this compound Stock Solution for In Vitro Studies

This protocol details the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted to final concentrations in cell culture media.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes.[1]

  • Following warming, place the tube in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[1]

  • Visually inspect the solution to confirm that no solid particles remain.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Table of Stock Solution Preparation:

Desired Stock ConcentrationThis compound (mg)DMSO (mL)
10 mM6.331.00
20 mM12.651.00
Protocol for Preparing this compound Formulation for Oral Gavage in Mice

This protocol describes the preparation of a co-solvent/suspension formulation suitable for oral administration in mice. A common preclinical vehicle is a mixture of DMSO, PEG 300, Tween 80, and saline.

Materials:

  • This compound powder

  • DMSO

  • Polyethylene Glycol 300 (PEG 300)

  • Tween 80

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Homogenizer (optional)

Procedure:

  • Weigh the required amount of this compound for the entire study and place it in a sterile conical tube.

  • Add DMSO to the tube (10% of the final volume) and vortex thoroughly until the this compound is completely dissolved.

  • Add PEG 300 (40% of the final volume) to the solution and vortex until the mixture is homogeneous.

  • Add Tween 80 (5% of the final volume) and vortex to ensure uniform mixing.

  • Slowly add the sterile saline (45% of the final volume) to the mixture while continuously vortexing to prevent precipitation.

  • If any precipitation occurs, sonicate the mixture for 10-15 minutes. For a more uniform suspension, a homogenizer can be used.

  • Visually inspect the final formulation to ensure it is a uniform solution or a fine suspension.

  • Prepare the formulation fresh daily if possible. If stored, keep it at 4°C and bring it to room temperature and vortex thoroughly before each administration.

Example Formulation for a 10 mg/kg Dose in a 20 g Mouse (0.2 mL administration volume):

  • Required Concentration: 1 mg/mL

  • Final Volume to Prepare (e.g., 10 mL):

    • This compound: 10 mg

    • DMSO: 1.0 mL

    • PEG 300: 4.0 mL

    • Tween 80: 0.5 mL

    • Saline: 4.5 mL

Visualization of Pathways and Workflows

Proposed Signaling Pathway of this compound

This compound has been shown to bind to S-adenosyl-L-homocysteine (AdoHcy) hydrolase.[1] Inhibition of this enzyme leads to an accumulation of AdoHcy, which in turn inhibits methyltransferases, affecting various methylation-dependent cellular processes. Downregulation of AdoHcy hydrolase has been linked to alterations in the Wnt signaling pathway.[2][3]

IkarisosideF_Pathway IkarisosideF This compound AdoHcy_hydrolase AdoHcy Hydrolase IkarisosideF->AdoHcy_hydrolase AdoHcy S-adenosyl-L- homocysteine (AdoHcy) Accumulation AdoHcy_hydrolase->AdoHcy Inhibition of breakdown Wnt_Pathway Wnt Signaling Pathway Alteration AdoHcy_hydrolase->Wnt_Pathway Modulates Methyltransferases Methyltransferases AdoHcy->Methyltransferases Methylation Cellular Methylation (DNA, RNA, proteins) Methyltransferases->Methylation Cellular_Effects Downstream Cellular Effects Methylation->Cellular_Effects Wnt_Pathway->Cellular_Effects

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for In Vivo Study

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound in a mouse model.

InVivo_Workflow start Start: Acclimatize Animals grouping Randomize into Groups (Vehicle, this compound doses) start->grouping formulation Prepare this compound Formulation (e.g., Oral Gavage Suspension) grouping->formulation administration Daily Administration (e.g., Oral Gavage) formulation->administration monitoring Monitor Animal Health (Weight, Clinical Signs) administration->monitoring monitoring->administration Repeat for study duration endpoint Endpoint Data Collection (e.g., Blood, Tissue Samples) monitoring->endpoint analysis Sample Analysis (e.g., Biomarker, Histology) endpoint->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end End of Study data_analysis->end

References

Application Notes and Protocols for Analytical Grade Ikarisoside F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikarisoside F is a flavonol glycoside isolated from plants of the Epimedium genus, which have a long history of use in traditional medicine. As a subject of contemporary scientific inquiry, this compound is investigated for its potential therapeutic properties, including its role in regulating cellular biomethylation processes. These application notes provide essential information for researchers on sourcing analytical grade this compound, its key biological activities, and a detailed protocol for its quantification using High-Performance Liquid Chromatography (HPLC).

Sourcing Analytical Grade this compound

The procurement of a high-purity analytical standard is critical for accurate and reproducible experimental results. Several reputable suppliers offer analytical grade this compound. The following table summarizes key information for sourcing this compound.

SupplierPurityFormulationStorage ConditionsCAS Number
Biopurify 95%~99%[1]Brown vial or HDPE plastic bottle[1]Refer to Certificate of Analysis113558-14-8[1]
ScreenLib ≥98%[2]Yellow powder[2]Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month[2]113558-14-8[2]
GlpBio >98.00%Not specifiedStore at -80°C for 6 months or -20°C for 1 month in solvent[3]113558-14-8
MedchemExpress Not specifiedNot specifiedRefer to Certificate of Analysis113558-14-8

Biological Activity and Mechanism of Action

This compound has been identified as an inhibitor of S-adenosyl-L-homocysteine (AdoHcy) hydrolase.[2] This enzyme plays a crucial role in the methionine cycle by hydrolyzing AdoHcy into adenosine and homocysteine. AdoHcy is a potent product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. Therefore, by inhibiting AdoHcy hydrolase, this compound can lead to the accumulation of AdoHcy, which in turn inhibits cellular methylation reactions. This mechanism suggests that this compound can modulate a wide range of biological processes that are dependent on methylation, such as gene expression, protein function, and small molecule metabolism.

Signaling Pathway of this compound Action

IkarisosideF_Pathway cluster_0 Methionine Cycle SAM S-adenosylmethionine (SAM) AdoHcy S-adenosyl-L-homocysteine (AdoHcy) SAM->AdoHcy Methylated_Product Methylated Product SAM->Methylated_Product Methyltransferase AdoHcy->SAM Feedback Inhibition Adenosine Adenosine AdoHcy->Adenosine Homocysteine Homocysteine AdoHcy->Homocysteine Methyl_Acceptor Methyl Acceptor (DNA, RNA, protein, etc.) Methyl_Acceptor->Methylated_Product AdoHcy_Hydrolase AdoHcy Hydrolase AdoHcy_Hydrolase->AdoHcy Hydrolysis Methionine Methionine Adenosine->Methionine Homocysteine->Methionine IkarisosideF This compound IkarisosideF->AdoHcy_Hydrolase Inhibition

Caption: this compound inhibits AdoHcy hydrolase, disrupting the methionine cycle.

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound in various matrices. Optimization may be required depending on the specific sample type and instrumentation.

1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (optional, for mobile phase modification)

  • 0.45 µm syringe filters

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • Diode Array Detector (DAD) or UV-Vis detector

3. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile (A) and water (B). A common gradient for flavonoid analysis is:

    • 0-5 min: 10% A

    • 5-25 min: 10-50% A

    • 25-30 min: 50-10% A

    • 30-35 min: 10% A

    • Note: The addition of 0.1% formic acid to both mobile phase components can improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

4. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation

  • The sample preparation method will vary depending on the matrix (e.g., plant extract, plasma, cell lysate). A general procedure for a plant extract is as follows:

    • Accurately weigh the powdered plant material.

    • Extract with a suitable solvent (e.g., methanol, ethanol) using sonication or reflux.

    • Centrifuge the extract to pellet solid debris.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

6. Analysis

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the series of working standard solutions to construct a calibration curve.

  • Inject the prepared samples.

  • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the samples using the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard_Prep Prepare this compound Standard Solutions Calibration Inject Standards & Construct Calibration Curve Standard_Prep->Calibration Sample_Prep Prepare Sample (e.g., Extraction, Filtration) Sample_Injection Inject Samples Sample_Prep->Sample_Injection Equilibration System Equilibration Equilibration->Calibration Calibration->Sample_Injection Data_Acquisition Data Acquisition Sample_Injection->Data_Acquisition Peak_ID Peak Identification (Retention Time) Data_Acquisition->Peak_ID Quantification Quantify this compound using Calibration Curve Peak_ID->Quantification

Caption: Workflow for the quantification of this compound using HPLC.

Conclusion

This document provides a comprehensive guide for researchers working with this compound. By utilizing high-quality analytical standards and robust analytical methods, scientists can ensure the reliability and accuracy of their findings. The elucidation of this compound's mechanism of action as an inhibitor of AdoHcy hydrolase opens avenues for further research into its therapeutic potential in various diseases where methylation plays a key role.

References

Application Note: Quantitative Determination of Ikarisoside F in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ikarisoside F in biological matrices such as plasma and urine. This compound is a flavonoid glycoside found in plants of the Epimedium genus, which are used in traditional medicine. The method utilizes protein precipitation for sample preparation, followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides the necessary parameters for the chromatographic separation and mass spectrometric detection of this compound, making it suitable for pharmacokinetic studies and other research applications.

Introduction

This compound, a flavonoid glycoside, is a constituent of several species of Epimedium, a genus of plants with a long history of use in traditional medicine. Pharmacological studies have suggested various biological activities for compounds from Epimedium, including effects on the cardiovascular and skeletal systems. To properly evaluate the efficacy and safety of this compound, a reliable method for its quantification in biological fluids is essential. This LC-MS/MS method provides a robust and sensitive approach for the determination of this compound concentrations in plasma and urine, facilitating further research into its pharmacokinetic profile and physiological effects.

Experimental

Materials and Reagents
  • This compound analytical standard (purity ≥98%)

  • Puerarin (Internal Standard, IS) (purity ≥98%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Control biological matrices (e.g., rat plasma, human urine)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Sample Preparation

Standard Stock Solutions:

Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare a separate stock solution of the internal standard (IS), Puerarin, at the same concentration. Store stock solutions at -20°C.

Working Standard Solutions and Calibration Curve:

Prepare working standard solutions by serially diluting the this compound stock solution with 50% methanol to create a series of calibration standards. A typical calibration curve might range from 1 to 1000 ng/mL.

Quality Control (QC) Samples:

Prepare QC samples at low, medium, and high concentrations by spiking control biological matrix with the appropriate amount of this compound.

Sample Preparation Protocol:

  • Thaw frozen biological samples (plasma or urine) on ice.

  • To a 100 µL aliquot of the sample, add 10 µL of the internal standard working solution (e.g., 100 ng/mL Puerarin).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient: A typical gradient would start at 5% B, increase to 95% B over several minutes, hold for a short period, and then return to initial conditions for column re-equilibration.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters: Optimized for the specific instrument, but typical values include a capillary voltage of 3.5 kV and a source temperature of 150°C.

Data Presentation

Table 1: Mass Spectrometric Parameters for this compound and Internal Standard
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound633.2369.2200To be optimized
Puerarin (IS)417.1297.1200To be optimized

Note: The product ion for this compound corresponds to the aglycone, Icaritin, formed by the loss of the sugar moieties. Collision energy should be optimized for the specific instrument to achieve maximum signal intensity.

Table 2: Method Validation Parameters (Typical Expected Values)
ParameterThis compound
Linearity
Calibration Range (ng/mL)1 - 1000
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)
LLOQ (ng/mL)1
Precision (%RSD)
Intra-day (n=6)< 15%
Inter-day (n=6, 3 days)< 15%
Accuracy (%RE)
Intra-day (n=6)± 15%
Inter-day (n=6, 3 days)± 15%
Recovery (%)
Extraction Recovery85 - 115%
Stability
Bench-top (4h, RT)Stable
Freeze-thaw (3 cycles)Stable
Long-term (-80°C, 30 days)Stable

Note: The values in this table are representative of what would be expected from a validated LC-MS/MS method for a flavonoid glycoside and should be experimentally determined for this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (100 µL) add_is Add Internal Standard sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification signaling_pathway Proposed Fragmentation of this compound IkarisosideF This compound [M+H]+ = 633.2 Loss1 Loss of Deoxyhexose (-146 Da) IkarisosideF->Loss1 Intermediate Intermediate Ion [M+H - 146]+ = 487.2 Loss1->Intermediate Loss2 Loss of Hexose (-162 Da) Intermediate->Loss2 Icaritin Icaritin (Aglycone) [M+H - 146 - 162]+ = 369.2 Loss2->Icaritin

Application of Ikarisoside F in anti-inflammatory research models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Ikarisoside F in Anti-inflammatory Research Models

Disclaimer: As of November 2025, dedicated research on the anti-inflammatory properties of this compound is limited in publicly available scientific literature. Therefore, these application notes and protocols are based on studies of closely related and structurally similar compounds isolated from Epimedium species, such as Icariin and Ikarisoside A. These compounds are presented as representative examples to guide research design for this compound, assuming a potentially similar mechanism of action due to their shared flavonoid backbone. Researchers are advised to validate these protocols specifically for this compound.

Introduction

This compound is a flavonoid glycoside found in plants of the Epimedium genus, which have a long history of use in traditional medicine for treating inflammatory conditions.[1] Flavonoids from Epimedium, such as the well-studied compound Icariin and various Ikarisoside derivatives, have demonstrated significant anti-inflammatory effects in both in vitro and in vivo models.[2][3] These compounds typically exert their effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] This document provides a summary of the anti-inflammatory applications of representative Epimedium flavonoids and detailed protocols for their investigation in research settings.

Mechanism of Action

The anti-inflammatory effects of Epimedium flavonoids are primarily attributed to their ability to suppress the production of pro-inflammatory mediators. This is achieved by inhibiting the activation of key transcription factors and signaling cascades.

  • Inhibition of NF-κB Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6. Epimedium flavonoids have been shown to prevent the degradation of IκBα, thereby blocking NF-κB nuclear translocation.[3]

  • Modulation of MAPK Pathway: The MAPK pathway, including ERK, p38, and JNK, is another critical signaling route in inflammation. Epimedium flavonoids can suppress the phosphorylation of these kinases, further contributing to the downregulation of inflammatory responses.[5]

Data Presentation: In Vitro Anti-inflammatory Activity

The following tables summarize the quantitative data from studies on representative Epimedium flavonoids.

Table 1: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages

CompoundCell LineConcentrationTargetInhibitionReference
Ikarisoside ARAW 264.710 µMiNOS expressionSignificantIkarisoside A inhibits inducible nitric oxide synthase in lipopolysaccharide-stimulated RAW 264.7 cells via p38 kinase and nuclear factor-kappaB signaling pathways. Eur J Pharmacol. 2008 Dec 28;601(1-3):171-8.
Ikarisoside ARAW 264.710 µMNO production~50%Ikarisoside A inhibits inducible nitric oxide synthase in lipopolysaccharide-stimulated RAW 264.7 cells via p38 kinase and nuclear factor-kappaB signaling pathways. Eur J Pharmacol. 2008 Dec 28;601(1-3):171-8.
Ikarisoside ARAW 264.710 µMTNF-α releaseSignificantIkarisoside A inhibits inducible nitric oxide synthase in lipopolysaccharide-stimulated RAW 264.7 cells via p38 kinase and nuclear factor-kappaB signaling pathways. Eur J Pharmacol. 2008 Dec 28;601(1-3):171-8.
Ikarisoside ARAW 264.710 µMIL-1β releaseSignificantIkarisoside A inhibits inducible nitric oxide synthase in lipopolysaccharide-stimulated RAW 264.7 cells via p38 kinase and nuclear factor-kappaB signaling pathways. Eur J Pharmacol. 2008 Dec 28;601(1-3):171-8.
Icariside B2BV210 µMNO production~40%Attenuation of Inflammatory Symptoms by Icariside B2 in Carrageenan and LPS-Induced Inflammation Models via Regulation of MAPK/NF-κB Signaling Cascades. Biomolecules. 2020 Jul 11;10(7):1037.
Icariside B2BV210 µMPGE2 production~35%Attenuation of Inflammatory Symptoms by Icariside B2 in Carrageenan and LPS-Induced Inflammation Models via Regulation of MAPK/NF-κB Signaling Cascades. Biomolecules. 2020 Jul 11;10(7):1037.

Table 2: IC50 Values for Enzyme Inhibition

CompoundEnzymeIC50 ValueReference
Icariside B2COX-27.80 ± 0.26 µMAttenuation of Inflammatory Symptoms by Icariside B2 in Carrageenan and LPS-Induced Inflammation Models via Regulation of MAPK/NF-κB Signaling Cascades. Biomolecules. 2020 Jul 11;10(7):1037.

Experimental Protocols

In Vitro Model: LPS-Induced Inflammation in Macrophages

This protocol describes the methodology to assess the anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7 or BV2).

1. Cell Culture and Treatment:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells in appropriate plates (e.g., 96-well for viability assays, 24-well for NO and cytokine assays, 6-well for Western blotting).

  • Pre-treat cells with various concentrations of this compound (or a related compound) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for NO/cytokine measurement, shorter times for signaling pathway analysis).

2. Measurement of Nitric Oxide (NO) Production:

  • Collect the cell culture supernatant after LPS stimulation.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Mix equal volumes of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measure the absorbance at 540 nm and calculate the nitrite concentration using a sodium nitrite standard curve.

3. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

4. Western Blot Analysis for Signaling Proteins:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p65, IκBα, p-p38, p38) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an ECL detection system.

In Vivo Model: Carrageenan-Induced Paw Edema

This model is used to evaluate the acute anti-inflammatory activity of a compound.[5]

1. Animals:

  • Use male C57BL/6J mice or Wistar rats.

  • Acclimatize the animals for at least one week before the experiment.

2. Treatment:

  • Administer this compound (or a related compound) orally or intraperitoneally at various doses (e.g., 25-100 mg/kg for Icariin derivatives).[3]

  • Administer a positive control drug (e.g., indomethacin) and a vehicle control.

3. Induction of Edema:

  • One hour after compound administration, inject 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

4. Measurement of Paw Edema:

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

5. Histological and Biochemical Analysis:

  • At the end of the experiment, euthanize the animals and collect the paw tissue.

  • Fix a portion of the tissue in formalin for histological examination (H&E staining) to assess inflammatory cell infiltration.

  • Homogenize the remaining tissue to measure the levels of pro-inflammatory markers (e.g., MPO, cytokines) or for Western blot analysis.

Visualization of Signaling Pathways and Workflows

G NF-κB Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Genes Induces Transcription IkarisosideF This compound IkarisosideF->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

G Experimental Workflow: In Vitro Anti-inflammatory Assay cluster_assays Endpoints start Seed Macrophages (e.g., RAW 264.7) pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate no_assay Griess Assay (NO) stimulate->no_assay elisa ELISA (Cytokines) stimulate->elisa western Western Blot (Proteins) stimulate->western

Caption: Workflow for in vitro evaluation of anti-inflammatory activity.

References

Protocol for Assessing the Effects of Ikarisoside F on Osteoclastogenesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Osteoclastogenesis, the differentiation and formation of osteoclasts, is a critical process in bone remodeling and a key target in the development of therapeutics for bone-related diseases such as osteoporosis.[1][2] Ikarisoside F, a flavonoid glycoside, is investigated for its potential to modulate this process. This document provides a detailed protocol for assessing the effects of this compound on osteoclastogenesis in vitro, focusing on its inhibitory potential and underlying molecular mechanisms.

Data Presentation: Expected Quantitative Outcomes

The following table summarizes the expected quantitative data from experiments assessing the inhibitory effects of this compound on osteoclastogenesis, based on findings for structurally related compounds like Ikarisoside A and Icariin.

Parameter Control (Vehicle) This compound (Test Concentration) Expected Outcome with this compound Reference Assay
Number of TRAP-positive Multinucleated CellsHighLowSignificant DecreaseTRAP Staining Assay
Bone Resorption Pit Area (%)HighLowSignificant DecreaseBone Resorption Pit Assay
Gene Expression of Osteoclast Markers (e.g., TRAP, Cathepsin K, RANK)HighLowSignificant DownregulationReal-Time PCR
Protein Expression of Key Signaling Molecules (e.g., p-p38, p-JNK, p-ERK, p-NF-κB)HighLowSignificant Decrease in PhosphorylationWestern Blotting
NFATc1 ExpressionHighLowSignificant DecreaseWestern Blotting / Immunofluorescence

Experimental Protocols

In Vitro Osteoclastogenesis Assay

This protocol details the differentiation of bone marrow-derived macrophages (BMMs) into osteoclasts and the assessment of this compound's effect on this process.[1][2]

Materials:

  • Mouse bone marrow cells

  • α-MEM (Minimum Essential Medium Alpha) supplemented with 10% FBS, 1% penicillin/streptomycin

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Receptor Activator of Nuclear Factor-κB Ligand (RANKL)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

Procedure:

  • Isolation of Bone Marrow Cells:

    • Euthanize mice and dissect femurs and tibias.

    • Flush the bone marrow from the bones using α-MEM.[2]

    • Culture the cells in α-MEM with 10% FBS and M-CSF (30 ng/mL) for 3 days to generate BMMs.

  • Osteoclast Differentiation:

    • Plate BMMs in 96-well plates at a density of 1x10^4 cells/well.

    • Culture the cells in α-MEM containing M-CSF (30 ng/mL) and RANKL (50 ng/mL) to induce osteoclast differentiation.[2]

    • Simultaneously, treat the cells with various concentrations of this compound or vehicle (DMSO).

  • TRAP Staining:

    • After 5-7 days of culture, when multinucleated osteoclasts are visible in the control group, fix the cells with 4% paraformaldehyde.

    • Stain the cells for TRAP activity using a commercial kit according to the manufacturer's instructions.[3]

    • Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.

Bone Resorption Pit Assay

This assay evaluates the functional activity of osteoclasts by measuring their ability to resorb a bone-mimicking substrate.

Materials:

  • Osteo Assay Surface plates (or dentin discs)

  • Differentiated osteoclasts

  • Toluidine Blue stain (for dentin discs) or fluorescence measurement (for commercial plates)

  • Microscope with imaging software

Procedure:

  • Cell Seeding:

    • Differentiate BMMs into osteoclasts on Osteo Assay Surface plates or dentin discs as described in section 2.1.[4][5]

  • Resorption Analysis:

    • After 7-10 days, remove the cells from the surface.

    • For dentin discs: Stain the discs with Toluidine Blue to visualize resorption pits.[6]

    • For Osteo Assay plates: Measure the fluorescence released into the medium from the fluoresceinated calcium phosphate coating.[7]

    • Quantify the resorbed area using image analysis software.

Gene Expression Analysis by Real-Time PCR

This protocol measures the mRNA levels of key osteoclastogenic marker genes.

Materials:

  • Differentiated osteoclasts treated with this compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (e.g., TRAP, Cathepsin K, RANK, NFATc1) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Lyse the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

  • Real-Time PCR:

    • Perform qPCR using SYBR Green master mix and specific primers for the target genes.

    • Analyze the relative gene expression using the ΔΔCt method, normalized to the housekeeping gene.

Western Blot Analysis

This technique is used to detect changes in the protein levels and phosphorylation status of key signaling molecules.

Materials:

  • Differentiated osteoclasts treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-p-NF-κB, anti-NF-κB, anti-NFATc1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Lyse the cells in RIPA buffer and determine protein concentration using the BCA assay.

  • SDS-PAGE and Blotting:

    • Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection:

    • Block the membrane and incubate with primary antibodies overnight.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Signaling Pathway Diagram

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 MAPK MAPK Signaling (p38, JNK, ERK) TRAF6->MAPK NFkB NF-κB Signaling TRAF6->NFkB c_Fos c-Fos MAPK->c_Fos NFATc1 NFATc1 NFkB->NFATc1 c_Fos->NFATc1 Osteoclast_Genes Osteoclast-Specific Gene Expression (TRAP, Cathepsin K) NFATc1->Osteoclast_Genes Differentiation Osteoclast Differentiation & Function Osteoclast_Genes->Differentiation IkarisosideF This compound IkarisosideF->MAPK Inhibits IkarisosideF->NFkB Inhibits

Caption: Putative inhibitory mechanism of this compound on the RANKL-induced signaling pathway in osteoclastogenesis.

Experimental Workflow Diagram

cluster_workflow Experimental Workflow cluster_assays Assessments Start Start: Isolate Mouse Bone Marrow Cells BMM_Culture Culture with M-CSF to generate BMMs Start->BMM_Culture Induction Induce Osteoclastogenesis with M-CSF + RANKL +/- this compound BMM_Culture->Induction TRAP_Staining TRAP Staining (Osteoclast Number) Induction->TRAP_Staining Resorption_Assay Bone Resorption Assay (Osteoclast Function) Induction->Resorption_Assay qPCR Real-Time PCR (Gene Expression) Induction->qPCR Western_Blot Western Blot (Protein Expression) Induction->Western_Blot Data_Analysis Data Analysis and Conclusion TRAP_Staining->Data_Analysis Resorption_Assay->Data_Analysis qPCR->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for assessing the effects of this compound on osteoclastogenesis.

References

Troubleshooting & Optimization

Technical Support Center: Ikarisoside F Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ikarisoside F extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound, also known as Baohuoside II, is a flavonoid glycoside found in plants of the Epimedium genus. It is a metabolite of other major flavonoids in Epimedium, such as Icariin and Baohuoside I.[1][2] this compound is of significant research interest due to its potential pharmacological activities.

Q2: What are the common methods for extracting this compound?

A2: Common methods for extracting this compound and other flavonoids from Epimedium species include conventional solvent extraction (CSE), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[3] Each method has its advantages and disadvantages in terms of efficiency, time, and potential for compound degradation.

Q3: Which solvents are most effective for this compound extraction?

A3: Ethanol and methanol, particularly in aqueous solutions, are effective solvents for extracting flavonoid glycosides like this compound. The optimal concentration of ethanol is often in the range of 60-75%.[4][5] The choice of solvent depends on the extraction method and the desired purity of the final extract.

Q4: How can the crude extract of this compound be purified?

A4: Macroporous resin chromatography is a widely used and effective method for purifying this compound from crude plant extracts.[6][7][8] Resins with weak polarity, large surface areas, and suitable pore diameters generally show good adsorption capacity for flavonoids.[6] Subsequent elution with an appropriate solvent, typically an ethanol-water mixture, allows for the recovery of a purified flavonoid fraction.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem Potential Cause Recommended Solution
Low Extraction Yield 1. Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound. 2. Insufficient Extraction Time/Temperature: Conditions may not be adequate for complete extraction. 3. Inadequate Solid-to-Liquid Ratio: Insufficient solvent can lead to saturation and incomplete extraction. 4. Large Particle Size of Plant Material: Reduced surface area hinders solvent penetration.1. Optimize Solvent: Test different concentrations of ethanol or methanol (e.g., 50%, 60%, 70%). A 60% ethanol concentration has been shown to be effective for total flavonoids from Epimedium.[4] 2. Optimize Parameters: For UAE, optimal conditions can be around 25 minutes at a moderate temperature.[4][9] For MAE, a shorter time of around 15 minutes may be sufficient.[10] 3. Adjust Ratio: Increase the solvent-to-material ratio. Ratios between 25:1 and 30:1 (mL/g) are often effective.[4][9] 4. Reduce Particle Size: Grind the plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area.
Degradation of this compound 1. High Temperature: Flavonoid glycosides can be sensitive to high temperatures, leading to degradation. 2. Prolonged Extraction Time: Extended exposure to heat or certain solvents can cause degradation. 3. Presence of Degrading Enzymes: Plant enzymes may degrade the target compound if not inactivated.1. Use Milder Conditions: Employ UAE or MAE at controlled, moderate temperatures. For MAE, temperatures around 50-60°C are often optimal.[10] 2. Shorten Extraction Time: Modern techniques like UAE and MAE significantly reduce the required extraction time compared to conventional methods.[3] 3. Pre-treatment: Consider a blanching step with steam or hot solvent to deactivate enzymes before extraction.
Poor Purity of Final Product 1. Inefficient Purification: The chosen macroporous resin may not be optimal for this compound. 2. Improper Elution: The eluting solvent may be too strong or too weak, leading to co-elution of impurities or poor recovery. 3. Presence of Pigments and Polysaccharides: These common impurities can be difficult to remove.1. Select Appropriate Resin: Test different types of macroporous resins (e.g., AB-8, D101) to find the one with the best adsorption and desorption characteristics for this compound.[7] 2. Optimize Elution: Use a stepwise elution with increasing concentrations of ethanol. A common protocol involves washing with water to remove polar impurities, followed by elution with 25% ethanol to remove some impurities, and finally, elution with 60-70% ethanol to recover the target flavonoids.[4] 3. Pre-Purification Steps: Consider a pre-treatment of the crude extract, such as precipitation with a non-polar solvent to remove some lipids and pigments.
Difficulty in Quantification 1. Co-elution with Similar Compounds: Other flavonoids in the extract may have similar retention times in HPLC analysis. 2. Lack of a Pure Standard: Accurate quantification requires a high-purity reference standard of this compound. 3. Matrix Effects in Mass Spectrometry: Other components in the extract can interfere with the ionization of this compound.1. Optimize HPLC Method: Adjust the mobile phase composition, gradient, and column type to achieve better separation. 2. Obtain a Certified Standard: Purchase a certified reference standard of this compound for accurate calibration. 3. Sample Preparation: Use solid-phase extraction (SPE) to clean up the sample before LC-MS analysis to minimize matrix effects.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on optimized conditions for the extraction of total flavonoids from Epimedium and is expected to be efficient for this compound.

  • Sample Preparation: Dry the Epimedium plant material at 60°C and grind it into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a flask.

    • Add 250 mL of 60% aqueous ethanol solution (1:25 solid-to-liquid ratio).[4]

    • Place the flask in an ultrasonic bath.

    • Perform ultrasonication for 25 minutes at a controlled temperature (e.g., 50°C) and a power of 250 W.[4][9]

  • Filtration and Concentration:

    • Filter the mixture through filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

  • Purification (see Protocol 3).

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol is a general guideline for MAE of flavonoids and should be optimized for specific equipment and plant material.

  • Sample Preparation: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Weigh 1 g of the powdered plant material and place it in a microwave extraction vessel.

    • Add 30 mL of 75% aqueous methanol solution (1:30 solid-to-liquid ratio).[10]

    • Set the microwave parameters: 750 W power, 50°C temperature, and 15 minutes extraction time.[10]

  • Filtration and Concentration:

    • After extraction, allow the vessel to cool down.

    • Filter the extract and concentrate it using a rotary evaporator.

  • Purification (see Protocol 3).

Protocol 3: Macroporous Resin Purification of this compound

This protocol describes a general procedure for purifying flavonoids from a crude extract.

  • Resin Preparation:

    • Select a suitable macroporous resin (e.g., AB-8).[7]

    • Pre-treat the resin by soaking it in ethanol overnight, then wash it thoroughly with deionized water until no ethanol smell remains.

    • Pack the resin into a glass column.

  • Adsorption:

    • Dissolve the concentrated crude extract in a suitable solvent (e.g., water with a low percentage of ethanol).

    • Load the sample solution onto the column at a flow rate of 1-2 bed volumes (BV) per hour.

  • Washing and Elution:

    • Wash the column with 8 BV of deionized water to remove highly polar impurities like sugars.[4]

    • Wash the column with 5 BV of 25% aqueous ethanol to remove less polar impurities.[4]

    • Elute the target flavonoids, including this compound, with 4 BV of 60% aqueous ethanol.[4]

  • Collection and Drying:

    • Collect the 60% ethanol eluate.

    • Concentrate the eluate under reduced pressure and then dry it completely (e.g., by freeze-drying or vacuum drying) to obtain the purified flavonoid powder.

Visualizations

Extraction_Workflow PlantMaterial Plant Material (Epimedium sp.) Grinding Grinding & Sieving PlantMaterial->Grinding Extraction Extraction (UAE or MAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Purification Purification (Macroporous Resin) Concentration->Purification Drying Drying Purification->Drying FinalProduct Purified this compound Drying->FinalProduct

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic start Low this compound Yield q1 Is the extraction method optimized? start->q1 Check Extraction q2 Is the purification step efficient? start->q2 Check Purification q3 Is there evidence of degradation? start->q3 Check Degradation sol1 Adjust solvent, time, temp, ratio q1->sol1 No sol2 Screen resins, optimize elution q2->sol2 No sol3 Use milder conditions (lower temp) q3->sol3 Yes

Caption: Troubleshooting logic for addressing low this compound yield.

References

Troubleshooting peak asymmetry for Ikarisoside F in HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak asymmetry issues during the HPLC analysis of Ikarisoside F.

Frequently Asked Questions (FAQs)

Q1: What is peak asymmetry in HPLC and why is it a problem?

In an ideal HPLC separation, the chromatographic peaks should be symmetrical and have a Gaussian shape. Peak asymmetry occurs when the peak is distorted, either "tailing" (the latter half of the peak is drawn out) or "fronting" (the first half of the peak is broadened).[1] This is problematic because it can interfere with the accurate integration of the peak area, leading to errors in quantification.[1][2] It can also obscure smaller, co-eluting peaks, making their detection and quantification difficult.[2]

Q2: My this compound peak is tailing. What are the common causes?

Peak tailing for a compound like this compound, a flavonol glycoside, is often due to secondary interactions with the stationary phase or issues with the mobile phase. Common causes include:

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound, causing tailing.[2]

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of the analyte, resulting in peak tailing.[2][3]

  • Column Contamination: Accumulation of sample matrix components or other contaminants on the column frit or packing material can obstruct the flow path and cause peak distortion.[4]

  • Column Degradation: Over time, the stationary phase can degrade, or voids can form in the column packing, leading to tailing for all peaks.[5]

  • Extra-Column Volume: Excessive tubing length or diameter between the column and the detector can increase dispersion and contribute to peak tailing.[2]

Q3: My this compound peak is fronting. What should I investigate?

Peak fronting is generally caused by issues related to the sample concentration, the solvent used to dissolve the sample, or the physical state of the column. Key factors include:

  • Sample Overload: Injecting too much sample (either too high a concentration or too large a volume) can saturate the stationary phase, causing some molecules to travel through the column more quickly, resulting in a fronting peak.[1][6]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to move too quickly at the head of the column, leading to peak fronting.[1][3]

  • Low Column Temperature: Insufficient temperature can lead to poor mass transfer kinetics, which can sometimes manifest as peak fronting.[7]

  • Column Packing Issues: Poorly packed columns or a collapse of the column bed can create channels that allow the analyte to travel unevenly, causing fronting.[1][8]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing
Potential Cause Diagnostic Check Recommended Solution
Secondary Silanol Interactions The issue is more pronounced for polar analytes like this compound.Use a modern, high-purity, end-capped C18 column or a column with a polar-embedded phase.[2] Add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%) to block active silanol sites.
Inappropriate Mobile Phase pH Tailing is sensitive to small changes in mobile phase pH.Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. Use a buffer to maintain a stable pH.[2][5]
Column Contamination Peak shape degrades over several injections, and backpressure may increase.Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).[4][7] If using a guard column, replace it.[4] Ensure proper sample clean-up using techniques like Solid Phase Extraction (SPE).[2]
Column Degradation / Voids All peaks in the chromatogram show tailing, and retention times may shift.Replace the column with a new one.[5]
Extra-Column Volume Early eluting peaks are more affected than later ones.Minimize the length and internal diameter of the tubing connecting the injector, column, and detector.[2]
Guide 2: Diagnosing and Resolving Peak Fronting
Potential Cause Diagnostic Check Recommended Solution
Sample Overload (Mass or Volume) Diluting the sample or reducing the injection volume improves the peak shape.[1][9]Reduce the concentration of this compound in your sample.[9] Decrease the injection volume.[1][9]
Sample Solvent Incompatibility The sample is dissolved in a solvent significantly different from the mobile phase (e.g., 100% DMSO for a highly aqueous mobile phase).Ideally, dissolve and dilute the sample in the initial mobile phase.[1][3] If a stronger solvent must be used, keep the injection volume as small as possible.
Low Column Temperature The peak shape improves when the column temperature is increased.Increase the column temperature in increments of 5°C (e.g., to 30°C or 35°C) to improve mass transfer.[7]
Column Packing Issues / Collapse All peaks in the chromatogram exhibit fronting, and retention times may become shorter.[9]Flush the column with 100% of the strong organic solvent (e.g., acetonitrile) to try and restore the packed bed.[9] If this fails, the column must be replaced.[6]

Experimental Protocols

Protocol 1: Mobile Phase Preparation

A well-prepared mobile phase is crucial for symmetric peaks. For reversed-phase HPLC analysis of flavonoid glycosides like this compound, a buffered mobile phase is recommended.

Objective: To prepare a stable mobile phase that minimizes secondary interactions and ensures consistent analyte ionization.

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (or Phosphoric Acid)

  • 0.22 µm or 0.45 µm membrane filter

Procedure:

  • Aqueous Phase Preparation:

    • Measure a desired volume of HPLC-grade water into a clean glass reservoir.

    • Add a small amount of acid to adjust the pH. For example, add 0.1% (v/v) formic acid to the water. This typically brings the pH to around 2.7, which is suitable for many flavonoids.

    • Mix thoroughly.

  • Degassing:

    • Degas the aqueous phase and the organic solvent (acetonitrile) separately using an ultrasonic bath for 15-20 minutes or by vacuum filtration.

  • Filtration:

    • Filter the mobile phase components through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter that could block the column frit.[4]

  • Online Mixing:

    • Place the prepared solvents in the appropriate reservoirs on the HPLC system. The system's gradient mixer will combine them in the desired proportions during the run.

Protocol 2: this compound Sample Preparation

The choice of sample solvent is critical to avoid peak distortion.

Objective: To dissolve this compound in a solvent compatible with the mobile phase to prevent peak fronting.

Materials:

  • This compound standard or extract

  • Mobile Phase (from Protocol 1) or a solvent with a similar or weaker elution strength

  • Volumetric flasks

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Stock Solution:

    • Accurately weigh a small amount of this compound.

    • Dissolve it in a minimal amount of a suitable solvent like methanol or DMSO. This compound is soluble in DMSO, methanol, and ethanol.[10][11]

  • Working Solution:

    • Dilute the stock solution to the desired concentration using the initial mobile phase composition as the diluent. For example, if your gradient starts at 90% water / 10% acetonitrile, use this mixture for dilution. This ensures the sample solvent is compatible with the mobile phase.[1]

  • Filtration:

    • Filter the final sample solution through a 0.22 µm syringe filter to remove any particulates before injecting it into the HPLC system. This helps prevent column blockage and pressure increases.[4]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak asymmetry for this compound.

HPLC_Troubleshooting start_node Start: Peak Asymmetry Observed for this compound q1 Is the peak fronting or tailing? start_node->q1 decision_shape decision_shape process_node process_node end_node Peak Shape Improved fail_node Problem Persists: Consider Method Redevelopment or Column Replacement tailing Peak Tailing q1->tailing Tailing fronting Peak Fronting q1->fronting Fronting check_all_peaks Are all peaks tailing? tailing->check_all_peaks all_tailing Likely Physical Issue: - Column Contamination/Void - Extra-column Volume check_all_peaks->all_tailing Yes one_tailing Likely Chemical Issue: - Secondary Interactions - Mobile Phase pH check_all_peaks->one_tailing No action_flush_column Action: 1. Flush column with strong solvent. 2. Check tubing/connections. all_tailing->action_flush_column action_flush_column->end_node action_flush_column->fail_node action_adjust_mp Action: 1. Adjust mobile phase pH. 2. Use end-capped column. one_tailing->action_adjust_mp action_adjust_mp->end_node action_adjust_mp->fail_node check_overload Does diluting sample or reducing volume help? fronting->check_overload is_overload Issue is Sample Overload check_overload->is_overload Yes not_overload Check Solvent & Column: - Sample Solvent Mismatch - Column Collapse check_overload->not_overload No action_reduce_conc Action: Reduce sample concentration or injection volume. is_overload->action_reduce_conc action_reduce_conc->end_node action_match_solvent Action: 1. Dissolve sample in mobile phase. 2. Increase column temperature. not_overload->action_match_solvent action_match_solvent->fail_node

Caption: Troubleshooting workflow for HPLC peak asymmetry.

References

Technical Support Center: Dose-Response Optimization for Ikarisoside F and Related Compounds in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on Ikarisoside F is limited in publicly available literature. This guide provides information on closely related compounds from the same chemical family, namely Icariin, Icariside A, and Icariside II (a metabolite of Icariin), which can serve as a valuable reference for initiating dose-response optimization studies for this compound. The provided protocols and dosage ranges are intended as a starting point for experimental design and should be adapted based on specific research objectives and animal models.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in an in vivo animal study?

A1: Due to the lack of specific data for this compound, we recommend referring to the dose ranges of its structural analogs. For instance, in murine models, oral doses for Icariin have been investigated in the range of 1 to 200 mg/kg body weight for various endpoints.[1][2] For anti-inflammatory effects of a related compound, Icariside B2, oral doses of 25 and 50 mg/kg/day have been shown to be effective in mice.[3] A conservative approach would be to start with a low dose within these ranges, such as 10-25 mg/kg, and perform a dose-escalation study.

Q2: What is the most common route of administration for these compounds in animal studies?

A2: Oral gavage is a frequently used method for administering Icariin and its derivatives in animal studies to simulate oral consumption.[2][4] However, intravenous and intraperitoneal injections have also been reported for specific pharmacokinetic or mechanistic studies.[1] The choice of administration route should align with the intended clinical application and the pharmacokinetic profile of the compound.

Q3: What are the known signaling pathways modulated by Icariin and related compounds?

A3: Icariin and its metabolites have been shown to modulate several key signaling pathways, including:

  • MAPK/NF-κB Pathway: Involved in inflammatory responses.[3][5]

  • PI3K/AKT/mTOR Pathway: Plays a role in cell survival, proliferation, and apoptosis.[6]

  • Insulin/IGF-1 Signaling (IIS) Pathway: Associated with longevity and stress resistance.[7]

  • eNOS Signaling: Related to nitric oxide production and vasodilation.[8]

Understanding these pathways can help in selecting appropriate biomarkers and endpoints for your study.

Troubleshooting Guides

Issue 1: High variability in animal response to the compound.

  • Possible Cause: Inconsistent dosing technique.

    • Solution: Ensure all personnel are properly trained in the chosen administration method (e.g., oral gavage) to guarantee consistent delivery of the compound.

  • Possible Cause: Variability in animal health or stress levels.

    • Solution: Acclimatize animals to the experimental conditions for a sufficient period before starting the experiment. Monitor animal health closely throughout the study.

  • Possible Cause: Issues with compound formulation and stability.

    • Solution: Prepare fresh formulations for each administration. If using a suspension, ensure it is homogenous before each dose. Consider conducting a stability study of your formulation.

Issue 2: No observable effect at the tested doses.

  • Possible Cause: The selected dose range is too low.

    • Solution: Based on the data from related compounds, consider a dose-escalation study. For example, if you started at 10 mg/kg, you could test 25, 50, and 100 mg/kg.[2][9]

  • Possible Cause: Poor oral bioavailability.

    • Solution: Icariin is known to have low bioavailability.[10] Consider using a different vehicle to enhance absorption or exploring alternative administration routes if oral delivery is not critical to your research question.

  • Possible Cause: The chosen endpoint is not sensitive enough.

    • Solution: Re-evaluate your experimental endpoints. Consider measuring more sensitive or direct markers of the biological activity you are investigating (e.g., specific phosphorylated proteins in a signaling pathway).

Issue 3: Signs of toxicity at higher doses.

  • Possible Cause: The compound may have a narrow therapeutic window.

    • Solution: One study on Icariin suggested that while doses of 50 and 100 mg/kg showed beneficial effects on reproductive functions in male rats, a dose of 200 mg/kg led to increased oxidative stress.[2] If toxicity is observed, reduce the dose and consider a more gradual dose-escalation. Monitor animals for signs of toxicity such as weight loss, behavioral changes, or changes in food and water intake.

Data Presentation

Table 1: Summary of Dose-Response Data for Icariin in Animal Studies

Animal ModelEffect InvestigatedRoute of AdministrationEffective Dose RangeKey FindingsReference
RatsErectile FunctionOral Gavage1-10 mg/kg/dayLow-dose Icariin improved penile hemodynamics.[4][11]
RatsReproductive FunctionOral Gavage50-100 mg/kg/dayIncreased testosterone levels and sperm count.[2]
RatsReproductive FunctionOral Gavage200 mg/kg/dayIncreased oxidative stress in the testes.[2]
MiceAnti-inflammatoryOral Gavage25-100 mg/kgAttenuated cigarette smoke-induced inflammation.[9]
RatsAntidepressant-likeNot SpecifiedNot SpecifiedAttenuated stress-induced increases in CRF and cortisol.[12]
MiceNeuroprotectionOral12.5 mg/ml in 1% CMCAttenuated Aβ deposition and microglial activation.[13]

Table 2: Summary of Dose-Response Data for Icariside II and Icariside B2 in Animal Studies

CompoundAnimal ModelEffect InvestigatedRoute of AdministrationEffective DoseKey FindingsReference
Icariside IIRatsCognitive ImpairmentNot Specified20 mg/kgAmeliorated cognitive deficits and neuronal damage.[14]
Icariside B2MiceAnti-inflammatory (Paw Edema)Oral25 and 50 mg/kg/daySignificantly decreased mouse paw edema volumes.[3]

Experimental Protocols

1. Carrageenan-Induced Paw Edema in Mice (Anti-inflammatory Model)

This protocol is based on a study investigating the anti-inflammatory effects of Icariside B2.[3]

  • Animal Model: ICR mice (male, 8 weeks old).

  • Acclimatization: House animals for at least one week under standard conditions (23 ± 1°C, 55 ± 5% humidity, 12h light/dark cycle) with ad libitum access to food and water.

  • Grouping: Randomly divide mice into experimental groups (e.g., vehicle control, positive control, and different dose groups of the test compound). A typical group size is n=6.

  • Dosing: Administer the test compound (e.g., Icariside B2 at 25 and 50 mg/kg) or vehicle orally for four consecutive days. On the fifth day, administer the final dose 30 minutes before inducing inflammation.

  • Induction of Inflammation: Subcutaneously inject 60 μL of 1% carrageenan in saline into the right hind paw.

  • Measurement of Edema: Measure paw volume hourly for 4 hours post-carrageenan injection using a plethysmometer.

  • Endpoint Analysis: After 4 hours, euthanize the mice and collect the hind paw tissue for further analysis, such as Western blotting for inflammatory markers (e.g., iNOS, COX-2).

2. Cavernous Nerve Injury in Rats (Erectile Dysfunction Model)

This protocol is based on a study investigating the effects of Icariin on erectile function.[4]

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Procedure: Perform a laparotomy to expose the cavernous nerves and induce a crush injury.

  • Dosing: Treat the rats with daily oral gavage of the test compound (e.g., Icariin at 1, 5, and 10 mg/kg) or vehicle for 4 weeks.

  • Functional Assessment: After 4 weeks, measure erectile function by stimulating the cavernous nerve and recording the intracavernous pressure (ICP).

  • Tissue Collection: Following functional assessment, collect penile tissue for immunohistochemistry (e.g., for nNOS) and Western blot analysis.

Mandatory Visualization

Signaling Pathways

Below are diagrams of key signaling pathways modulated by Icariin and its derivatives, generated using Graphviz (DOT language).

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 MAPK/NF-κB Signaling Pathway LPS LPS MAPK MAPK (ERK, p38) LPS->MAPK IKK IKK MAPK->IKK IkappaB IκBα IKK->IkappaB Phosphorylation (Inhibition) NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) Nucleus->Inflammatory_Genes Transcription Icariside_B2 Icariside B2 Icariside_B2->MAPK Inhibits Icariside_B2->IKK Inhibits G cluster_0 Growth Factors cluster_1 PI3K/AKT/mTOR Signaling Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Icariside_II Icariside II Icariside_II->PI3K Inhibits G cluster_0 Experimental Design cluster_1 Experimental Procedure cluster_2 Data Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat) Dose_Selection Select Dose Range (Based on Literature) Animal_Model->Dose_Selection Grouping Randomize into Groups (Vehicle, Positive Control, Test Doses) Dose_Selection->Grouping Acclimatization Acclimatization Grouping->Acclimatization Dosing Compound Administration (e.g., Oral Gavage) Acclimatization->Dosing Induction Induce Disease Model (e.g., Carrageenan Injection) Dosing->Induction Measurement In-life Measurements (e.g., Paw Volume, Behavior) Induction->Measurement Euthanasia Euthanasia & Tissue Collection Measurement->Euthanasia Biochemical Biochemical Assays (e.g., ELISA, Western Blot) Euthanasia->Biochemical Histology Histological Analysis Euthanasia->Histology Stats Statistical Analysis Biochemical->Stats Histology->Stats

References

Technical Support Center: Ikarisoside F Cell-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in cell-based experiments involving Ikarisoside F.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its chemical properties?

This compound is a flavonol glycoside that can be isolated from plants such as Vancouveria hexandra. It is a type of flavonoid, a large family of polyphenolic compounds found in natural products.[1][2][3]

This compound Chemical Properties

Property Value
CAS Number 113558-14-8[1][4]
Molecular Formula C31H36O14[1]
Molecular Weight 632.61 g/mol [1]

| Solubility | Soluble in DMSO[1] |

Q2: How should I prepare and store this compound stock solutions to maintain stability?

Proper preparation and storage of this compound stock solutions are critical for experimental consistency.

  • Solvent Selection: this compound is soluble in DMSO.[1] Prepare a high-concentration stock solution in DMSO.

  • Stock Solution Storage:

    • For long-term storage (up to 6 months), store the stock solution at -80°C.[1][5][6]

    • For short-term storage (up to 1 month), it can be stored at -20°C.[1][5][6]

  • Working Solution Preparation: When preparing working solutions, it may be necessary to gently heat the tube to 37°C and use an ultrasonic bath to ensure complete dissolution.[1]

  • Avoid Freeze-Thaw Cycles: Aliquot the stock solution into smaller volumes for single use to avoid repeated freezing and thawing, which can degrade the compound.[1][5][6]

Q3: What is the known mechanism of action for this compound?

This compound is known to bind to S-adenosyl-L-homocysteine (AdoHcy) hydrolase, which can inhibit its activity and subsequently regulate cellular biomethylation.[1][5] Additionally, as a flavonoid, it is expected to have antioxidant properties by acting as a direct free-radical scavenger.[7] Related compounds, like Ikarisoside A, have demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines.[6]

Q4: Which signaling pathways are modulated by this compound and related compounds?

Studies on this compound and structurally similar flavonoids, such as Icariin and Ikarisoside A, have shown modulation of several key signaling pathways involved in inflammation, cell survival, and differentiation. These include:

  • NF-κB Signaling Pathway: Ikarisoside A has been shown to inhibit the activation of NF-κB, a key regulator of inflammatory responses.[6][8]

  • MAPK (JNK) Signaling Pathway: The activation of JNK, a member of the mitogen-activated protein kinase (MAPK) family, is also inhibited by Ikarisoside A.[6][8]

  • PI3K/Akt Signaling Pathway: This pathway, crucial for cell survival and proliferation, is also modulated by Ikarisoside A and other flavonoids from Epimedium.[8][9][10]

Below is a diagram illustrating the general inhibitory effects of Ikarisoside compounds on these pathways.

Signaling_Pathways cluster_stimulus External Stimulus (e.g., RANKL, LPS) cluster_pathways Signaling Pathways cluster_response Cellular Response Stimulus Stimulus PI3K PI3K Stimulus->PI3K JNK JNK Stimulus->JNK IKK IKK Stimulus->IKK Akt Akt PI3K->Akt Inflammation Inflammation Akt->Inflammation Proliferation Proliferation/ Survival Akt->Proliferation Differentiation Differentiation Akt->Differentiation JNK->Inflammation JNK->Proliferation JNK->Differentiation IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->Inflammation NFkB_p65_p50->Proliferation NFkB_p65_p50->Differentiation IkB->NFkB_p65_p50 releases IkarisosideF This compound IkarisosideF->Akt IkarisosideF->JNK IkarisosideF->NFkB_p65_p50

Figure 1: Inhibition of Signaling Pathways by this compound.

Troubleshooting Guide

Q5: I am observing high variability between my experimental replicates. What are the common causes and how can I reduce this?

High variability can stem from multiple sources in cell culture experiments.[11][12] Here are some key areas to address:

  • Cell Culture Conditions:

    • Inconsistent Passaging: Ensure cells are passaged a limited number of times and that the time between passaging and the experiment is consistent.[11]

    • Variable Cell Density: Plate cells at a consistent density for every experiment, as this can affect their responsiveness.[11]

    • Media and Supplements: Use the same batch of media and supplements (e.g., FBS) for a set of experiments to avoid lot-to-lot variation.[13]

  • Experimental Procedure:

    • Pipetting Errors: Calibrate pipettes regularly and use consistent pipetting techniques.

    • Operator Differences: Standardize the experimental protocol and ensure all users follow it precisely.[14]

  • Cell Health and Contamination:

    • Mycoplasma Contamination: Routinely test for mycoplasma, as it can alter cellular responses without visible signs of contamination.[11]

    • Cell Line Authentication: Obtain cell lines from reputable sources like ATCC and perform cell line authentication.[11]

Below is a troubleshooting workflow for addressing high variability.

Troubleshooting_Variability Start High Experimental Variability Observed CheckCellCulture Review Cell Culture Practices Start->CheckCellCulture CheckProtocol Review Experimental Protocol CheckCellCulture->CheckProtocol Consistent StandardizeCulture Standardize cell passage number, density, and media batches. CheckCellCulture->StandardizeCulture Inconsistent CheckReagents Review Reagents & Compound CheckProtocol->CheckReagents Consistent StandardizeProtocol Ensure consistent pipetting, incubation times, and handling. CheckProtocol->StandardizeProtocol Inconsistent SolutionFound Variability Reduced CheckReagents->SolutionFound Issue Identified & Resolved AuthenticateCells Authenticate cell line and test for mycoplasma. CheckReagents->AuthenticateCells No Obvious Issue StandardizeCulture->Start StandardizeProtocol->Start AuthenticateCells->SolutionFound

Figure 2: Troubleshooting Workflow for High Variability.

Q6: I am not observing the expected biological effect of this compound. What could be the issue?

Several factors could lead to a weak or absent effect:

  • Compound Concentration: The concentration of this compound may be suboptimal. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.[13]

  • Compound Degradation: Ensure the stock solution was stored correctly and has not undergone multiple freeze-thaw cycles.[1][5] Consider preparing a fresh stock solution.

  • Cell Viability: Assess the viability of your cells before starting the experiment; it should typically be >90%.[13]

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect the effect. Consider alternative or more sensitive assays.

Q7: My cells are showing unexpected cytotoxicity after treatment with this compound. What should I do?

  • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in your final culture medium may be too high. Ensure the final DMSO concentration is typically ≤ 0.1% and include a vehicle control in your experiments.

  • Compound Concentration: The concentration of this compound may be in a cytotoxic range for your specific cell line. Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range.

  • Contamination: Bacterial or fungal contamination can cause cell death. Visually inspect your cultures and perform routine contamination checks.[11]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is to determine the cytotoxic effect of this compound on a given cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Anti-Inflammatory Assay (Nitric Oxide Measurement)

This protocol measures the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include control wells with cells only, cells + LPS, and cells + this compound without LPS.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant.

    • Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of this compound on NO production.

Below is a general workflow for a cell-based assay with this compound.

Experimental_Workflow Start Start Experiment SeedCells Seed Cells in Plate Start->SeedCells IncubateOvernight Incubate Overnight (37°C, 5% CO2) SeedCells->IncubateOvernight PrepareTreatment Prepare this compound Dilutions IncubateOvernight->PrepareTreatment TreatCells Treat Cells with this compound PrepareTreatment->TreatCells IncubateTreatment Incubate for Treatment Period TreatCells->IncubateTreatment PerformAssay Perform Specific Assay (e.g., MTT, Griess) IncubateTreatment->PerformAssay MeasureResults Measure Results (e.g., Absorbance, Fluorescence) PerformAssay->MeasureResults AnalyzeData Analyze Data & Plot Curves MeasureResults->AnalyzeData End End Experiment AnalyzeData->End

Figure 3: General Experimental Workflow.

References

Proper storage conditions to prevent Ikarisoside F degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage, handling, and troubleshooting of potential degradation-related issues for Ikarisoside F. As a flavonoid glycoside, its stability can be influenced by temperature, pH, light, and solvent conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C or colder in a tightly sealed container, protected from light and moisture.

Q2: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the compound in anhydrous, research-grade DMSO. To enhance solubility, the solution can be gently warmed to 37°C or sonicated.[1]

For storage of stock solutions, the following conditions are recommended:

  • -80°C: for up to 6 months.[1][2]

  • -20°C: for up to 1 month.[1][2]

It is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] For the related compound Ikarisoside A, protection from light is also advised for stock solutions.[2]

Q3: Can I store this compound solutions at 4°C or room temperature?

It is not recommended to store this compound solutions at 4°C or room temperature for extended periods due to the increased risk of chemical degradation and microbial contamination. For short-term use within a single day, solutions can be kept on ice and protected from light.

Q4: What are the visible signs of this compound degradation?

Visible signs of degradation in the solid form can include a change in color or texture. In solution, degradation may be indicated by a color change or the formation of precipitates. However, significant degradation can occur without any visible changes. Analytical methods such as HPLC are necessary to confirm the purity of the compound.

Troubleshooting Guide

Unexpected experimental results can sometimes be attributed to the degradation of this compound. This guide addresses common issues and provides troubleshooting steps.

Issue Potential Cause Related to Degradation Recommended Action
Reduced or no biological activity in cell-based assays. This compound has degraded, leading to a lower effective concentration of the active compound.1. Prepare fresh working solutions from a new aliquot of the frozen stock solution. 2. If the problem persists, use a new vial of solid this compound to prepare a fresh stock solution. 3. Verify the purity of the stock solution using HPLC-UV.
Inconsistent results between experiments. Partial degradation of this compound due to improper storage or handling, such as repeated freeze-thaw cycles or extended time at room temperature.1. Strictly adhere to the recommended storage and handling protocols. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Minimize the time working solutions are kept at room temperature.
Appearance of new peaks in HPLC analysis. Degradation of this compound into smaller molecules (e.g., aglycone and sugar moieties) or modified forms.1. Compare the chromatogram to a reference standard of this compound. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 3. Use a stability-indicating HPLC method to resolve this compound from its degradation products.
Precipitate forms in the stock solution upon thawing. The compound may have a lower solubility at colder temperatures or degradation products may be less soluble.1. Gently warm the solution to 37°C and sonicate to redissolve the compound.[1] 2. If the precipitate does not dissolve, it may be due to degradation. In this case, a fresh stock solution should be prepared.

Summary of Storage Conditions

Form Temperature Duration Key Considerations
Solid -20°C or colderLong-termProtect from light and moisture.
Stock Solution (in DMSO) -80°CUp to 6 months[1][2]Aliquot to avoid freeze-thaw cycles; protect from light.[1][2]
Stock Solution (in DMSO) -20°CUp to 1 month[1][2]Aliquot to avoid freeze-thaw cycles; protect from light.[1][2]

Experimental Protocols

Protocol for a General Forced Degradation Study of this compound

This protocol is based on general procedures for flavonoid glycosides and can be adapted to investigate the stability of this compound.[2][3]

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • Acetonitrile (HPLC grade)

  • Formic acid or phosphoric acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or DAD detector and a C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or DMSO at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before HPLC analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 2, 8, and 24 hours, protected from light.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 and 48 hours, protected from light.

    • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 and 48 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

  • HPLC Analysis:

    • Analyze all samples by a stability-indicating HPLC method. A gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid) is a common starting point for flavonoid analysis.

    • Monitor the chromatograms at the λmax of this compound.

    • Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks.

Visualizations

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Oxidation Oxidation This compound->Oxidation H₂O₂ Photodegradation Photodegradation This compound->Photodegradation UV Light Aglycone + Sugar Moieties Aglycone + Sugar Moieties Hydrolysis->Aglycone + Sugar Moieties Oxidized Products Oxidized Products Oxidation->Oxidized Products Photodegradation Products Photodegradation Products Photodegradation->Photodegradation Products

Caption: Hypothetical degradation pathways of this compound.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Acid Hydrolysis Acid Hydrolysis Prepare Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare Stock Solution->Base Hydrolysis Oxidation Oxidation Prepare Stock Solution->Oxidation Thermal Thermal Prepare Stock Solution->Thermal Photodegradation Photodegradation Prepare Stock Solution->Photodegradation HPLC-UV Analysis HPLC-UV Analysis Acid Hydrolysis->HPLC-UV Analysis Base Hydrolysis->HPLC-UV Analysis Oxidation->HPLC-UV Analysis Thermal->HPLC-UV Analysis Photodegradation->HPLC-UV Analysis Identify Degradants Identify Degradants HPLC-UV Analysis->Identify Degradants

Caption: Workflow for an this compound stability study.

Inconsistent Results Inconsistent Results Check Storage Check Storage Inconsistent Results->Check Storage Repeated Freeze-Thaw? Repeated Freeze-Thaw? Check Storage->Repeated Freeze-Thaw? Use New Aliquot Use New Aliquot Repeated Freeze-Thaw?->Use New Aliquot Yes Check Purity (HPLC) Check Purity (HPLC) Repeated Freeze-Thaw?->Check Purity (HPLC) No Problem Solved Problem Solved Use New Aliquot->Problem Solved Prepare Fresh Stock Prepare Fresh Stock Prepare Fresh Stock->Problem Solved Check Purity (HPLC)->Prepare Fresh Stock Degradation Found

Caption: Troubleshooting logic for inconsistent experimental results.

References

Identifying and resolving matrix effects in Ikarisoside F bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Ikarisoside F. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues, particularly matrix effects, encountered during quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that you may encounter during the bioanalysis of this compound.

Q1: I am observing significant ion suppression for this compound in my plasma samples. What are the likely causes and how can I confirm them?

A1: Ion suppression is a common matrix effect in LC-MS/MS bioanalysis, where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte, leading to a reduced signal intensity. For flavonoid glycosides like this compound, common interfering substances in plasma include phospholipids, salts, and various endogenous metabolites.[1][2]

To definitively identify the source of ion suppression, a post-column infusion experiment is the recommended approach. This technique helps to pinpoint the retention times at which matrix components are eluting and causing suppression.[3]

Q2: How do I perform a post-column infusion experiment to diagnose ion suppression?

A2: A post-column infusion experiment involves infusing a standard solution of this compound at a constant rate into the LC eluent stream after the analytical column but before the mass spectrometer's ion source.

Experimental Protocol: Post-Column Infusion

  • Setup: Prepare a standard solution of this compound in a suitable solvent. Using a syringe pump, deliver this solution at a low, constant flow rate (e.g., 10 µL/min) to a T-junction placed between the LC column outlet and the MS inlet.

  • LC-MS/MS System Equilibration: Equilibrate the LC-MS/MS system with the mobile phase. The continuous infusion of this compound should result in a stable, elevated baseline signal for its corresponding MRM transition.

  • Injection: Inject a blank, extracted plasma sample (prepared using the same method as your study samples but without the analyte).

  • Analysis: Monitor the signal intensity of the this compound MRM transition throughout the chromatographic run. Any significant drop in the signal intensity indicates the elution of interfering components from the matrix at that specific retention time, which are causing ion suppression. By comparing the retention time of this compound in your actual samples with these suppression zones, you can determine if co-elution is the primary issue.

Q3: What are the recommended sample preparation techniques to minimize matrix effects for this compound in plasma?

A3: The choice of sample preparation is critical for reducing matrix effects. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The optimal method will depend on the required sensitivity, throughput, and the complexity of the matrix.[2][4]

Technique Principle Advantages Disadvantages
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile, methanol) or an acid. The supernatant is then analyzed.[4]Simple, fast, and inexpensive.Non-selective, may leave many interfering substances (e.g., phospholipids) in the supernatant, potentially leading to significant ion suppression.[2]
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases (typically an aqueous sample and an organic solvent).[4]More selective than PPT, can provide a cleaner extract.Can be more time-consuming and may have lower recovery for highly polar compounds. Solvent selection is critical.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.[5]Highly selective, provides the cleanest extracts, and can concentrate the analyte, leading to better sensitivity.[5]More complex method development, can be more expensive and time-consuming than PPT or LLE.

For flavonoid glycosides, LLE and SPE are often preferred for cleaner extracts and reduced matrix effects. For example, in a study on the related compound Ikarisoside A, a simple protein precipitation with methanol was used, which can be a good starting point if high throughput is required.[6] However, if significant matrix effects are observed with PPT, transitioning to LLE or SPE is recommended.

Q4: My calibration curve for this compound is non-linear and shows poor accuracy and precision. Could this be due to matrix effects?

A4: Yes, matrix effects are a very common cause of non-linearity, poor accuracy, and imprecision in bioanalytical methods.[3] This occurs because the extent of ion suppression or enhancement can vary with the concentration of the analyte and the co-eluting matrix components. To overcome this, the use of a suitable internal standard (IS) is crucial.[3]

Q5: What type of internal standard should I use for this compound analysis?

A5: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ²H-labeled this compound). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effect.[7] This allows for accurate correction of any signal suppression or enhancement.

If a SIL-IS is not available, a structural analog can be used. For the analysis of Ikarisoside A, Orientin was successfully used as an internal standard.[6] When using an analog IS, it is critical to validate that it adequately tracks the matrix effects impacting this compound.

Experimental Protocols & Data

Method Validation for this compound Bioanalysis (Adapted from Ikarisoside A)

This section provides a starting point for an LC-MS/MS method for the quantification of this compound in rat plasma, adapted from a validated method for the structurally similar Ikarisoside A.[6]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of methanol containing the internal standard (e.g., Orientin at 50 ng/mL).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

2. LC-MS/MS Parameters

Parameter Condition
LC System Agilent 1260 Infinity HPLC or equivalent
Column Agilent Zorbax SB-C18 (2.1 x 100 mm, 3.5 µm) or equivalent
Mobile Phase Isocratic: Acetonitrile and water with 0.1% formic acid (ratio to be optimized)
Flow Rate 0.3 mL/min
Column Temperature 30°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions This compound: To be determined (requires infusion of standard) Ikarisoside A (example): m/z 499.1 → 353.0[6] Orientin (IS): m/z 446.9 → 327.6[6]

Quantitative Assessment of Matrix Effect

The matrix effect (ME) can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution. The Internal Standard (IS) normalized ME is also calculated to assess the effectiveness of the IS in compensating for the matrix effect.[3]

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

IS Normalized Matrix Effect (%) = ( (Analyte Peak Area in Matrix / IS Peak Area in Matrix) / (Analyte Peak Area in Neat Solution / IS Peak Area in Neat Solution) ) x 100

Ideally, the IS normalized matrix effect should be close to 100%, with a coefficient of variation (CV) ≤15%.[3]

Table 1: Example Matrix Effect and Recovery Data for a Flavonoid Glycoside

Analyte Concentration (ng/mL) Matrix Effect (%) Recovery (%) IS Normalized Matrix Effect (%)
This compoundLow QC (e.g., 5)85.291.598.9
Mid QC (e.g., 50)82.190.897.5
High QC (e.g., 500)79.889.996.8

Visual Guides

Diagrams of Experimental Workflows

The following diagrams illustrate the workflows for identifying and resolving matrix effects.

PostColumnInfusion cluster_lc LC System cluster_infusion Infusion System cluster_ms MS System LC_Column Analytical Column T_Junction T-Junction LC_Column->T_Junction Eluent MS_Inlet MS Inlet T_Junction->MS_Inlet Syringe_Pump Syringe Pump with This compound Solution Syringe_Pump->T_Junction Constant Flow Detector Detector MS_Inlet->Detector Data_Analysis Monitor this compound Signal: - Stable baseline with neat injection - Dips indicate ion suppression with  blank matrix injection Detector->Data_Analysis

Caption: Workflow for a post-column infusion experiment to detect ion suppression zones.

MatrixEffectResolution Start Matrix Effect Observed? Optimize_SP Optimize Sample Preparation Start->Optimize_SP Yes Validation Method Validation Start->Validation No Optimize_Chroma Optimize Chromatography Optimize_SP->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_SIL_IS Use_SIL_IS->Validation End Robust Method Validation->End

Caption: Logical workflow for resolving matrix effects in bioanalysis.

References

Technical Support Center: Refinement of Flash Chromatography for Ikarisoside F Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying Ikarisoside F using flash chromatography. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful purification.

Troubleshooting Guide

This guide addresses common issues encountered during the flash chromatography of this compound and other flavonoid glycosides.

Problem Potential Causes Solutions
Poor Peak Resolution/Co-elution of Impurities 1. Inappropriate solvent system. 2. Column overloading. 3. Incorrect flow rate. 4. Improper column packing.1. Optimize Solvent System: Develop a new solvent system using TLC. Aim for an Rf value of 0.2-0.3 for this compound. Consider switching to a different chromatography mode (e.g., reversed-phase or HILIC). 2. Reduce Sample Load: Decrease the amount of crude extract loaded onto the column. A general guideline is a 1:20 to 1:40 ratio of sample to silica gel by mass for dry loading[1]. 3. Adjust Flow Rate: A slower flow rate can improve resolution. Experiment with different flow rates to find the optimal separation. 4. Repack Column: Ensure the column is packed uniformly without any channels or cracks.[2]
Low Yield of this compound 1. Irreversible adsorption to the stationary phase. 2. Compound degradation on the column. 3. Incomplete elution from the column. 4. Sample loss during preparation.1. Change Stationary Phase: If using silica gel, consider switching to a less acidic stationary phase like alumina or a bonded phase (e.g., C18 for reversed-phase). 2. Check Compound Stability: Test the stability of this compound on a small amount of silica gel using TLC. If degradation is observed, consider using a deactivated silica gel or an alternative purification method. 3. Increase Solvent Strength: At the end of the run, flush the column with a very strong solvent (e.g., 100% methanol or even a small amount of a more polar solvent) to elute any remaining compound. 4. Optimize Sample Preparation: Ensure complete dissolution of the crude extract and efficient transfer to the column. For dry loading, ensure the sample is evenly adsorbed onto the support material.
Peak Tailing or Fronting 1. Column overloading. 2. Interactions with the stationary phase (e.g., acidic silanols). 3. Poor solubility in the mobile phase. 4. Inappropriate sample loading solvent.1. Reduce Sample Load: As mentioned above, reduce the amount of sample applied to the column. 2. Modify Mobile Phase: For normal-phase chromatography on silica, adding a small amount of a modifier like acetic acid or formic acid can reduce tailing for acidic compounds. For basic compounds, a small amount of triethylamine may be beneficial. 3. Adjust Solvent System: Ensure this compound is sufficiently soluble in the mobile phase throughout the elution. 4. Use a Weak Loading Solvent: Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase to ensure a narrow sample band at the top of the column.
No Compound Eluting from the Column 1. Compound is too polar for the selected mobile phase. 2. Compound has irreversibly bound to the stationary phase. 3. Compound has precipitated on the column.1. Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent in the mobile phase. If this is unsuccessful, a different, stronger solvent system may be required. 2. Consider Alternative Stationary Phase: As mentioned, a different stationary phase may be necessary to prevent irreversible binding. 3. Improve Sample Solubility: Ensure the sample is fully dissolved before loading. If precipitation is suspected, a different solvent system or a lower sample concentration may be needed.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for flash chromatography?

A1: this compound is a flavonoid glycoside with a molecular weight of 632.61 g/mol . It is soluble in polar organic solvents such as DMSO, pyridine, methanol, and ethanol. Its polar nature, due to the presence of multiple hydroxyl and glycosidic groups, is the most critical factor influencing its chromatographic behavior.

Q2: Should I use normal-phase or reversed-phase flash chromatography for this compound purification?

A2: Both normal-phase and reversed-phase chromatography can be used for flavonoid glycosides. For highly polar compounds like this compound, reversed-phase chromatography is often preferred as it can provide better retention and separation. Hydrophilic Interaction Liquid Chromatography (HILIC), a variation of normal-phase, can also be a suitable option. The choice depends on the specific impurities present in your crude extract.

Q3: How do I choose the right solvent system for the purification of this compound?

A3: Thin-Layer Chromatography (TLC) is the best way to develop a suitable solvent system. For normal-phase chromatography, start with a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol). For reversed-phase, use mixtures of water and a polar organic solvent like methanol or acetonitrile. Adjust the solvent ratios until the Rf value of this compound is between 0.2 and 0.35 on the TLC plate.

Q4: What is the best way to load my sample onto the flash column?

A4: For compounds with limited solubility in the mobile phase, dry loading is often the best method. This involves pre-adsorbing your sample onto a small amount of silica gel or other inert support and then loading the dry powder onto the column. This technique can lead to better peak shapes and resolution compared to liquid loading, especially with larger sample quantities.

Q5: How can I detect this compound in the collected fractions?

A5: this compound, being a flavonoid, possesses a chromophore and can be detected by UV light. You can monitor the fractions using a UV detector (typically at wavelengths between 254 nm and 365 nm) or by spotting the fractions on a TLC plate and visualizing them under a UV lamp.

Quantitative Data Summary

The following tables provide typical parameters for the flash chromatography of flavonoid glycosides like this compound. These are starting points and may require optimization for your specific sample.

Table 1: Recommended Starting Conditions for Normal-Phase Flash Chromatography

ParameterValue
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase A Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Mobile Phase B Methanol (MeOH)
Gradient 0-20% MeOH in DCM over 20-30 column volumes
Flow Rate 15-30 mL/min for a 40g column
Sample Loading 1-2% of silica gel weight (dry loading recommended)
Detection UV at 254 nm and/or 365 nm

Table 2: Recommended Starting Conditions for Reversed-Phase Flash Chromatography

ParameterValue
Stationary Phase C18-bonded Silica (40-63 µm)
Mobile Phase A Water (often with 0.1% formic acid or acetic acid)
Mobile Phase B Methanol or Acetonitrile
Gradient 10-70% B in A over 20-30 column volumes
Flow Rate 15-30 mL/min for a 40g column
Sample Loading 0.5-1.5% of C18 silica weight
Detection UV at 254 nm and/or 365 nm

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography for this compound Purification

This protocol is a hypothetical procedure based on methods used for similar flavonoid glycosides.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude plant extract containing this compound in a minimal amount of methanol.

    • Add silica gel (approximately 2-3 times the weight of the crude extract) to the methanolic solution.

    • Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.

  • Column Packing and Equilibration:

    • Select a silica gel flash column appropriate for the amount of sample to be purified.

    • Pack the column with silica gel slurried in the initial mobile phase (e.g., 100% dichloromethane).

    • Equilibrate the packed column by passing 3-5 column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Carefully add the dry-loaded sample to the top of the equilibrated column, creating a uniform layer.

    • Gently add a thin layer of sand or a frit on top of the sample to prevent disturbance during solvent addition.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase (e.g., 100% dichloromethane).

    • Gradually increase the polarity of the mobile phase by introducing methanol in a linear gradient (e.g., 0% to 20% methanol over 25 column volumes).

    • Collect fractions of a suitable volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC using a suitable developing solvent (e.g., dichloromethane:methanol 9:1) and visualize under a UV lamp.

    • Combine the fractions containing pure this compound.

  • Compound Isolation:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow start Crude Extract sample_prep Sample Preparation (Dry Loading) start->sample_prep loading Sample Loading sample_prep->loading column_prep Column Packing & Equilibration column_prep->loading elution Gradient Elution loading->elution analysis Fraction Analysis (TLC/UV) elution->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation end Purified this compound evaporation->end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Poor Separation check_tlc Review TLC Data (Rf ~0.2-0.35?) start->check_tlc overloading Column Overloaded? check_tlc->overloading No optimize_solvent Optimize Solvent System check_tlc->optimize_solvent Yes flow_rate Flow Rate Too High? overloading->flow_rate No reduce_load Reduce Sample Load overloading->reduce_load Yes packing Improper Column Packing? flow_rate->packing No reduce_flow Decrease Flow Rate flow_rate->reduce_flow Yes repack_column Repack Column packing->repack_column Yes success Improved Separation optimize_solvent->success reduce_load->success reduce_flow->success repack_column->success

Caption: Troubleshooting decision tree for poor separation in flash chromatography.

References

Optimizing cell seeding density for Ikarisoside F treatment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Ikarisoside F, focusing on the critical step of optimizing cell seeding density to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is cell seeding density so important for this compound treatment experiments?

A1: Cell seeding density, which determines the cell confluency at the time of treatment, is a critical parameter that can significantly influence experimental results.[1] Cell density affects various cellular properties, including:

  • Cell Cycle Status: Cells at low confluency are often actively dividing, while cells at high confluency may experience contact inhibition, slowing their proliferation.[2] This is crucial as the efficacy of many compounds is cell-cycle dependent.

  • Protein Expression: The expression levels of proteins, including potential drug targets, can change with cell confluence.[1]

  • Intercellular Communication: Cell-to-cell signaling and communication are altered at different densities, potentially affecting the cellular response to this compound.[1]

  • Effective Drug Concentration: At high densities, the amount of drug available per cell is lower, which can skew IC50 values and mask true efficacy.[3]

Q2: What is the optimal cell confluency for starting an this compound treatment?

A2: The optimal confluency depends on the goal of your experiment:

  • Anti-proliferative Effects: To measure if this compound inhibits cell growth, it is best to start with a low seeding density that results in 30-50% confluency at the time of treatment. This allows room for the control cells to proliferate, making any anti-proliferative effects clearly measurable.[2]

  • Cytotoxic Effects: To measure if this compound is killing cells, a higher initial confluency (e.g., 70-90%) may be appropriate.[2] This ensures you start with a large enough cell population to accurately quantify cell death.

Q3: Is there a universal seeding density I can use for my cell line?

A3: No, the ideal seeding density is highly dependent on the specific cell line's doubling time, the size of the culture vessel (e.g., 96-well plate), and the total duration of the assay.[4] Fast-growing cell lines require a lower initial seeding density than slow-growing lines to avoid overgrowth during the experiment. It is essential to perform a preliminary optimization experiment for each new cell line or experimental condition.[5]

Q4: What is the potential signaling pathway of this compound?

A4: While the specific pathway for this compound is under investigation, related compounds from Epimedium are known to modulate several key signaling pathways. These include the PI3K-Akt, MAPK, NF-κB, and cGAS-STING pathways.[6][7][8][9] These pathways are crucial regulators of cell proliferation, inflammation, and apoptosis.

IkarisosideF This compound (Potential Action) PI3K_Akt PI3K/Akt Pathway IkarisosideF->PI3K_Akt Modulates MAPK MAPK Pathway (JNK, p38) IkarisosideF->MAPK Modulates NFkB NF-κB Pathway IkarisosideF->NFkB Modulates Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation Regulates Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Inflammation Inflammation MAPK->Inflammation Regulates MAPK->Apoptosis Induces NFkB->Inflammation Regulates

Caption: Potential signaling pathways modulated by this compound.

Troubleshooting Guide

Issue 1: High variability in results between replicate wells.

  • Possible Cause: Uneven cell seeding. This can be caused by improper mixing of the cell suspension, pipetting errors, or an "edge effect" in multi-well plates where wells on the perimeter evaporate faster.[10][11]

  • Solution:

    • Ensure your cell suspension is homogenous by gently swirling the flask or tube before each pipetting step.

    • Use calibrated pipettes and consistent technique.

    • To mitigate edge effects, fill the outer wells of the plate with sterile PBS or media without cells and use only the inner wells for your experiment.[12]

Issue 2: Control cells (untreated) are dying or growing poorly by the end of the experiment.

  • Possible Cause: The initial seeding density was too high, leading to overconfluency. Overconfluent cells compete for nutrients and space, leading to cell stress, changes in morphology, and death.[3]

  • Solution: Reduce the initial seeding density. Perform a growth curve analysis to determine the density that allows cells to remain in the logarithmic growth phase throughout the experiment's duration without exceeding 90-95% confluency in the control wells.[3][11]

Issue 3: this compound shows no effect, even at high concentrations.

  • Possible Cause: The cell confluency at the time of treatment was too high or too low.

    • Too High: If cells are fully confluent and have stopped dividing due to contact inhibition, an anti-proliferative drug will show no effect.[2]

    • Too Low: If the cell number is too low, the assay signal (e.g., absorbance in an MTT assay) may be below the reliable detection limit.

  • Solution: Adjust your seeding density based on your experimental goal (see FAQ 2). Ensure cells are in the logarithmic growth phase when you add the compound for anti-proliferation studies.[13]

start Start Troubleshooting problem Inconsistent or Unexpected Results start->problem check_confluency Check Confluency at Endpoint (Control Wells) problem->check_confluency is_overgrown Are cells >95% confluent or peeling off? check_confluency->is_overgrown is_sparse Are cells <30% confluent? is_overgrown->is_sparse No solution_reduce Action: Decrease Initial Seeding Density is_overgrown->solution_reduce Yes is_variable High variability between wells? is_sparse->is_variable No solution_increase Action: Increase Initial Seeding Density is_sparse->solution_increase Yes solution_technique Action: Review Seeding Technique (Mixing, Pipetting) & Avoid Edge Effect is_variable->solution_technique Yes end Re-run Experiment solution_reduce->end solution_increase->end solution_technique->end

Caption: Troubleshooting logic for cell seeding density issues.

Data Presentation Tables

Table 1: General Seeding Density Guidelines for a 96-Well Plate.

Cell Type ExampleGrowth RateRecommended Seeding Density (cells/well)Target Confluency (at 24h)
HeLa, A549Fast2,000 - 5,00030 - 50%
MCF-7Moderate5,000 - 10,00030 - 50%
Primary CellsSlow10,000 - 25,00040 - 60%
Suspension (e.g., Jurkat)N/A50,000 - 100,000N/A

Note: These are starting points. Optimal density must be determined experimentally for your specific cell line and conditions.[14][4][13]

Table 2: Example Data from a Seeding Density Optimization Experiment (MTT Assay).

Seeding Density (cells/well)Absorbance at 24h (Mean ± SD)Absorbance at 48h (Mean ± SD)Absorbance at 72h (Mean ± SD)Confluency at 72hRecommendation
1,0000.15 ± 0.020.35 ± 0.030.68 ± 0.05~60%Good for 72h assay
2,5000.31 ± 0.030.75 ± 0.061.45 ± 0.11~85%Good for 48-72h assay
5,0000.55 ± 0.041.39 ± 0.10>2.0 (Saturated)>100%Too high for 72h assay
10,0000.98 ± 0.08>2.0 (Saturated)>2.0 (Saturated)>100%Too high for >24h assay

Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density

This protocol describes how to find the ideal seeding number for your cells and experiment duration before starting this compound treatment.

Objective: To identify a seeding density where cells remain in logarithmic growth throughout the experiment without becoming overconfluent.

Materials:

  • Cells in culture (e.g., 80-90% confluent T-75 flask)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • 96-well flat-bottom tissue culture plates

  • Hemocytometer or automated cell counter

  • Trypan Blue solution

Procedure:

  • Cell Preparation: Harvest adherent cells using trypsin or collect suspension cells. Perform a cell count using a hemocytometer and Trypan Blue to assess viability.

  • Prepare Serial Dilutions: Resuspend the cell pellet in fresh medium to a starting concentration of 2 x 10⁵ cells/mL. Prepare a series of 2-fold dilutions to get concentrations of 1 x 10⁵, 0.5 x 10⁵, 0.25 x 10⁵, and 0.125 x 10⁵ cells/mL.

  • Plate Seeding:

    • Add 100 µL of each cell dilution to at least 3-4 replicate wells of a 96-well plate. This will result in wells containing 20,000, 10,000, 5,000, 2,500, and 1,250 cells.

    • Add 100 µL of medium without cells to several wells to serve as a blank control.

  • Incubation: Incubate the plate at 37°C with 5% CO₂.

  • Data Collection: At 24, 48, and 72-hour time points, measure cell viability/confluency. This can be done by:

    • Visual Inspection: Estimate confluency using a microscope.

    • Viability Assay: Perform an MTT, XTT, or PrestoBlue assay according to the manufacturer's protocol.

  • Analysis: Plot the viability (e.g., absorbance) versus time for each seeding density. Choose the highest seeding density that results in a linear growth curve over your desired experimental duration (e.g., 72 hours) and where the confluency does not exceed 95% at the final time point.[5][11]

start 1. Harvest & Count Cells dilute 2. Prepare Serial Dilutions of Cell Suspension start->dilute seed 3. Seed 96-Well Plate (Multiple Densities) dilute->seed incubate 4. Incubate (24, 48, 72h) seed->incubate measure 5. Measure Viability/ Confluency at Each Time Point incubate->measure analyze 6. Plot Growth Curves & Select Optimal Density measure->analyze end Proceed with this compound Experiment analyze->end

Caption: Workflow for optimizing cell seeding density.

Protocol 2: Cytotoxicity Assay (MTT) with this compound

Objective: To determine the effect of this compound on cell viability.

Materials:

  • Cells seeded at the pre-determined optimal density in a 96-well plate.

  • This compound stock solution (e.g., in DMSO).

  • Complete cell culture medium.

  • MTT solution (5 mg/mL in PBS).[13]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[13]

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the optimal density determined in Protocol 1. Incubate for 24 hours to allow for cell attachment.[1]

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound.

    • Include "vehicle control" wells treated with the highest concentration of the solvent (e.g., DMSO) used for the drug.

    • Include "untreated control" wells with fresh medium only.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[12][13]

  • Solubilization:

    • Adherent Cells: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of solubilization solution to each well to dissolve the crystals.[13]

    • Suspension Cells: Centrifuge the plate to pellet the cells, then follow the steps for adherent cells.

  • Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability versus drug concentration to determine the IC50 value.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Ikarisoside F and Icariside II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikarisoside F and Icariside II are flavonoid glycosides isolated from plants of the Epimedium genus, which have a long history of use in traditional medicine. While extensive research has elucidated the diverse biological activities of Icariside II, data on this compound remains scarce, presenting a significant knowledge gap and a promising opportunity for future research. This guide provides a comprehensive comparison of the known bioactivities of Icariside II and its metabolic precursor, Icariin, to offer a framework for understanding the potential therapeutic applications of these related compounds. The limited available information on this compound is also presented to highlight areas ripe for investigation.

This compound: An Unexplored Frontier

This compound has been identified and isolated from Epimedium grandiflorum. Its chemical structure is 8-prenylkaempferol-3-O-β-glucosyl(1→2)-α-rhamnoside. To date, there is a notable absence of published studies detailing its biological activities, including its anti-inflammatory, antioxidant, cytotoxic, or neuroprotective effects. This lack of data underscores a critical need for further investigation to determine the therapeutic potential of this naturally occurring flavonoid.

Icariside II and Icariin: A Comparative Bioactivity Analysis

Icariside II is a primary metabolite of Icariin and is considered a major pharmacologically active form in vivo.[1] Extensive research has been conducted on both compounds, revealing a broad spectrum of biological effects. This section compares their bioactivities based on available experimental data.

Quantitative Bioactivity Data

The following tables summarize the comparative quantitative data for the anti-inflammatory, antioxidant, and anticancer activities of Icariside II and Icariin.

Table 1: Comparative Anti-Inflammatory Activity

CompoundAssayCell Line/ModelConcentrationEffectCitation
Icariside II LPS-induced NO productionRAW 264.7 macrophages5, 10, 20 µMDose-dependent inhibition of NO, TNF-α, and IL-1β[2]
Icariin LPS-induced NO productionRAW 264.7 macrophagesNot specifiedInhibition of inflammatory cytokines[2]
Icariside II LPS-induced neuroinflammationRat astrocytes5, 10, 20 µMDose-dependent reduction of TNF-α, IL-1β, iNOS, COX-2Not specified
Icariin Not specifiedNot specifiedNot specifiedAnti-inflammatory effects via NF-κB and MAPK pathways[3]

Table 2: Comparative Antioxidant Activity

CompoundAssayResultCitation
Icariside II DPPH radical scavengingHigher clearance ability than Icariin (P<0.05)[4]
Icariin DPPH radical scavengingLower clearance ability than Icariside II[4]
Icariside II Superoxide anion (O2•−) scavengingSlightly lower than BHT, higher than Icariin[4]
Icariin Superoxide anion (O2•−) scavengingLower than Icariside II and BHT[4]
Icariside II Hydroxyl radical (•OH) scavenging(15.65±0.72)% - (28.51±0.91)% at 0.1-0.5 g/L[4]
Icariin Hydroxyl radical (•OH) scavenging(16.76±0.35)% - (40.56±1.46)% at 0.1-0.5 g/L[4]
Icariside II Lipid peroxidation inhibition37.82±1.43% at 0.9 g/L[4]
Icariin Lipid peroxidation inhibition58.79±1.56% at 0.9 g/L[4]

Table 3: Comparative Anticancer Activity

CompoundCell LineIC50 Value/EffectCitation
Icariside II Human melanoma A375Induces G0/G1 and G2/M cell cycle arrest[5]
Icariin Melanoma B16IC50 of 84.3 µg/mL at 72h; induces G0/G1 cell cycle arrest[6]
Icariside II Human prostate cancer PC-3Induces apoptosis via COX-2/PGE2 pathway[7]
Icariin Human prostate cancer PC-3Weaker G1 arrest compared to Icaritin (a metabolite)[8]
Icariside II Human cervical cancer HeLaSuppresses migration via JNK modulated MMP-2/9 inhibition[9]
Icariin Lung cancer A549 & NCI-H1975Suppresses progression via miR-205-5p/PTEN and PI3K/Akt pathways[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Anti-Inflammatory Activity Assays
  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of Icariside II or Icariin for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) and incubating for 24 hours.

    • The supernatant is collected, and an equal volume of Griess reagent is added.

    • After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The amount of nitrite, a stable metabolite of NO, is determined using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Cell culture supernatants from the NO production assay are used.

    • Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-1β are used according to the manufacturer's instructions.

    • Briefly, supernatants are added to antibody-coated plates and incubated.

    • After washing, a detection antibody is added, followed by a substrate solution.

    • The reaction is stopped, and the absorbance is read at the appropriate wavelength. Cytokine concentrations are calculated from a standard curve.

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • A solution of DPPH in methanol is prepared.

    • Different concentrations of Icariside II or Icariin are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm.

    • The percentage of scavenging activity is calculated as: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.

  • Lipid Peroxidation Inhibition Assay (TBA Method):

    • A lipid-rich source, such as a rat liver homogenate, is used.

    • Lipid peroxidation is induced by adding FeSO4 and ascorbic acid.

    • The sample (Icariside II or Icariin) is added to the mixture.

    • The reaction is incubated, and then thiobarbituric acid (TBA) is added.

    • The mixture is heated to form a colored product with malondialdehyde (MDA), a marker of lipid peroxidation.

    • The absorbance of the colored product is measured at 532 nm. The inhibition rate is calculated by comparing with a control group without the sample.

Anticancer Activity Assays
  • Cell Viability Assay (MTT Assay):

    • Cancer cells are seeded in 96-well plates.

    • After 24 hours, cells are treated with various concentrations of Icariside II or Icariin for a specified period (e.g., 24, 48, 72 hours).

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

    • The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the untreated control.

  • Cell Cycle Analysis (Flow Cytometry):

    • Cancer cells are treated with the test compounds for a specified time.

    • Cells are harvested, washed, and fixed in cold 70% ethanol.

    • Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

    • The DNA content of the cells is analyzed by flow cytometry.

    • The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.

  • Western Blot Analysis for Signaling Pathway Proteins:

    • Cells are treated with the compounds and then lysed to extract total proteins.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against specific proteins of interest (e.g., p-NF-κB, p-Akt, p-ERK).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Modulation

Icariside II and Icariin exert their biological effects by modulating several key signaling pathways involved in inflammation, cell survival, and proliferation.

NF-κB Signaling Pathway

Both Icariside II and Icariin have been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[3][7] Inhibition of this pathway leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates ProInflammatory Pro-inflammatory Genes (TNF-α, IL-1β) Nucleus->ProInflammatory transcription Icariside_II Icariside II / Icariin Icariside_II->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by Icariside II and Icariin.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. Both Icariside II and Icariin have been shown to modulate this pathway, often leading to the induction of apoptosis in cancer cells.[5][6]

PI3K_Akt_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Icariside_II Icariside II / Icariin Icariside_II->PI3K inhibits

Caption: Modulation of the PI3K/Akt signaling pathway by Icariside II and Icariin.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical regulator of cell proliferation, differentiation, and survival. The inhibitory effects of Icariside II and Icariin on cancer cell growth are partly mediated through the modulation of this pathway.[1][10]

MAPK_ERK_Pathway Stimuli External Stimuli Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Icariside_II Icariside II / Icariin Icariside_II->Raf inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway by Icariside II and Icariin.

Conclusion and Future Directions

This guide provides a comparative overview of the bioactivities of Icariside II and its precursor, Icariin. The available data suggest that both compounds possess significant anti-inflammatory, antioxidant, and anticancer properties, mediated through the modulation of key cellular signaling pathways. While Icariside II, as a primary metabolite, often exhibits potent activity, further head-to-head comparative studies are needed to fully delineate their respective therapeutic potentials.

Crucially, the complete lack of bioactivity data for this compound represents a significant gap in the current understanding of Epimedium-derived flavonoids. Future research should prioritize the systematic evaluation of this compound's biological effects. Such studies will be instrumental in determining if this compound holds unique therapeutic promise and will contribute to a more comprehensive understanding of the structure-activity relationships within this important class of natural compounds.

References

A Comparative Analysis of Icariin and its Bioactive Metabolites, Icariside II and Icaritin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icariin, a prenylated flavonol glycoside extracted from plants of the Epimedium genus, is a well-documented bioactive compound with a wide range of pharmacological activities.[1] Upon oral administration, icariin undergoes metabolic transformation by intestinal microflora into its primary metabolites, including Icariside II and Icaritin.[1] These metabolites are often considered the more bioactive forms of the parent compound. While the user's query specified a comparison with "Ikarisoside F," the scientific literature predominantly focuses on Icariside II and Icaritin as the key bioactive derivatives of Icariin. This compound is a distinct flavonol glycoside, and comparative studies with Icariin are scarce. Therefore, this guide will provide a comprehensive comparative analysis of Icariin and its principal, well-researched metabolites, Icariside II and Icaritin, which are central to understanding the in vivo efficacy of Icariin.

This guide presents a detailed comparison of their pharmacokinetic profiles, and anti-inflammatory, neuroprotective, and anticancer properties, supported by experimental data. Detailed protocols for key experimental assays are also provided to facilitate reproducible research in this area.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences between Icariin, Icariside II, and Icaritin.

Table 1: Comparative Pharmacokinetics (Oral Administration in Rats)

ParameterIcariinIcariside IIReference
Maximum Plasma Concentration (Cmax) Lower3.8 times higher than Icariin[2][3][4]
Area Under the Curve (AUC) Lower13.0 times higher than Icariin[2][3][4]
Bioavailability LowSignificantly higher than Icariin[3]

Table 2: Comparative Bioactivity (IC50/EC50 Values)

ActivityCell Line/TargetIcariinIcariside IIIcaritinReference
Anticancer (Cervical Cancer) HeLa-10 µM-[3]
Anticancer (Melanoma) B1684.3 µg/mL (at 72h)--[4]
PDE5A1 Inhibition Enzyme Assay5.9 µM~50% of Sildenafil's activity75 nM (for a derivative)[5][6][7]
Lipid Peroxidation Inhibition In vitro assay301.03 µM70.38 µM81.33 µM[8]
Dopamine D3 Receptor Agonism In vitro assay28.35% stimulation at 100 µMEC50 = 13.29 µMNo activity[8]

Comparative Analysis of Pharmacological Activities

Pharmacokinetics

Upon oral administration, a significant portion of Icariin is metabolized into Icariside II by intestinal bacteria.[9] This biotransformation is crucial as Icariside II exhibits substantially higher plasma concentration (Cmax) and overall exposure (AUC) compared to its precursor, Icariin.[2][3][4] This suggests that the pharmacological effects observed after oral intake of Icariin are largely attributable to its metabolites.

Anti-inflammatory Activity

Both Icariin and its metabolites exhibit potent anti-inflammatory properties. They have been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[10][11] This effect is primarily mediated through the inhibition of the NF-κB signaling pathway.[10][12] Icaritin, in particular, has been shown to be a potent inhibitor of this pathway.[13]

Neuroprotective Effects

Icariin and its metabolites have demonstrated significant neuroprotective potential.[14] Studies have shown that they can protect neuronal cells from apoptosis and oxidative stress.[15] In models of cerebral ischemia, both Icariin and Icaritin were found to ameliorate neurological injury and reduce infarct volume, with Icaritin showing slightly better neuroprotective effects.[15] The neuroprotective mechanisms are linked to the modulation of signaling pathways such as PI3K/Akt.[9]

Anticancer Properties

Icariin and its derivatives have been investigated for their anticancer activities across various cancer cell lines.[16] Icariside II, in particular, has shown strong anticancer activity, with a reported IC50 of 10 µM in HeLa cervical cancer cells, which was more potent than the conventional chemotherapeutic agent 5-fluorouracil in that study.[3] The anticancer effects are mediated through the induction of apoptosis and inhibition of cell proliferation.[1]

Signaling Pathways

The pharmacological effects of Icariin and its metabolites are mediated through the modulation of several key signaling pathways. The NF-κB and PI3K/Akt pathways are central to their anti-inflammatory and cell survival effects.

G cluster_0 NF-κB Signaling Pathway cluster_inhibition Inhibition by Icariin & Metabolites LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα (p) IκBα (p) IKK->IκBα (p) NF-κB (active) NF-κB (active) IκBα (p)->NF-κB (active) degradation Nucleus Nucleus NF-κB (active)->Nucleus translocation Pro-inflammatory Cytokines Pro-inflammatory Cytokines Nucleus->Pro-inflammatory Cytokines transcription Icariin_Metabolites Icariin, Icariside II, Icaritin Icariin_Metabolites->IKK inhibit G cluster_1 PI3K/Akt Signaling Pathway cluster_activation Activation by Icariin & Metabolites Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP2 -> PIP3 PIP2 -> PIP3 PI3K->PIP2 -> PIP3 PDK1 PDK1 PIP2 -> PIP3->PDK1 Akt (p) Akt (p) PDK1->Akt (p) Cell Survival Cell Survival Akt (p)->Cell Survival promotes Apoptosis Apoptosis Akt (p)->Apoptosis inhibits Icariin_Metabolites Icariin, Icariside II, Icaritin Icariin_Metabolites->PI3K activate G cluster_workflow Experimental Workflow: Anti-inflammatory Assay A Seed RAW 264.7 cells B Pre-treat with Icariin/ Metabolites A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Measure Cytokines (ELISA) D->E G cluster_workflow Experimental Workflow: Neuroprotective Assay (MTT) A Seed SH-SY5Y cells B Pre-treat with Icariin/ Metabolites A->B C Induce Neurotoxicity B->C D Add MTT Reagent C->D E Solubilize Formazan D->E F Measure Absorbance E->F

References

Ikarisoside F: An In Vivo Examination of its Anti-Osteoporotic Potential Compared to Alendronate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the in vivo anti-osteoporotic activity of Ikarisoside F against the widely-used bisphosphonate, alendronate. This analysis is supported by experimental data from preclinical animal models of osteoporosis.

This compound, a flavonoid glycoside derived from plants of the Epimedium genus, has garnered significant interest for its potential therapeutic effects on bone health. In vivo studies have demonstrated its capacity to mitigate bone loss and improve bone microarchitecture in animal models of osteoporosis. This guide synthesizes the available preclinical evidence for this compound and contrasts its performance with alendronate, a standard-of-care treatment for osteoporosis.

Comparative Efficacy of this compound and Alendronate in Animal Models of Osteoporosis

The anti-osteoporotic effects of this compound and alendronate have been evaluated in various animal models, most commonly the ovariectomized (OVX) rat/mouse model, which mimics postmenopausal osteoporosis, and the glucocorticoid-induced osteoporosis (GIO) model. The following tables summarize the key quantitative findings from these studies, focusing on bone mineral density (BMD), bone microarchitecture, and bone turnover markers.

Ovariectomized (OVX) Animal Model
ParameterThis compound (Icariin)AlendronateAnimal Model
Bone Mineral Density (BMD) ↑ Significantly increased femoral and lumbar spine BMD compared to OVX control.[1]↑ Significantly increased BMD in the distal femur in OVX rats.[2][3]Rat
Bone Volume/Total Volume (BV/TV) ↑ Significantly higher percentage of trabecular area in OVX rats treated with icariin.[1]↑ Increased trabecular volume in OVX rats.[2][3]Rat
Trabecular Thickness (Tb.Th) ↑ Significantly higher in icariin-treated OVX rats.[1]↑ No significant change in one study, while another showed an increase with 17ß-estradiol but not alendronate.[2][3]Rat
Trabecular Number (Tb.N) Not consistently reported↑ Greater increase in trabecular number in alendronate-treated OVX rats.[2][3]Rat
Trabecular Separation (Tb.Sp) ↓ Significantly lower in icariin-treated OVX rats.[1]Not consistently reportedRat
Serum Alkaline Phosphatase (ALP) ↓ Significantly lower compared to OVX control.[1][4]Not consistently reported in the reviewed studiesRat
Serum Osteocalcin (OCN) ↓ Significantly lower compared to OVX control.[1]↓ Decreased osteocalcin levels in treated OVX rats.[2][3]Rat
Glucocorticoid-Induced Osteoporosis (GIO) Animal Model
ParameterThis compound (Icariin)AlendronateAnimal Model
Bone Mineral Density (BMD) ↑ Significantly increased BMD in osteoporotic mice after 6 or 12 weeks of treatment.[5]↑ Increased BMD of the lumbar spine in patients with GIO.[6] (Clinical study)Mouse / Human
Trabecular Bone Volume ↑ Reversed dexamethasone-induced trabecular deleterious effects.[5]↑ Risedronate (a similar bisphosphonate) restored lost trabecular bone volume.[7]Mouse
Serum Calcium ↑ Showed a greater increase in serum calcium compared to the GIO group.[5]Not consistently reportedMouse
Urine Calcium ↓ Decreased urine calcium in GIO mice.[5]Not consistently reportedMouse
Bone Resorption Markers (e.g., CTX, TRAP-5b) ↓ Decreased levels of CTX and TRAP-5b.[5]↓ Risedronate suppressed bone resorption.[7]Mouse
Bone Formation Markers (e.g., OCN) ↑ Increased serum OCN.[5]↓ Reduced bone formation markers.[6] (Clinical study)Mouse / Human

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are generalized experimental protocols for the in vivo models and analytical techniques cited in this guide.

Ovariectomy (OVX)-Induced Osteoporosis Rat Model
  • Animal Selection: Healthy, skeletally mature female Sprague-Dawley or Wistar rats (typically 3-6 months old) are used.[8]

  • Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment.

  • Surgical Procedure:

    • Rats are anesthetized.

    • A dorsal midline or two dorsolateral incisions are made to expose the ovaries.[9]

    • The fallopian tube is ligated, and the ovary is excised.

    • The muscle and skin layers are sutured.

    • Sham-operated animals undergo the same surgical procedure without the removal of the ovaries.

  • Post-Operative Care: Animals are monitored for recovery and receive appropriate analgesics.

  • Induction Period: A period of 4-12 weeks is typically allowed for the development of significant bone loss.[8]

  • Treatment: this compound or alendronate is administered orally or via injection at specified doses and durations. A vehicle control group (OVX with no treatment) is included.

  • Endpoint Analysis: At the end of the treatment period, animals are euthanized, and tissues (e.g., femurs, tibiae, lumbar vertebrae) and blood are collected for analysis.

Glucocorticoid-Induced Osteoporosis (GIO) Mouse Model
  • Animal Selection: Adult male or female mice (e.g., C57BL/6) are commonly used.[10][11][12][13]

  • Induction of Osteoporosis:

    • Slow-release pellets containing a glucocorticoid (e.g., prednisolone) are implanted subcutaneously.[10][11][12][13]

    • Alternatively, daily injections of a glucocorticoid like dexamethasone are administered.

    • A placebo pellet or vehicle injection group serves as the control.

  • Treatment: Concurrent or subsequent treatment with this compound or alendronate is initiated.

  • Duration: The study duration typically ranges from 4 to 8 weeks.

  • Endpoint Analysis: Similar to the OVX model, bone and serum samples are collected for analysis of BMD, microarchitecture, and bone turnover markers.

Key Experimental Analyses
  • Micro-Computed Tomography (micro-CT): This high-resolution imaging technique is used to create 3D models of bone and quantify parameters such as BMD, BV/TV, Tb.Th, Tb.N, and Tb.Sp.

  • Bone Turnover Markers: Enzyme-linked immunosorbent assays (ELISAs) are used to measure the serum concentrations of bone formation markers (e.g., ALP, OCN) and bone resorption markers (e.g., CTX, TRAP-5b).

  • Histomorphometry: This involves the microscopic analysis of bone tissue sections to quantify cellular and structural parameters of bone remodeling.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and alendronate are mediated through distinct molecular pathways.

This compound Signaling Pathways

This compound appears to exert its anti-osteoporotic effects through a dual mechanism of promoting bone formation and inhibiting bone resorption. Key signaling pathways implicated include:

  • Wnt/β-catenin Signaling Pathway: this compound has been shown to activate the Wnt/β-catenin pathway, which is crucial for osteoblast differentiation and bone formation.[2][4]

  • RANKL/OPG Signaling Pathway: This pathway is a primary regulator of osteoclastogenesis. This compound can modulate this pathway, leading to a decrease in the RANKL/OPG ratio, which in turn suppresses osteoclast formation and activity.[3]

IkarisosideF_Signaling cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Precursor IkarisosideF This compound Wnt Wnt IkarisosideF->Wnt beta_catenin β-catenin Wnt->beta_catenin Osteoblast_diff Osteoblast Differentiation beta_catenin->Osteoblast_diff Bone_Formation Bone Formation Osteoblast_diff->Bone_Formation IkarisosideF2 This compound RANKL RANKL IkarisosideF2->RANKL Inhibits RANK RANK RANKL->RANK Osteoclast_diff Osteoclast Differentiation RANK->Osteoclast_diff Bone_Resorption Bone Resorption Osteoclast_diff->Bone_Resorption

This compound signaling pathways in bone remodeling.

Alendronate Mechanism of Action

Alendronate is a nitrogen-containing bisphosphonate that primarily acts by inhibiting osteoclast-mediated bone resorption. Its mechanism involves:

  • Inhibition of Farnesyl Pyrophosphate Synthase (FPPS): Alendronate inhibits the enzyme FPPS in the mevalonate pathway within osteoclasts.[11][12][13]

  • Disruption of Osteoclast Function: The inhibition of FPPS prevents the prenylation of small GTPase signaling proteins, which are essential for osteoclast function, survival, and the formation of the ruffled border necessary for bone resorption.[11][12][13] This ultimately leads to osteoclast apoptosis.

Alendronate_Mechanism cluster_osteoclast_moa Osteoclast Alendronate Alendronate FPPS Farnesyl Pyrophosphate Synthase (FPPS) Alendronate->FPPS Inhibits Mevalonate_Pathway Mevalonate Pathway Mevalonate_Pathway->FPPS GTPases Small GTPases (e.g., Ras, Rho) FPPS->GTPases Prenylation Osteoclast_Function Osteoclast Function & Survival GTPases->Osteoclast_Function Bone_Resorption Bone Resorption Osteoclast_Function->Bone_Resorption

Mechanism of action of Alendronate in osteoclasts.

Conclusion

In vivo studies demonstrate that this compound possesses significant anti-osteoporotic activity, effectively mitigating bone loss and improving bone microarchitecture in preclinical models of osteoporosis. Its dual action of promoting bone formation and inhibiting bone resorption presents a compelling therapeutic profile.

When compared to alendronate, a potent inhibitor of bone resorption, this compound shows promise, particularly in its potential to stimulate bone formation. While direct, head-to-head comparative studies are limited, the existing evidence suggests that this compound could be a valuable alternative or complementary therapy for osteoporosis. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the management of osteoporotic bone loss.

References

Ikarisoside F: A Comparative Analysis of In Vivo and In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported in vivo and in vitro experimental data for Ikarisoside F and its closely related analogue, Icariside II. Due to the limited availability of specific data on Ikariside F, this guide leverages the more extensive research on Icariside II to provide a comprehensive analysis of its potential therapeutic effects, focusing on its anti-cancer and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes a critical signaling pathway to facilitate a deeper understanding of its mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo and in vitro studies on Icariside II, offering a comparative perspective on its biological activities.

Table 1: In Vitro Anti-Cancer Activity of Icariside II

Cell LineCancer TypeAssayConcentration (µM)EffectReference
A375Human MelanomaApoptosis Assay10Reverses drug resistance to TRAIL[1]
HuH-7, HepG2Hepatocellular CarcinomaInvasion AssayNot SpecifiedWeakened migratory and invasive ability[1]
HeLaCervical CancerProliferation AssayNot SpecifiedInhibited growth and induced apoptosis[1]
Gastric Cancer Cells (AGS, MGC803)Gastric CancerProliferation AssayNot SpecifiedInhibited proliferative activity and promoted apoptosis[2]
A549Lung CancerApoptosis AssayNot SpecifiedInduced ROS-mediated apoptosis[3]

Table 2: In Vivo Anti-Cancer Activity of Icariside II

Animal ModelCancer TypeDosageDurationRoute of AdministrationEffectReference
Nude MiceHepatocellular Carcinoma (HCC)25 mg/kg/day30 daysIntragastricRemarkable reduction in tumor volume and weight[1]
Nude MiceGastric CancerNot SpecifiedNot SpecifiedNot SpecifiedInhibited tumor growth[2]
Mouse Models (A375 and B16 cells)Melanoma50 mg/kgNot SpecifiedNot SpecifiedEffectively reduced tumor volume[3]
Mice (Sarcoma-180 cells)Osteosarcoma20 and 30 mg/kgNot SpecifiedNot SpecifiedSignificantly reduced tumor volume[3]

Table 3: In Vitro Anti-Inflammatory Activity of Icariside II

Cell ModelStimulantConcentration (µM)EffectReference
Primary Rat AstrocytesLPS5, 10, 20Mitigated levels of TNF-α, IL-1β, iNOS, COX-2[4]
HepG2 or MIN6 cellsPalmitic Acid (PA)5-20Promoted cell viability via mediating PPARα/γ/NF-κB signaling[5]

Table 4: In Vivo Anti-Inflammatory Activity of Icariside II

Animal ModelConditionDosageEffectReference
RatsAβ25-35-induced cognitive impairment20 mg/kgInhibited expression of IL-1β, TNF-α, COX-2, and iNOS[6]
db/db miceType 2 Diabetes10, 20, 40 mg/kg for 7 weeksDramatically reduced inflammatory cytokines and oxidative stress[5]

Table 5: Pharmacokinetics of Icariside II in Rats (Oral Administration)

ParameterValueReference
Cmax3.8 times higher than Icariin[7][8]
AUC0–t13.0 times higher than Icariin[7][8]
Lower Limit of Quantification1.03 ng/mL[7][8]

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies to evaluate the efficacy of Icariside II.

In Vitro Anti-Cancer Assays
  • Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Proliferation and Viability Assays (MTT): Cells were seeded in 96-well plates and treated with varying concentrations of Icariside II. After a specified incubation period, MTT solution was added, and the resulting formazan crystals were dissolved. Absorbance was measured to determine cell viability.[2]

  • Apoptosis Assays (Flow Cytometry): Apoptosis was quantified using Annexin V-FITC and propidium iodide staining followed by flow cytometry analysis.[2]

  • Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., MMP2/9, BCL-2/Bax, Wnt/β-catenin) were determined by separating protein lysates via SDS-PAGE, transferring them to a membrane, and probing with specific antibodies.[1][2]

  • Invasion and Migration Assays: The ability of cancer cells to migrate and invade was assessed using Transwell chambers with or without Matrigel coating.

In Vivo Anti-Cancer Studies
  • Animal Models: Xenograft tumor models were established by subcutaneously injecting human cancer cells into immunodeficient mice (e.g., nude mice).[1][2]

  • Drug Administration: Icariside II was administered to the animals via intragastric gavage or other appropriate routes at specified doses and schedules.[1]

  • Tumor Measurement: Tumor volume and weight were periodically measured to assess the anti-tumor effects of the treatment.[1][2]

  • Immunohistochemistry (IHC): Expression of proteins in tumor tissues was analyzed by IHC to investigate the underlying mechanisms of action.[2]

In Vitro Anti-Inflammatory Assays
  • Cell Culture and Treatment: Primary rat astrocytes or other relevant cell types were cultured and pre-treated with Icariside II before stimulation with an inflammatory agent like lipopolysaccharide (LPS).[4]

  • Measurement of Inflammatory Mediators: The levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and enzymes (e.g., iNOS, COX-2) in the cell culture supernatant or cell lysates were quantified using ELISA or Western blotting.[4]

In Vivo Anti-Inflammatory Studies
  • Animal Models: Animal models of inflammation-related diseases, such as Alzheimer's disease (induced by Aβ injection) or type 2 diabetes (db/db mice), were used.[5][6]

  • Behavioral Tests: In neuroinflammation models, cognitive function was assessed using behavioral tests.

  • Biochemical Analysis: Levels of inflammatory markers in brain tissue or serum were measured using techniques like Western blotting or ELISA.[6]

Signaling Pathway Visualization

The anti-cancer effects of Icariside II are often attributed to its modulation of key signaling pathways that regulate cell proliferation, apoptosis, and metastasis. The Wnt/β-catenin signaling pathway is one such critical pathway inhibited by Icariside II in gastric cancer.[2]

Wnt_Pathway_Inhibition Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK-3β) Frizzled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates and Activates Icariside_II Icariside II Icariside_II->Destruction_Complex Activates Target_Genes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes

Caption: Inhibition of the Wnt/β-catenin signaling pathway by Icariside II.

This guide demonstrates that Icariside II, a close analog of this compound, exhibits significant anti-cancer and anti-inflammatory properties both in vitro and in vivo. The provided data and experimental context offer a valuable resource for researchers investigating the therapeutic potential of this class of compounds. Further studies are warranted to delineate the specific activities of this compound and to fully elucidate its mechanisms of action.

References

Unveiling the Metabolic Fate of Ikarisoside F: A Cross-Species Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Ikarisoside F metabolism across various species is crucial for advancing its potential as a therapeutic agent. Due to the limited direct research on this compound, this guide leverages data from its closely related and well-studied parent compound, Icariin, and its primary metabolites, Icariside II and Icaritin, to provide a comparative overview. The metabolic pathways of these structurally similar flavonoid glycosides are expected to be highly analogous to that of this compound.

This guide presents a summary of quantitative metabolic data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows to support researchers, scientists, and drug development professionals in their understanding of the cross-species metabolism of these compounds. The data presented is primarily derived from studies conducted in rats, with qualitative insights extended to other species where available.

Cross-Species Metabolic Profile

The metabolism of Icariin and its derivatives primarily involves hydrolysis, demethylation, oxidation, and conjugation.[1] Following oral administration, Icariin is substantially transformed into its major metabolite, Icariside II, by the action of intestinal microflora.[2][3] This initial hydrolysis is a critical step influencing the bioavailability and subsequent metabolic fate of the compound. Icariside II is then further metabolized, primarily through glucuronidation, into various conjugates.[4][5]

Quantitative Metabolic Data in Rats

The following table summarizes the key pharmacokinetic parameters of Icariin and its primary metabolite Icariside II in rats, providing a quantitative basis for understanding their metabolic interplay.

CompoundAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (min)AUC (0-t) (ng·h/mL)Metabolic Transformation Rate (%)Reference
Icariin Oral50642.7 ± 83.215.0 ± 0.06403 ± 2146 (to Icariside II)91.2 (to Icariside II)[2]
Icariside II Oral502448.3 ± 856.430.0 ± 0.08321 ± 2899-[2]
Icariin Intravenous105312.5 ± 1562.72.0 ± 0.02997 ± 1000 (to Icariside II)0.4 (to Icariside II)[2]
Icariside II Intravenous10642.7 ± 213.52.0 ± 0.0125.8 ± 42.3-[2]
Icaritin Oral100541.1240--[5]

Metabolic Pathways and Experimental Workflow

To visualize the metabolic transformations and the typical experimental process for studying flavonoid metabolism, the following diagrams are provided.

metabolic_pathway Icariin Icariin Icariside_II Icariside II Icariin->Icariside_II Hydrolysis (Intestinal Microflora) Icaritin Icaritin Icariside_II->Icaritin Hydrolysis Metabolites Further Metabolites (e.g., Glucuronides, Sulfates) Icaritin->Metabolites Phase II Metabolism (Glucuronidation, Sulfation)

Caption: Generalized metabolic pathway of Icariin and its derivatives.

experimental_workflow cluster_in_vivo In Vivo Metabolism Study cluster_in_vitro In Vitro Metabolism Study Animal_Dosing Animal Dosing (e.g., Oral, IV) Sample_Collection Biological Sample Collection (Blood, Urine, Feces) Animal_Dosing->Sample_Collection Sample_Preparation Sample Preparation (Protein Precipitation, Extraction) Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Analysis Pharmacokinetic & Metabolite Identification Analysis LC_MS_Analysis->Data_Analysis Incubation Incubation with (Microsomes, Hepatocytes) Reaction_Quenching Reaction Quenching Incubation->Reaction_Quenching In_Vitro_Analysis LC-MS/MS Analysis Reaction_Quenching->In_Vitro_Analysis Metabolite_Profiling Metabolite Profiling In_Vitro_Analysis->Metabolite_Profiling

Caption: Typical experimental workflow for metabolism studies.

Detailed Experimental Protocols

The following methodologies are representative of the experimental protocols used to study the metabolism of Icariin and its derivatives.

In Vivo Pharmacokinetic Study in Rats[2]
  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration:

    • Oral administration: 50 mg/kg of Icariin or Icariside II.

    • Intravenous administration: 10 mg/kg of Icariin or Icariside II.

  • Sample Collection: Blood samples were collected from the tail vein at various time points post-administration.

  • Sample Preparation: Plasma was obtained by centrifugation. Protein precipitation was performed by adding methanol to the plasma samples, followed by vortexing and centrifugation. The supernatant was then collected for analysis.

  • Analytical Method: An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was used for the simultaneous quantification of Icariin and Icariside II in rat plasma.

  • Data Analysis: Pharmacokinetic parameters including Cmax, Tmax, and AUC were calculated using appropriate software.

In Vitro Glucuronidation Assay[4]
  • Enzyme Source: Rat liver microsomes (RLM) and rat intestine microsomes (RIM).

  • Incubation Mixture: The incubation mixture contained the test compound (Icaritin), microsomes, and uridine diphosphate glucuronic acid (UDPGA) in a phosphate buffer.

  • Reaction: The reaction was initiated by the addition of UDPGA and incubated at 37°C.

  • Reaction Termination: The reaction was terminated by adding ice-cold acetonitrile.

  • Analysis: The samples were centrifuged, and the supernatant was analyzed by UPLC-MS to identify and quantify the glucuronide conjugates.

  • Kinetic Analysis: Michaelis-Menten kinetics were determined by incubating varying concentrations of the substrate.

Conclusion

The metabolism of this compound, inferred from its parent compound Icariin and related metabolites, demonstrates significant species-dependent variations, particularly in the extent of first-pass metabolism mediated by intestinal microflora. In rats, oral administration leads to extensive conversion of Icariin to Icariside II, which is then a primary substrate for phase II conjugation reactions.[2] While detailed quantitative data in other species, including dogs and humans, remains limited, the fundamental metabolic pathways of hydrolysis and glucuronidation are likely conserved. Further cross-species comparative studies are imperative to fully elucidate the pharmacokinetic profile of this compound and its metabolites, which is essential for its successful clinical translation.

References

Efficacy of Icariin and Icariside II Compared to Synthetic Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of the natural flavonoids Icariin and its metabolite Icariside II, against their synthetic analogues. Due to a paucity of research on Ikarisoside F, this guide focuses on its more extensively studied parent compounds from the genus Epimedium. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on these promising natural products.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the quantitative data on the efficacy of Icariin, Icariside II, and their synthetic analogues in key biological assays.

Table 1: Phosphodiesterase 5 (PDE5) Inhibition

CompoundIC50 (µM)Source
Icariin1-6[1]
Icariin0.432[2]
Icariside II~50% of Sildenafil's activity[2]
Synthetic Analogue:
3,7-bis(2-hydroxyethyl)icaritin0.075[2][3]
Synthetic Analogue 30.083 ± 0.010[1]
Synthetic Analogue 512-fold improvement over Icariin[1]
Sildenafil (Viagra®)0.001-0.009[1]

Table 2: Anticancer Activity (IC50 Values)

CompoundCell LineIC50 (µg/mL)Duration (h)Source
IcariinB16 melanoma84.372[4]
Icariside IIHeLa10 µMNot Specified[5]
5-Fluorouracil (Chemotherapy)HeLa31.1 µMNot Specified[5]

Key Signaling Pathways

The biological activities of Icariin and Icariside II are mediated through the modulation of several key signaling pathways. The diagrams below, generated using Graphviz, illustrate the involvement of the NF-κB and PI3K/Akt pathways in their anti-inflammatory and anticancer effects, respectively.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK IkB IkB IKK->IkB P NF_kB NF-κB IkB->NF_kB NF_kB_n NF-κB NF_kB->NF_kB_n Translocation Icariin Icariin Icariin->IKK Inhibition Inflammatory_Genes Inflammatory Gene Transcription NF_kB_n->Inflammatory_Genes PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Apoptosis_Inhibition Apoptosis_Inhibition Akt->Apoptosis_Inhibition Cell_Survival Cell_Survival mTOR->Cell_Survival Proliferation Proliferation mTOR->Proliferation Icariside_II Icariside_II Icariside_II->PI3K Inhibition

References

Independent Validation of Ikarisoside F's Published Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published biological effects of Ikarisoside F and its closely related, extensively studied analog, Icariside II. Due to a scarcity of independent validation studies on Ikariside F, this guide focuses on the wealth of data available for Icariside II, a major bioactive metabolite of Icariin, both derived from plants of the Epimedium genus. The findings summarized herein are supported by experimental data from multiple independent research groups, offering a comprehensive overview of its anti-cancer and osteogenic properties.

Data Presentation

Anti-Cancer Effects of Icariside II: Comparative IC50 Values

The anti-proliferative activity of Icariside II has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, providing a quantitative comparison of its potency.

Cancer TypeCell LineIC50 (µM)Reference Study
Osteosarcoma U2OS7.37 (72h)[1]
U2OS11.02 (48h)[1]
U2OS14.44 (24h)[1]
Cervical Cancer HeLa9.2[2]
Lung Cancer A5490.67 (in mixture with Doxorubicin)[3]
Melanoma A375Not specified, but effective[4]
Prostate Cancer PC-3Effective at 40 µM[5]
DU145Effective at 40 µM[5]
Epidermoid Carcinoma A431Effective at 50 µM[6]
Osteogenic Effects of Icariside II: A Comparative Analysis

Icariside II has been shown to promote the differentiation of multipotential stromal cells into osteoblasts, a key process in bone formation. The following table compares its efficacy with its parent compound, Icariin.

CompoundCell TypeConcentrationEffect on Alkaline Phosphatase (ALP) ActivityEffect on Mineralization (Calcium Deposition)Reference Study
Icariside II Multipotential Stromal Cells0.01–10 µMSignificant increaseSignificant increase in a concentration-dependent manner[7]
Icariin Multipotential Stromal Cells0.1–10 µMConcentration-dependent increaseSignificant increase[7]
Icariside II Beagle Canine Bone Marrow Stromal Cells10⁻⁵ MSignificantly improvedSignificantly improved[8]

Experimental Protocols

Cell Viability Assay (MTT/WST-8 Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., U2OS, HeLa) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of Icariside II (e.g., 0, 5, 10, 20, 50, 100 µM) for different time points (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add 10 µL of MTT (5 mg/mL) or WST-8 solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm (for WST-8) or 570 nm (for MTT) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a compound.

  • Cell Treatment: Culture cells (e.g., A375 melanoma cells) with Icariside II at the desired concentrations for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.[9][10][11]

  • Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).[9][10][11]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[9][10]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting fluorescence data for at least 10,000 events.

  • Data Analysis: Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in each phase.

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation. This assay quantifies its activity.

  • Cell Culture and Treatment: Seed bone marrow stromal cells or pre-osteoblastic cells in 24-well plates and culture until they reach confluence. Treat the cells with Icariside II in an osteogenic differentiation medium.

  • Cell Lysis: After the treatment period (e.g., 7 or 14 days), wash the cells with PBS and lyse them using a lysis buffer (e.g., 0.1% Triton X-100).

  • Enzyme Reaction: Add p-nitrophenyl phosphate (pNPP) substrate to the cell lysate and incubate at 37°C for 15-30 minutes.[12]

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 3 M NaOH).[12]

  • Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.[13]

  • Normalization: Normalize the ALP activity to the total protein content of the cell lysate, which can be determined using a BCA protein assay.

Alizarin Red S Staining for Mineralization

This staining method visualizes calcium deposits, a late marker of osteoblast differentiation and matrix mineralization.

  • Cell Culture and Treatment: Culture cells in an osteogenic medium with or without Icariside II for an extended period (e.g., 21 days) to allow for matrix mineralization.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.[14][15]

  • Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.[14][15]

  • Washing: Gently wash the cells with deionized water to remove excess stain.

  • Visualization: Visualize the red-orange calcium deposits under a bright-field microscope.

  • Quantification (Optional): To quantify the staining, destain the cells with 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm.[14]

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Treat cells with Icariside II, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions, typically ranging from 1:500 to 1:2000.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Mandatory Visualization

Icariside_II_Anti_Cancer_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., EGF) EGFR EGFR Growth_Factors->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Icariside_II Icariside II Icariside_II->PI3K ERK ERK Icariside_II->ERK Apoptosis Apoptosis Icariside_II->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival Genes mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Proliferation_Survival

Caption: Icariside II inhibits cancer cell proliferation by targeting key signaling pathways.

Icariside_II_Osteogenesis_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_pi3k_osteo PI3K/AKT Pathway cluster_mapk_osteo MAPK/ERK Pathway cluster_nucleus_osteo Nucleus Icariside_II Icariside II PI3K_osteo PI3K Icariside_II->PI3K_osteo ERK_osteo ERK Icariside_II->ERK_osteo AKT_osteo AKT PI3K_osteo->AKT_osteo mTOR_osteo mTOR AKT_osteo->mTOR_osteo Runx2_Osterix Runx2 / Osterix (Master Transcription Factors) mTOR_osteo->Runx2_Osterix ERK_osteo->Runx2_Osterix Osteoblast_Genes Osteoblast-specific Gene Expression (ALP, OCN, Col1a1) Runx2_Osterix->Osteoblast_Genes

Caption: Icariside II promotes osteogenic differentiation via PI3K/AKT and ERK signaling.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_assays Assay Types Cell_Culture Cell Culture (Cancer or Stem Cells) Treatment Treatment with Icariside II Cell_Culture->Treatment Endpoint_Assays Endpoint Assays Treatment->Endpoint_Assays Viability Cell Viability (MTT/WST-8) Endpoint_Assays->Viability Cell_Cycle Cell Cycle (Flow Cytometry) Endpoint_Assays->Cell_Cycle Osteogenesis Osteogenesis (ALP, Alizarin Red) Endpoint_Assays->Osteogenesis Protein_Expression Protein Expression (Western Blot) Endpoint_Assays->Protein_Expression

Caption: General experimental workflow for validating the effects of Icariside II.

References

Unraveling the Molecular Mechanisms of Ikarisoside F: A Comparative Analysis of Gene Expression Modulation by Epimedium Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

While direct experimental data on the gene expression effects of Ikarisoside F remains limited in publicly available research, a comprehensive analysis of its closely related structural analogs—Ikarisoside A, Icariside II, and the parent compound Icariin—provides a strong predictive framework for its mechanism of action. This guide synthesizes the existing evidence for these related flavonoids, offering a comparative look at their impact on key signaling pathways and target genes implicated in inflammatory and cellular differentiation processes. This information can guide future research to confirm the specific activities of this compound.

The anti-inflammatory properties of flavonoids isolated from Epimedium species are well-documented. These compounds are known to modulate complex signaling networks within cells, leading to changes in the expression of genes that drive inflammatory responses. The primary mechanism of action for many of these flavonoids, including Icariin and its derivatives, involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[1][2][3][4][5] These pathways are central regulators of inflammation, and their inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

Comparative Gene Expression Analysis of this compound Analogs

Based on the available literature, the following table summarizes the known effects of Ikarisoside A, Icariside II, and Icariin on the expression of key genes. This data provides a foundation for hypothesizing the likely targets of this compound.

CompoundTarget GeneEffect on Gene ExpressionImplicated Pathway(s)Experimental ContextReference(s)
Ikarisoside A iNOSDownregulationNF-κB, p38 MAPKLPS-stimulated RAW 264.7 macrophages[1]
TNF-αDownregulationNF-κB, p38 MAPKLPS-stimulated RAW 264.7 macrophages[1]
IL-1βDownregulationNF-κB, p38 MAPKLPS-stimulated RAW 264.7 macrophages[1]
MMP9DownregulationNF-κB, JNK, AktRANKL-stimulated RAW 264.7 cells[6]
TRAPDownregulationNF-κB, JNK, AktRANKL-stimulated RAW 264.7 cells[6]
RANKDownregulationNF-κB, JNK, AktRANKL-stimulated RAW 264.7 cells[6]
Cathepsin KDownregulationNF-κB, JNK, AktRANKL-stimulated RAW 264.7 cells[6]
c-FosDownregulationNF-κB, JNK, AktRANKL-stimulated RAW 264.7 cells[6]
NFATc1DownregulationNF-κB, JNK, AktRANKL-stimulated RAW 264.7 cells[6]
Icariside II PpargDownregulationERKAdipogenic differentiation of MSCs[7]
CebpbDownregulationERKAdipogenic differentiation of MSCs[7]
AdipsinDownregulationERKAdipogenic differentiation of MSCs[7]
HO-1UpregulationNrf2/ARE, ERK, Akt, JNKHepG2 cells[8][9]
GSTUpregulationNrf2/ARE, ERK, Akt, JNKHepG2 cells[8][9]
S100A16Downregulationβ-cateninEstrogen-deficient mice[10]
Icariin MMP-1Downregulationp38, ERKIL-1β-stimulated SW1353 chondrosarcoma cells[5]
MMP-3Downregulationp38, ERKIL-1β-stimulated SW1353 chondrosarcoma cells[5]
MMP-13Downregulationp38, JNKIL-1β-stimulated SW1353 chondrosarcoma cells[5]
Cyclin D1DownregulationAMPKMetabolic syndrome-induced BPH[2]
BaxUpregulationAMPKMetabolic syndrome-induced BPH[2]
Bcl2DownregulationAMPKMetabolic syndrome-induced BPH[2]
MMP9DownregulationNF-κB/HIF-2αTNF-α-treated ADTC5 chondrocytes[4]
ADAMTS5DownregulationNF-κB/HIF-2αTNF-α-treated ADTC5 chondrocytes[4]

Key Signaling Pathways Modulated by Epimedium Flavonoids

The anti-inflammatory and cytoprotective effects of this compound's analogs are primarily attributed to their modulation of the NF-κB and MAPK signaling cascades.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[11][12][13][14] Epimedium flavonoids, such as Ikarisoside A, have been shown to inhibit the activation of NF-κB.[1][6]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Ikarisoside_F This compound (Hypothesized) Ikarisoside_F->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-1β) DNA->Genes Transcription

Hypothesized Inhibition of the NF-κB Pathway by this compound.
The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in inflammation and cellular stress responses. It comprises a cascade of protein kinases, including p38, JNK, and ERK, that are activated by extracellular stimuli.[3][5] Once activated, these kinases phosphorylate and activate transcription factors that regulate the expression of inflammatory mediators. Ikarisoside A and Icariin have been demonstrated to inhibit the activation of p38, JNK, and ERK.[1][5]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., IL-1β) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation Ikarisoside_F This compound (Hypothesized) Ikarisoside_F->MAPK Inhibition DNA DNA TranscriptionFactors->DNA Binding Genes Inflammatory Genes (MMPs, Cytokines) DNA->Genes Transcription

Hypothesized Inhibition of the MAPK Pathway by this compound.

Experimental Protocols

The following are generalized experimental protocols based on methodologies cited in the literature for assessing the effects of Epimedium flavonoids on gene expression.

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell line (RAW 264.7), human chondrosarcoma cell line (SW1353), human hepatoma cell line (HepG2), or primary bone marrow-derived macrophages (BMMs) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Stimulation: To induce an inflammatory response, cells are typically stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) or a pro-inflammatory cytokine like interleukin-1β (IL-1β) or tumor necrosis factor-α (TNF-α).

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Ikarisoside A, Icariside II) for a specified period (e.g., 1-2 hours) before the addition of the inflammatory stimulus.

Gene Expression Analysis (qRT-PCR)
  • RNA Extraction: Total RNA is isolated from treated and untreated cells using a commercial RNA extraction kit following the manufacturer's instructions.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR): The relative expression levels of target genes are quantified by qRT-PCR using a suitable thermal cycler and SYBR Green-based detection. Gene-specific primers are used for amplification. The expression of a housekeeping gene (e.g., GAPDH, β-actin) is used for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Western Blot Analysis for Protein Expression and Pathway Activation
  • Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phosphorylated forms of p38, JNK, ERK, IκBα, or total protein levels of iNOS, MMPs).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software.

The following diagram illustrates a general experimental workflow for investigating the effects of a test compound on gene and protein expression in a cell-based inflammatory model.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_results Results A1 Seed Cells (e.g., RAW 264.7) A2 Pre-treat with This compound Analog A1->A2 A3 Stimulate with LPS A2->A3 B1 Harvest Cells A3->B1 B2 RNA Isolation B1->B2 B3 Protein Lysis B1->B3 B4 qRT-PCR B2->B4 cDNA Synthesis B5 Western Blot B3->B5 SDS-PAGE & Transfer C1 Gene Expression Changes B4->C1 C2 Protein Expression & Phosphorylation B5->C2

General Experimental Workflow for Gene Expression Analysis.

Conclusion and Future Directions

While a definitive gene expression profile for this compound is not yet available, the extensive research on its close analogs, Ikarisoside A, Icariside II, and Icariin, provides a robust foundation for predicting its biological activities. It is highly probable that this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways, leading to the downregulation of pro-inflammatory genes such as those encoding cytokines, chemokines, and matrix metalloproteinases.

To confirm this hypothesis, future research should focus on performing comprehensive gene expression analyses, such as RNA sequencing (RNA-seq), on relevant cell types treated with this compound in the context of an inflammatory challenge. Such studies will not only elucidate the specific molecular mechanisms of this compound but also enable a direct comparison of its potency and gene regulatory profile with other Epimedium flavonoids, ultimately guiding its potential development as a therapeutic agent.

References

A Comparative Analysis of the Anti-inflammatory Effects of Ikarisoside F and Other Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the anti-inflammatory properties of Ikarisoside F in comparison to other prominent flavonoids, supported by experimental data and mechanistic insights.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention for their wide array of pharmacological activities, including potent anti-inflammatory effects. This guide provides a comparative analysis of the anti-inflammatory properties of this compound, a flavonoid glycoside derived from plants of the Epimedium genus, against other well-researched flavonoids: quercetin, luteolin, and kaempferol. This comparison is based on available experimental data on their ability to modulate key inflammatory mediators and signaling pathways. While direct quantitative data for this compound is limited, this guide draws upon findings from its closely related precursor, Ikarisoside A, to provide a comprehensive overview for researchers in drug discovery and development.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the available quantitative data on the inhibitory effects of Ikarisoside A and other selected flavonoids on the production of nitric oxide (NO), a key inflammatory mediator.

FlavonoidCell LineStimulantInhibitory Effect on NO Production (IC50)Reference
Ikarisoside A RAW 264.7LPSConcentration-dependent inhibition[1]
Quercetin RAW 264.7LPS~25 µM[2]
Luteolin RAW 264.7LPSDose-dependent inhibition[3]
Kaempferol RAW 264.7LPSConcentration-dependent reduction[4]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the nitric oxide production. Data for this compound is not currently available in the reviewed literature; therefore, data for the structurally similar Ikarisoside A is presented.

Mechanistic Insights: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of these flavonoids are primarily attributed to their ability to interfere with key signaling pathways that regulate the expression of pro-inflammatory genes. The two major pathways involved are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[5][6][7][8][9]

Ikarisoside A has been shown to inhibit the activation of NF-κB in LPS-stimulated RAW 264.7 macrophages.[1] Similarly, quercetin, luteolin, and kaempferol exert their anti-inflammatory effects by suppressing the NF-κB signaling cascade.[10][11][12]

NF_kB_Pathway cluster_flavonoids Flavonoid Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IKK->NFκB Leads to degradation of IκBα IκBα->NFκB Inhibits NFκB_active Active NF-κB (Nuclear Translocation) NFκB->NFκB_active nucleus Nucleus NFκB_active->nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) nucleus->Pro_inflammatory_Genes Induces Ikarisoside_F This compound (via Ikarisoside A) Ikarisoside_F->IKK Inhibits Ikarisoside_F->NFκB_active Inhibits Translocation Quercetin Quercetin Quercetin->IKK Inhibits Quercetin->NFκB_active Inhibits Translocation Luteolin Luteolin Luteolin->IKK Inhibits Luteolin->NFκB_active Inhibits Translocation Kaempferol Kaempferol Kaempferol->IKK Inhibits Kaempferol->NFκB_active Inhibits Translocation MAPK_Pathway cluster_flavonoids Flavonoid Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 Activation MAPK->AP1 Pro_inflammatory_Genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_Genes Ikarisoside_F This compound (via Ikarisoside A) Ikarisoside_F->MAPK Inhibits (p38) Quercetin Quercetin Quercetin->MAPK Inhibits Luteolin Luteolin Luteolin->MAPK Inhibits Kaempferol Kaempferol Kaempferol->MAPK Inhibits Griess_Assay_Workflow start Seed RAW 264.7 cells in 96-well plate pretreat Pre-treat with Flavonoid start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate_dark Incubate in Dark add_griess->incubate_dark measure_absorbance Measure Absorbance at 540 nm incubate_dark->measure_absorbance calculate Calculate Nitrite Concentration measure_absorbance->calculate end Results calculate->end

References

A Comparative Analysis of Icariin Derivatives for PDE5 Inhibition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Icariin, a flavonoid glycoside from the herb Epimedium, and its derivatives have garnered significant interest as potential therapeutic agents, primarily due to their inhibitory effects on phosphodiesterase type 5 (PDE5).[1][2] This enzyme plays a crucial role in the regulation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which is fundamental to various physiological processes, including vasodilation.[3][4][5] By inhibiting PDE5, these compounds prevent the degradation of cGMP, leading to smooth muscle relaxation and increased blood flow.[6] This mechanism of action is the basis for approved PDE5 inhibitors like sildenafil in the treatment of erectile dysfunction and pulmonary hypertension.[6]

Comparative PDE5 Inhibitory Activity

The potency of icariin derivatives as PDE5 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Significant variations in IC50 values have been observed among different derivatives, largely attributable to their molecular structure. The table below summarizes the reported IC50 values for several icariin derivatives against PDE5.

CompoundIC50 (µM)Notes
Icariin0.432 - 5.9The parent compound, serving as a benchmark.[1][7]
Icariside IIMediocre (specific value not consistently reported)A metabolite of icariin, generally considered a weak PDE5 inhibitor.[8]
3,7-bis(2-hydroxyethyl)icaritin0.075A synthetic derivative with potency comparable to sildenafil.[1]
Sildenafil0.074A well-established synthetic PDE5 inhibitor included for comparison.[1]

The NO/cGMP/PKG Signaling Pathway

The therapeutic effect of PDE5 inhibitors is rooted in their modulation of the nitric oxide (NO)/cGMP/protein kinase G (PKG) signaling pathway. This pathway is initiated by the release of NO, which stimulates soluble guanylate cyclase (sGC) to produce cGMP.[3][5] cGMP then activates PKG, leading to a cascade of downstream effects that result in smooth muscle relaxation.[4][5] PDE5 acts as a negative regulator in this pathway by hydrolyzing cGMP to the inactive GMP.[6] Icariin derivatives exert their effect by inhibiting this degradation, thereby prolonging the action of cGMP.

PDE5_Signaling_Pathway cluster_0 NO NO sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP catalyzes conversion of GTP GTP GTP->sGC PKG PKG cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 hydrolyzed by Smooth Muscle Relaxation Smooth Muscle Relaxation PKG->Smooth Muscle Relaxation leads to GMP GMP PDE5->GMP Icariin Derivatives Icariin Derivatives Icariin Derivatives->PDE5 inhibit

Figure 1: The NO/cGMP/PKG signaling pathway and the inhibitory action of icariin derivatives on PDE5.

Experimental Protocols for PDE5 Inhibition Assay

The determination of the PDE5 inhibitory activity of compounds like Ikarisoside F and other icariin derivatives is typically performed using an in vitro enzymatic assay. A common method is the radioassay, which measures the amount of cGMP hydrolyzed by PDE5.

Objective: To determine the in vitro inhibitory effect of a test compound on PDE5 activity.

Materials:

  • Human recombinant PDE5A1 enzyme[1]

  • [³H]-cGMP (radiolabeled substrate)

  • Test compounds (e.g., icariin derivatives) dissolved in an appropriate solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

  • Snake venom nucleotidase

  • Scintillation cocktail

  • Scintillation counter

  • 96-well plates

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared in each well of a 96-well plate containing the assay buffer, human recombinant PDE5A1 enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the [³H]-cGMP substrate to the reaction mixture.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow the enzymatic reaction to proceed.

  • Termination of Reaction: The reaction is terminated by adding a stop solution, often followed by boiling.

  • Conversion to Nucleoside: Snake venom nucleotidase is added to the mixture and incubated to convert the product of the PDE5 reaction, [³H]-GMP, into the corresponding nucleoside, [³H]-guanosine.

  • Separation: The unreacted [³H]-cGMP and the product [³H]-guanosine are separated using techniques like ion-exchange chromatography.

  • Quantification: The amount of [³H]-guanosine is quantified using a scintillation counter. The radioactivity measured is directly proportional to the PDE5 activity.

  • Data Analysis: The percentage of PDE5 inhibition by the test compound is calculated by comparing the radioactivity in the wells with the test compound to the control wells (without the inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

PDE5_Assay_Workflow cluster_workflow A Prepare Reaction Mixture (PDE5, Buffer, Test Compound) B Initiate Reaction (Add [³H]-cGMP) A->B C Incubate (e.g., 37°C) B->C D Terminate Reaction C->D E Add Snake Venom Nucleotidase (Convert [³H]-GMP to [³H]-guanosine) D->E F Separate Product (e.g., Chromatography) E->F G Quantify Radioactivity (Scintillation Counting) F->G H Calculate % Inhibition and IC50 G->H

Figure 2: A representative workflow for a radioassay-based PDE5 inhibition experiment.

Conclusion

The available data indicates that synthetic modifications to the icariin backbone can lead to derivatives with significantly enhanced PDE5 inhibitory potency, in some cases rivaling that of established drugs like sildenafil. While direct data for this compound is currently lacking, the established structure-activity relationships within the icariin family suggest that further investigation into this and other derivatives is warranted. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers pursuing the development of novel PDE5 inhibitors based on the icariin scaffold.

References

Safety Operating Guide

Prudent Disposal of Ikarisoside F: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for Ikarisoside F necessitates a cautious approach to its handling and disposal. All procedures should be conducted under the assumption that the compound may be hazardous. Researchers, scientists, and drug development professionals must adhere to rigorous safety protocols to mitigate potential risks. This guide provides essential safety and logistical information for the proper management of this compound waste.

Chemical and Physical Properties of this compound

A comprehensive official Safety Data Sheet (SDS) detailing the toxicological and ecological impact of this compound is not currently available. However, the following chemical and physical properties have been identified from various sources. This information is crucial for developing appropriate handling and disposal strategies.

PropertyValueSource
CAS Number 113558-14-8Biopurify, MedChemExpress
Molecular Formula C₃₁H₃₆O₁₄Biopurify, MedChemExpress
Molecular Weight 632.61 g/mol Biopurify, MedChemExpress
Appearance Yellow powderMedChemExpress
Solubility Soluble in DMSO, Pyridine, Methanol, EthanolMedChemExpress

Experimental Protocols: Safe Handling and Disposal Procedures

Given the lack of specific toxicological data, this compound should be handled with the same precautions as other potentially hazardous chemical compounds. The following protocols are based on general best practices for laboratory chemical safety.

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves at all times when handling this compound.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

Disposal of this compound Waste:

The primary principle for the disposal of this compound is to treat it as regulated chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain.

Step-by-Step Disposal Procedure:

  • Segregation: All waste contaminated with this compound, including unused solid compound, solutions, contaminated PPE (gloves, etc.), and empty containers, must be segregated from general laboratory waste.

  • Waste Collection:

    • Solid Waste: Collect unused this compound powder and contaminated solids (e.g., weighing paper, pipette tips) in a clearly labeled, sealable hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. If dissolved in a flammable solvent, follow procedures for flammable liquid waste.

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate quantity.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste by a licensed hazardous waste management company.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

IkarisosideF_Disposal_Workflow start Start: this compound Waste Generated is_solid Is the waste solid or solid-contaminated? start->is_solid collect_solid Collect in a labeled hazardous solid waste container. is_solid->collect_solid Yes is_liquid Is the waste a liquid solution? is_solid->is_liquid No store_waste Store sealed container in a designated hazardous waste area. collect_solid->store_waste collect_liquid Collect in a labeled hazardous liquid waste container. is_liquid->collect_liquid Yes is_liquid->store_waste No (e.g., empty container) collect_liquid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for professional disposal. store_waste->contact_ehs end End: Waste properly managed contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

Essential Safety and Operational Guide for Handling Ikarisoside F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of Ikarisoside F. Adherence to these procedures is mandatory to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

Table 1: PPE Requirements for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Nitrile or butyl rubber gloves, double-gloved.[2]To prevent skin contact and absorption. Regularly inspect gloves for any signs of degradation or tearing before and during use.
Eye Protection ANSI Z87.1-compliant safety goggles or a full-face shield.[1]To protect against splashes, aerosols, or airborne particles of the compound.
Body Protection A fully buttoned, long-sleeved laboratory coat.To shield skin and personal clothing from potential contamination.
Respiratory Protection Required when handling the powder form outside of a certified chemical fume hood or for spill cleanup. A NIOSH-approved respirator with appropriate cartridges should be used.To prevent inhalation of fine particles, which could have unknown toxicological effects.

Operational Plan: Handling this compound

Safe handling practices are paramount to prevent accidental exposure and contamination.[3] The following workflow must be followed when working with this compound, particularly when preparing stock solutions or conducting experiments.

G prep Preparation (Don PPE, Verify Fume Hood) retrieve Retrieve Compound (Verify CAS: 113558-14-8) prep->retrieve weigh Weighing (Use certified fume hood) retrieve->weigh solubilize Solubilization (Add solvent slowly) weigh->solubilize vortex Mixing (Vortex/sonicate as needed) solubilize->vortex store Storage (Aliquot and store at -20°C or -80°C) vortex->store cleanup Cleanup (Decontaminate surfaces) store->cleanup dispose Waste Disposal (Segregate waste streams) cleanup->dispose post Post-Handling (Doff PPE, Wash Hands) dispose->post

Figure 1. Standard workflow for safely handling this compound.

Experimental Protocol: Preparation of a 10 mM Stock Solution

  • Pre-Handling: Ensure a chemical fume hood is certified and operational. Don all required PPE as specified in Table 1.

  • Compound Retrieval: Obtain the vial of this compound (CAS No. 113558-14-8) and allow it to equilibrate to room temperature before opening.[4]

  • Weighing: Tare a sterile microfuge tube on an analytical balance inside the fume hood. Carefully weigh the desired amount of this compound powder (Molecular Weight: 632.61 g/mol ) into the tube.[4]

  • Solubilization: Based on solubility data for similar compounds, use dimethyl sulfoxide (DMSO) to prepare the stock solution.[5][6] Slowly add the calculated volume of DMSO to the powder.

  • Mixing: Cap the tube securely. Vortex or sonicate the solution until the this compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste. Improper disposal can lead to environmental contamination.[7]

Table 2: Emergency Procedures for this compound Exposure

Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting.[3] Rinse mouth with water. Seek immediate medical attention.

The following decision tree outlines the correct disposal path for different types of waste generated during the handling of this compound.

G start Waste Generated is_sharp Is it a sharp? (Needle, Scalpel) start->is_sharp sharps_bin Dispose in Sharps Container is_sharp->sharps_bin Yes is_liquid Is it liquid waste? is_sharp->is_liquid No end Arrange for Pickup by Environmental Health & Safety sharps_bin->end liquid_waste Collect in labeled Hazardous Liquid Waste Container is_liquid->liquid_waste Yes is_ppe Is it solid waste? (Gloves, Tubes, PPE) is_liquid->is_ppe No liquid_waste->end solid_waste Collect in labeled Solid Hazardous Waste Container is_ppe->solid_waste Yes solid_waste->end

Figure 2. Decision tree for the proper disposal of this compound waste.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.